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Ombuoside

Cat. No.: B1249156
M. Wt: 638.6 g/mol
InChI Key: VVSFMIXQNYRGMG-BDAFLREQSA-N
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Description

Ombuoside has been reported in Kaempferia parviflora, Gynostemma pentaphyllum, and Bryobium eriaeoides with data available.
structure given in first source;  isolated from Gynostemma pentaphyllum

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H34O16 B1249156 Ombuoside

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H34O16

Molecular Weight

638.6 g/mol

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-15(40-3)13(30)6-11/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1

InChI Key

VVSFMIXQNYRGMG-BDAFLREQSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O

Synonyms

ombuoside

Origin of Product

United States

Foundational & Exploratory

Ombuoside: A Technical Guide to Natural Sources, Extraction, and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ombuoside, a flavonoid glycoside, has garnered significant interest within the scientific community due to its potential therapeutic applications, including antimicrobial and antioxidant activities. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its known biological activities and associated signaling pathways. The information is presented to support research and development efforts in harnessing the potential of this natural compound.

Natural Sources of this compound

This compound is predominantly found in two key plant species:

  • Gynostemma pentaphyllum : Also known as Jiaogulan, this perennial vine is a member of the cucumber family (Cucurbitaceae) and is native to Southern China, Japan, and other parts of Asia. It is often referred to as "Southern Ginseng" due to its rich composition of bioactive compounds, including flavonoids and saponins.[1][2]

  • Stevia triflora : This species of flowering plant in the Asteraceae family is native to a region spanning from Mexico to Venezuela and Ecuador.[3] The aerial parts of Stevia triflora have been identified as a source of this compound.[3]

Extraction Methodologies

The extraction of this compound from its natural plant sources is a critical first step in its isolation and study. Various methods have been employed, ranging from conventional techniques to more advanced, efficient processes.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction is a highly efficient method for extracting this compound, offering reduced extraction times and solvent consumption compared to conventional methods.[1]

Experimental Protocol: MAE of this compound from Gynostemma pentaphyllum

  • Sample Preparation : The plant material (Gynostemma pentaphyllum) is dried to a constant weight at 60°C, powdered, and sieved.[1]

  • Solvent : Anhydrous ethanol is commonly used as the extraction solvent.[1]

  • Extraction Parameters : The powdered sample is placed in an extraction vessel with the solvent. The optimal conditions are determined by varying microwave power, irradiation time, and the solid-to-liquid ratio.

  • Post-Extraction : Following irradiation, the extract is collected for further purification.

ParameterOptimized ValueReference
Microwave Power800 W[2]
Irradiation Time10 min[2]
Solid-to-Liquid Ratio1:15 g/mL[2]
Number of Extractions2[2]
Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of bioactive compounds. This method is known for its efficiency at lower temperatures, which helps in preserving thermolabile compounds.

General Experimental Protocol: UAE of Flavonoids

  • Sample and Solvent : Powdered plant material is mixed with a suitable solvent (e.g., ethanol-water mixtures).

  • Sonication : The mixture is subjected to ultrasonic waves at a specific frequency and power for a defined period.

  • Separation : The extract is then separated from the solid plant material through filtration or centrifugation.

ParameterTypical Range for Flavonoid Extraction
Ethanol Concentration50-90% (v/v)
Solid-to-Liquid Ratio1:20 to 1:60 g/mL
Extraction Time10-50 min
Ultrasonic Power/Amplitude30-70%
Conventional Solvent Extraction (Reflux)

Conventional solvent extraction, such as the reflux method, has been used for this compound extraction but is generally less efficient, requiring longer extraction times and larger volumes of solvents.[1]

General Experimental Protocol: Reflux Extraction

  • Setup : The powdered plant material and a suitable solvent are placed in a round-bottom flask connected to a condenser.

  • Heating : The mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours.

  • Cooling and Filtration : After the extraction period, the mixture is cooled, and the extract is filtered to remove the solid plant material.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction, primarily using carbon dioxide (CO2), is a green technology that offers high selectivity. For the extraction of polar compounds like flavonoids, a co-solvent such as ethanol is often required.

General Experimental Protocol: SFE of Flavonoids

  • Sample Preparation : Dried and ground plant material is packed into an extraction vessel.

  • Supercritical CO2 : Supercritical CO2, often mixed with a co-solvent like ethanol, is passed through the extraction vessel at a specific temperature and pressure.

  • Separation : The pressure is reduced in a separator, causing the CO2 to return to a gaseous state and leaving behind the extracted compounds.

ParameterTypical Range for Flavonoid Extraction from Stevia
Pressure150-350 bar
Temperature40-80 °C
Co-solvent (Ethanol-water mixture)0-20%

Purification Techniques

Following extraction, the crude extract containing this compound requires purification to isolate the compound at a high purity level.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample. It has been successfully applied for the purification of this compound.[1][2]

Experimental Protocol: HSCCC Purification of this compound

  • Two-Phase Solvent System : A suitable two-phase solvent system is selected. For this compound from Gynostemma pentaphyllum, a system composed of n-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v) has been optimized.[2]

  • Equilibration : The solvent system is thoroughly mixed and allowed to separate into two phases (upper and lower). The upper phase is typically used as the stationary phase and the lower phase as the mobile phase.

  • HSCCC Operation : The HSCCC column is first filled with the stationary phase. The sample, dissolved in a mixture of the two phases, is then injected. The mobile phase is pumped through the column at a specific flow rate, while the column rotates at a high speed.

  • Fraction Collection : The effluent is monitored by a UV detector, and fractions corresponding to the this compound peak are collected.

ParameterOptimized Value for this compound PurificationReference
Solvent Systemn-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v)[2]
Revolution Speed850 rpm[2]
Column Temperature20°C[2]
Mobile Phase Flow Rate1.5 mL/min[2]
Outcome
Purity96.7%[2]
Recovery3.9 mg from 210 mg crude extract (containing 2.16% this compound)[2]
Column Chromatography

Column chromatography is a traditional and widely used method for the purification of organic compounds based on their differential adsorption to a solid stationary phase.

General Experimental Protocol: Column Chromatography for Flavonoid Purification

  • Column Packing : A glass column is packed with a slurry of a stationary phase (commonly silica gel) in a non-polar solvent.

  • Sample Loading : The crude extract is dissolved in a minimal amount of solvent and loaded onto the top of the column.

  • Elution : A mobile phase (eluent) is passed through the column. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection : Fractions are collected as the eluent exits the column and are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution purification technique that is often used as a final polishing step to obtain highly pure compounds.

General Experimental Protocol: Prep-HPLC for Flavonoid Purification

  • Column : A preparative scale reversed-phase column (e.g., C18) is used.

  • Mobile Phase : A mixture of solvents, such as methanol or acetonitrile and water (often with a small amount of acid like acetic or formic acid), is used as the mobile phase. The separation can be performed in isocratic or gradient mode.

  • Injection and Detection : A larger volume of the concentrated sample solution is injected onto the column. The eluting compounds are detected by a UV detector.

  • Fraction Collection : The fractions corresponding to the peak of the target compound are collected.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, primarily as an antimicrobial and antioxidant agent.

Antimicrobial Activity

This compound has shown moderate activity against several strains of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans. The general mechanism of action for many flavonoids involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

Antioxidant and Cytoprotective Activities

This compound exhibits strong free radical scavenging activity. Its cytoprotective effects are mediated through the modulation of key signaling pathways involved in cellular stress responses.

  • Inhibition of MAPK Pathway : this compound has been shown to protect neuronal cells from L-DOPA-induced neurotoxicity by inhibiting the sustained phosphorylation of Extracellular Signal-regulated Kinases (ERK1/2) and c-Jun N-terminal Kinases (JNK1/2).[4] The MAPK signaling cascade is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis.

  • Inhibition of Mitochondrial Apoptotic Pathway : In auditory cells, this compound protects against cisplatin-induced ototoxicity by reducing the production of Reactive Oxygen Species (ROS) and inhibiting the mitochondrial apoptotic pathway.[4][5] This involves preventing the upregulation of pro-apoptotic proteins like Bax and Bak, and the release of cytochrome c.[4]

  • Potential Modulation of Other Pathways : As a flavonoid, this compound is likely to interact with other crucial signaling pathways:

    • Nrf2 Pathway : Flavonoids are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes.

    • NF-κB Pathway : The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of inflammation. Many flavonoids have been shown to inhibit NF-κB activation, thereby exerting anti-inflammatory effects.

    • PI3K/Akt Pathway : The PI3K/Akt signaling pathway is crucial for cell survival and proliferation. Some flavonoids have been found to modulate this pathway, which has implications for cancer therapy.

Visualized Workflows and Pathways

Extraction_and_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant Gynostemma pentaphyllum / Stevia triflora mae Microwave-Assisted Extraction plant->mae Source Material uae Ultrasound-Assisted Extraction plant->uae Source Material cse Conventional Solvent Extraction plant->cse Source Material sfe Supercritical Fluid Extraction plant->sfe Source Material crude Crude Extract mae->crude uae->crude cse->crude sfe->crude hsccc HSCCC crude->hsccc Purification Input cc Column Chromatography crude->cc Purification Input hplc Preparative HPLC crude->hplc Purification Input pure Pure this compound hsccc->pure cc->pure hplc->pure

Caption: General workflow for the extraction and purification of this compound.

Ombuoside_Signaling_Pathways cluster_MAPK MAPK Pathway Inhibition cluster_Apoptosis Apoptosis Inhibition This compound This compound ERK ERK1/2 Phosphorylation This compound->ERK inhibits JNK JNK1/2 Phosphorylation This compound->JNK inhibits ROS ROS Production This compound->ROS reduces Mito Mitochondrial Apoptotic Pathway This compound->Mito inhibits Neuroprotection Neuroprotection ERK->Neuroprotection JNK->Neuroprotection ROS->Mito activates CellSurvival Cell Survival (e.g., Auditory Cells) Mito->CellSurvival leads to apoptosis if not inhibited

Caption: Known signaling pathways modulated by this compound.

References

An In-Depth Technical Guide to the Ombuoside Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombuoside, a naturally occurring flavonoid glycoside, has garnered interest in the scientific community for its potential pharmacological activities, including antimicrobial and antioxidant properties.[1][2] Structurally, this compound is identified as 7,4'-di-O-methylquercetin-3-O-beta-rutinoside.[3] Its biosynthesis is an extension of the general flavonoid pathway, involving specific methylation and glycosylation steps to yield the final complex molecule. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic reactions, presenting relevant quantitative data, and outlining key experimental protocols.

The this compound Biosynthetic Pathway: From Phenylalanine to a Bioactive Flavonoid

The journey to this compound begins with the general phenylpropanoid pathway, a fundamental metabolic route in plants responsible for the synthesis of a wide array of phenolic compounds.

The General Flavonoid Pathway: A Shared Foundation

The biosynthesis of the flavonoid backbone is a well-characterized pathway involving a series of enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to cinnamic acid, the initial step in the phenylpropanoid pathway.

  • Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated to p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is a key entry point into the flavonoid biosynthesis pathway.

  • Chalcone Isomerase (CHI): Naringenin chalcone is subsequently isomerized to the flavanone naringenin.

  • Flavanone 3-Hydroxylase (F3H): Naringenin is hydroxylated to produce dihydrokaempferol.

  • Flavonoid 3'-Hydroxylase (F3'H): Dihydrokaempferol is then hydroxylated to yield dihydroquercetin.

  • Flavonol Synthase (FLS): Finally, dihydroquercetin is oxidized to form the flavonol quercetin, the direct precursor to the ombuin aglycone.

The regulation of this pathway is complex, involving transcription factors such as MYB, bHLH, and WD40-like proteins that control the expression of the biosynthetic genes.[4]

The Specific Pathway to this compound

The biosynthesis of this compound from quercetin involves two key modification steps: methylation and glycosylation.

  • Methylation of Quercetin to Ombuin: Quercetin undergoes two specific O-methylation reactions to form ombuin (7,4'-di-O-methylquercetin). This process is catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[1] The methylation occurs at the hydroxyl groups at the 7 and 4' positions of the quercetin backbone. The exact order of these methylation events is not definitively established and may vary between plant species. It is possible that two distinct OMTs are involved, one specific for the 7-OH group and another for the 4'-OH group, or a single OMT with broader specificity could catalyze both reactions.

  • Glycosylation of Ombuin to this compound: The final step is the attachment of a rutinose sugar moiety to the 3-hydroxyl group of ombuin. This reaction is catalyzed by a UDP-glycosyltransferase (UGT), specifically a flavonol 3-O-rutinosyltransferase. This enzyme utilizes UDP-rutinose as the sugar donor to form the final product, this compound.

The overall biosynthetic pathway from quercetin to this compound is depicted in the following diagram:

Ombuoside_Biosynthesis Quercetin Quercetin Intermediate1 7-O-methylquercetin or 4'-O-methylquercetin Quercetin->Intermediate1 O-methyltransferase (OMT) + S-adenosyl-L-methionine (SAM) Ombuin Ombuin (7,4'-di-O-methylquercetin) Intermediate1->Ombuin O-methyltransferase (OMT) + S-adenosyl-L-methionine (SAM) This compound This compound (7,4'-di-O-methylquercetin-3-O-rutinoside) Ombuin->this compound Flavonol 3-O-rutinosyltransferase (UGT) + UDP-rutinose

Figure 1: Biosynthetic pathway from quercetin to this compound.

Enzymology of the this compound Biosynthetic Pathway

The key enzymes responsible for the conversion of quercetin to this compound are O-methyltransferases and UDP-glycosyltransferases.

O-Methyltransferases (OMTs)

Flavonoid OMTs are a diverse family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid backbone. These enzymes play a crucial role in the diversification of flavonoids, altering their solubility, stability, and biological activity.[1]

  • Flavonoid 7-O-methyltransferase: This class of enzymes specifically methylates the hydroxyl group at the 7-position of the A-ring of flavonoids. Several flavonoid 7-O-methyltransferases have been characterized from various plant species and microorganisms.[5][6]

  • Flavonoid 4'-O-methyltransferase: These enzymes target the hydroxyl group at the 4'-position of the B-ring. They are responsible for the formation of 4'-methoxyflavonoids.[7]

The biosynthesis of ombuin from quercetin requires both 7-O-methylation and 4'-O-methylation.

UDP-Glycosyltransferases (UGTs)

Glycosylation is a common modification of flavonoids, and it is catalyzed by UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated nucleotide sugar, such as UDP-glucose or UDP-rhamnose, to an acceptor molecule.

  • Flavonol 3-O-rutinosyltransferase: The final step in this compound biosynthesis is the attachment of rutinose to the 3-hydroxyl group of ombuin. This reaction is catalyzed by a specific UGT, a flavonol-3-O-glucoside L-rhamnosyltransferase (EC 2.4.1.159), which first attaches glucose to the 3-OH position, followed by the attachment of rhamnose to the glucose.[8]

Quantitative Data

Table 1: Representative Kinetic Parameters of Flavonoid O-Methyltransferases

Enzyme NameSubstrateKm (µM)Vmax (units)Optimal pHOptimal Temp. (°C)Source OrganismReference
PfOMT3 (7-O-methyltransferase)Chrysin1.31N/A8.037Perilla frutescens[5]
PfOMT3 (7-O-methyltransferase)Naringenin2.82N/A8.037Perilla frutescens[5]
PfOMT3 (7-O-methyltransferase)Apigenin2.15N/A8.037Perilla frutescens[5]
CrOMT2 (3'/5'/7-O-methyltransferase)Luteolin7.6N/A8.0-9.037Citrus reticulata[9]
CrOMT2 (3'/5'/7-O-methyltransferase)Quercetin15.2N/A8.0-9.037Citrus reticulata[9]

N/A: Not available in the cited source.

Table 2: Representative Kinetic Parameters of Flavonoid Glycosyltransferases

Enzyme NameSubstrateKm (µM)Vmax (units)Optimal pHOptimal Temp. (°C)Source OrganismReference
CsUGT76F1Naringenin15.8N/A7.530Citrus sinensis[7]
CsUGT76F1Kaempferol10.2N/A7.530Citrus sinensis[7]
RpUGT1IsorhamnetinN/AN/A7.530Rheum palmatum[10]

N/A: Not available in the cited source.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway. These protocols are general and may require optimization for specific enzymes and plant materials.

O-Methyltransferase (OMT) Activity Assay

This protocol describes a general method for determining the activity of a flavonoid OMT.

Workflow Diagram:

OMT_Assay_Workflow start Start prepare_reaction Prepare Reaction Mixture (Buffer, Substrate, SAM, Enzyme) start->prepare_reaction incubate Incubate at Optimal Temperature prepare_reaction->incubate stop_reaction Stop Reaction (e.g., with Methanol or Acid) incubate->stop_reaction centrifuge Centrifuge to Pellet Precipitates stop_reaction->centrifuge hplc_analysis Analyze Supernatant by HPLC centrifuge->hplc_analysis end End hplc_analysis->end

Figure 2: Workflow for O-Methyltransferase (OMT) activity assay.

Materials:

  • Purified recombinant OMT enzyme

  • Flavonoid substrate (e.g., quercetin) dissolved in DMSO

  • S-adenosyl-L-methionine (SAM)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Methanol (for stopping the reaction)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 100 µL. A typical reaction mixture contains:

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 100 µM flavonoid substrate

    • 200 µM SAM

    • 1-5 µg of purified OMT enzyme

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume (100 µL) of methanol.

  • Sample Preparation: Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet any precipitated protein.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate and the methylated product. The identity of the product can be confirmed by comparison with an authentic standard or by mass spectrometry.

UDP-Glycosyltransferase (UGT) Activity Assay

This protocol outlines a general procedure for measuring the activity of a flavonoid UGT.

Workflow Diagram:

UGT_Assay_Workflow start Start prepare_reaction Prepare Reaction Mixture (Buffer, Substrate, UDP-sugar, Enzyme) start->prepare_reaction incubate Incubate at Optimal Temperature prepare_reaction->incubate stop_reaction Stop Reaction (e.g., with Methanol or Acetonitrile) incubate->stop_reaction centrifuge Centrifuge to Pellet Precipitates stop_reaction->centrifuge hplc_analysis Analyze Supernatant by HPLC centrifuge->hplc_analysis end End hplc_analysis->end

Figure 3: Workflow for UDP-Glycosyltransferase (UGT) activity assay.

Materials:

  • Purified recombinant UGT enzyme

  • Flavonoid aglycone (e.g., ombuin) dissolved in DMSO

  • UDP-sugar donor (e.g., UDP-rutinose)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Methanol or acetonitrile (for stopping the reaction)

  • HPLC system with a C18 column

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 50 µL. A typical reaction mixture contains:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 200 µM flavonoid aglycone

    • 2.5 mM UDP-sugar donor

    • 5-20 µg of purified UGT enzyme

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30°C) for a defined period (e.g., 1-2 hours).

  • Reaction Termination: Stop the reaction by adding an equal volume (50 µL) of methanol or acetonitrile.

  • Sample Preparation: Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to separate and quantify the aglycone substrate and the glycosylated product. Product identity can be confirmed by mass spectrometry and NMR.

Extraction and Purification of this compound from Plant Material

This protocol provides a general method for the extraction and purification of this compound from plant sources like Gynostemma pentaphyllum or Stevia triflora.[11]

Workflow Diagram:

Extraction_Purification_Workflow start Start grind_plant Grind Dried Plant Material start->grind_plant extract Extract with Solvent (e.g., Methanol or Ethanol) grind_plant->extract filter_concentrate Filter and Concentrate Extract extract->filter_concentrate partition Solvent Partitioning filter_concentrate->partition hydrolyze Optional: Acid Hydrolysis to Cleave Glycosides chromatography Purify by Chromatography (e.g., Column Chromatography, HSCCC, HPLC) partition->chromatography analyze Analyze Purity (HPLC, MS, NMR) chromatography->analyze end End analyze->end

Figure 4: Workflow for this compound extraction and purification.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., methanol, ethanol)

  • Solvents for partitioning (e.g., n-hexane, ethyl acetate, water)

  • Chromatography materials (e.g., silica gel for column chromatography, or a high-speed counter-current chromatography (HSCCC) or preparative HPLC system)

  • Analytical instruments (HPLC, MS, NMR)

Procedure:

  • Extraction: Extract the powdered plant material with a suitable solvent, such as methanol or ethanol, using methods like maceration, sonication, or reflux.

  • Filtration and Concentration: Filter the extract to remove solid plant debris and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: The crude extract can be further fractionated by liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction enriched with this compound is then subjected to one or more chromatographic steps for purification.

    • Column Chromatography: Silica gel column chromatography with a gradient of solvents (e.g., chloroform-methanol) can be used for initial purification.

    • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective technique for separating natural products. A two-phase solvent system, such as n-hexane:ethyl acetate:ethanol:water, can be employed.[11]

    • Preparative HPLC: Final purification to high purity can be achieved using preparative reverse-phase HPLC.

  • Purity Analysis and Structural Elucidation: The purity of the isolated this compound should be assessed by analytical HPLC. Its chemical structure is confirmed using spectroscopic methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[11]

Regulation of the this compound Biosynthetic Pathway

The biosynthesis of this compound, as part of the broader flavonoid pathway, is tightly regulated at the transcriptional level. The expression of the genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors, primarily from the R2R3-MYB, bHLH, and WD40 repeat protein families.[4] These transcription factors can act as activators or repressors of gene expression in response to developmental cues and environmental stimuli. While the general regulatory mechanisms of the flavonoid pathway are well-studied, the specific regulation of the terminal steps of this compound biosynthesis, namely the methylation and glycosylation of quercetin, is an area that requires further investigation.

Conclusion

The biosynthetic pathway of this compound is a specialized branch of the well-conserved flavonoid pathway. It involves the conversion of quercetin to ombuin through sequential methylation at the 7 and 4' positions, followed by the attachment of a rutinose moiety at the 3-position. The key enzymes catalyzing these final steps are O-methyltransferases and UDP-glycosyltransferases. While specific data for these enzymes in the context of this compound biosynthesis is limited, information from homologous enzymes provides a solid foundation for further research. The detailed protocols provided in this guide offer a starting point for the characterization of these enzymes and the isolation of this compound for further pharmacological studies. A deeper understanding of this pathway could enable the metabolic engineering of plants or microorganisms for enhanced production of this potentially valuable bioactive compound.

References

Ombuoside: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombuoside, a flavonoid glycoside, has garnered interest in the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the screening methodologies used to evaluate the biological activities of this compound, with a focus on its antimicrobial, antioxidant, anti-inflammatory, and cytoprotective effects. This document details experimental protocols and summarizes available quantitative data to facilitate further research and drug development endeavors.

Antimicrobial Activity

This compound has demonstrated moderate antimicrobial activity against a range of pathogens. The agar diffusion method is a common preliminary screening technique to assess this activity.

Experimental Protocol: Agar Diffusion Assay

This method is used to qualitatively assess the antimicrobial activity of a compound.

1. Media Preparation: Prepare Mueller-Hinton agar for bacteria and Sabouraud Dextrose Agar for fungi, sterilize by autoclaving, and pour into sterile Petri dishes.

2. Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organisms, which include Gram-positive bacteria (Corynebacterium diphtheriae, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and yeast (Candida albicans).

3. Inoculation: Evenly spread the microbial suspension onto the surface of the agar plates using a sterile cotton swab.

4. Application of this compound: Aseptically place sterile paper discs impregnated with a known concentration of this compound onto the inoculated agar surface. A solvent control disc (e.g., DMSO) should also be included.

5. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and 28-30°C for 48-72 hours for yeast).

6. Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Microorganism Activity
Corynebacterium diphtheriaeModerate
Staphylococcus aureusModerate
Escherichia coliModerate
Candida albicansModerate

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties. The antioxidant potential of this compound can be quantified using various in vitro assays that measure its ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a widely used method to determine the free radical scavenging activity of a compound.

1. Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

2. Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

3. Reaction Mixture: In a 96-well plate, mix the this compound solutions with the DPPH solution. A control containing only the solvent and DPPH solution should be included.

4. Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

5. Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

6. Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the concentration.

Experimental Protocol: ABTS Radical Scavenging Assay

This assay is another common method to evaluate antioxidant capacity.

1. Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

2. Sample Preparation: Prepare various concentrations of this compound.

3. Reaction Mixture: Add the this compound solutions to the ABTS•+ solution in a 96-well plate.

4. Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).

5. Absorbance Measurement: Measure the absorbance at a wavelength of approximately 734 nm.

6. Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

While specific IC50 values for this compound in these assays are not widely reported in the currently available literature, these protocols provide a standardized approach for their determination.

Anti-inflammatory Activity

This compound's aglycone, ombuin, has been shown to possess anti-neuroinflammatory properties, suggesting a similar potential for this compound. Key in vitro assays for anti-inflammatory activity focus on the inhibition of inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.

1. Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

2. Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

3. Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

4. Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

5. Incubation: Incubate the cells for 24 hours.

6. Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

7. Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

Cytoprotective and Neuroprotective Effects

Recent studies have highlighted the protective effects of this compound against cellular damage. Specifically, it has been shown to protect auditory cells from cisplatin-induced ototoxicity by reducing apoptosis.

Quantitative Data: Cytoprotective Effect of this compound on HEI-OC1 Cells

A study on House Ear Institute-Organ of Corti 1 (HEI-OC1) auditory cells demonstrated that pre-treatment with this compound significantly increased cell viability following exposure to the ototoxic drug cisplatin.

This compound Concentration (µmol/L) Cell Viability (%) after Cisplatin Treatment
0 (Cisplatin alone)52.85 ± 0.55
557.19 ± 0.90
1058.52 ± 0.85
2059.73 ± 1.01
3065.25 ± 2.09
4062.28 ± 0.92

These results indicate a dose-dependent protective effect, with 30 µmol/L this compound showing the most significant protection.[1]

Experimental Protocol: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to quantify apoptosis and differentiate it from necrosis.

1. Cell Treatment: Treat cells with the desired compounds (e.g., a toxic agent like cisplatin with and without this compound pre-treatment).

2. Cell Harvesting: Collect both adherent and floating cells.

3. Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

4. Incubation: Incubate the cells in the dark at room temperature.

5. Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Live cells: Annexin V-negative and PI-negative.
  • Early apoptotic cells: Annexin V-positive and PI-negative.
  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
  • Necrotic cells: Annexin V-negative and PI-positive.

6. Data Analysis: Quantify the percentage of cells in each quadrant to determine the effect of this compound on apoptosis.

Signaling Pathways

The biological activities of flavonoids are often mediated through their interaction with key cellular signaling pathways. While research on this compound is ongoing, studies on its aglycone, ombuin, suggest the involvement of the PI3K/Akt and NF-κB pathways in its anti-inflammatory effects.

Logical Workflow for Investigating Signaling Pathway Modulation

G cluster_0 In Vitro Cell Model cluster_1 Molecular Analysis cluster_2 Data Interpretation Cell_Culture Culture relevant cell line (e.g., RAW 264.7 macrophages) Treatment Treat cells with this compound +/- inflammatory stimulus (e.g., LPS) Cell_Culture->Treatment Protein_Extraction Extract total protein Treatment->Protein_Extraction RNA_Extraction Extract total RNA Treatment->RNA_Extraction Luciferase_Assay NF-κB Luciferase Reporter Assay Treatment->Luciferase_Assay Western_Blot Western Blot for phosphorylated and total pathway proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB) Protein_Extraction->Western_Blot Data_Analysis Analyze changes in protein phosphorylation, gene expression, and reporter activity Western_Blot->Data_Analysis RT_qPCR RT-qPCR for target gene expression (e.g., TNF-α, IL-6) RNA_Extraction->RT_qPCR RT_qPCR->Data_Analysis Luciferase_Assay->Data_Analysis Conclusion Determine the effect of this compound on the signaling pathway Data_Analysis->Conclusion

Caption: Workflow for elucidating this compound's effect on signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation. Its inhibition is often associated with anti-inflammatory and pro-apoptotic effects.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 p_Akt p-Akt (Active) PIP3->p_Akt recruits and activates Akt Akt Downstream_Targets Downstream Targets (e.g., mTOR, NF-κB) p_Akt->Downstream_Targets activates Cell_Survival Cell Survival & Proliferation Downstream_Targets->Cell_Survival This compound This compound This compound->PI3K

Caption: Postulated inhibition of the PI3K/Akt pathway by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Its activation leads to the production of pro-inflammatory cytokines.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates p_IkB p-IκB IKK_Complex->p_IkB phosphorylates IκB to IkB IκB NFkB NF-κB IkB->NFkB inhibits p_IkB->IkB leads to degradation of Active_NFkB Active NF-κB (nuclear translocation) p_IkB->Active_NFkB releases NF-κB for Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Active_NFkB->Gene_Expression induces This compound This compound This compound->IKK_Complex

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

This compound exhibits a range of biological activities that warrant further investigation for its potential therapeutic applications. This guide provides a framework for the systematic screening of these activities, from initial qualitative assessments to quantitative determinations and mechanistic studies. The provided protocols offer standardized methods for evaluating the antimicrobial, antioxidant, anti-inflammatory, and cytoprotective properties of this compound. Further research focusing on elucidating the precise molecular mechanisms and in vivo efficacy is essential for the development of this compound as a novel therapeutic agent.

References

Technical Whitepaper: Discovery, Isolation, and Biological Activity of Ombuoside from Gynostemma pentaphyllum

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Gynostemma pentaphyllum (Thunb.) Makino, a perennial vine of the Cucurbitaceae family, has a long history of use in traditional Chinese medicine and is often referred to as "Southern Ginseng".[1] Its wide range of purported health benefits has spurred significant phytochemical investigation. While the dammarane-type saponins (gypenosides) are its most famous constituents, the plant is also a rich source of flavonoids, which contribute to its therapeutic profile.[2][3] Among these is ombuoside, a flavonoid glycoside that has demonstrated notable biological activities.

This technical guide provides an in-depth overview of the discovery and isolation of this compound from G. pentaphyllum. It details a modern, efficient extraction and purification workflow, presents quantitative data in a structured format, and explores the molecular mechanisms underlying its neuroprotective effects.

Discovery and Initial Identification

This compound was first reported to be a constituent of the aerial parts of Gynostemma pentaphyllum in 1989.[4] In this initial study, this compound was isolated along with rutin and malonic acid. The identification was carried out using physico-chemical and spectroscopic methods, marking the first time this flavonoid was identified in this plant species.[4] Later studies utilizing advanced analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) have further confirmed its presence.[5]

Isolation and Purification Protocol

A rapid and efficient method for isolating and purifying this compound involves a two-step process: Microwave-Assisted Extraction (MAE) followed by High-Speed Counter-Current Chromatography (HSCCC).[6][7] This approach significantly reduces extraction time and solvent consumption compared to traditional methods like reflux extraction.[6]

Experimental Protocol: Microwave-Assisted Extraction (MAE)

The goal of this stage is to efficiently extract a crude mixture of compounds, including this compound, from the raw plant material.

  • Sample Preparation : The dried aerial parts of Gynostemma pentaphyllum are powdered.

  • Solvent Selection : Anhydrous ethanol is chosen as the optimal extraction solvent.[6]

  • Extraction : The plant powder is mixed with anhydrous ethanol at a specific solid-to-liquid ratio.

  • Microwave Irradiation : The mixture is subjected to microwave irradiation at a set power level for a defined duration.

  • Extraction Cycles : The extraction process is repeated to maximize yield.

  • Concentration : The resulting extracts are combined, filtered, and concentrated under reduced pressure to yield a crude extract.

The optimal conditions for MAE were determined using an orthogonal array design to maximize the extraction yield of this compound.[6]

Experimental Protocol: High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique used to separate and purify compounds from the crude extract without a solid matrix.

  • Two-Phase Solvent System : A solvent system composed of n-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v) is prepared and thoroughly equilibrated. The upper and lower phases are separated for use.[6][7]

  • HSCCC System Preparation : The multiplayer coil column of the HSCCC instrument is first filled entirely with the upper phase (the stationary phase).

  • Sample Loading : The crude extract (e.g., 210 mg) is dissolved in a mixture of the upper and lower phases (1:1, v/v) and injected into the column.[6][7]

  • Elution : The lower phase (the mobile phase) is then pumped through the column at a specific flow rate, while the apparatus is rotated at high speed (e.g., 850 rpm).

  • Fraction Collection : The effluent is continuously monitored by a UV detector (e.g., at 254 nm), and fractions are collected based on the resulting chromatogram.

  • Purification : Fractions containing the target compound (this compound) are pooled and concentrated to yield the purified product. The purity is then confirmed by HPLC analysis.

G Figure 1: Workflow for this compound Isolation and Purification cluster_extraction Microwave-Assisted Extraction (MAE) cluster_purification High-Speed Counter-Current Chromatography (HSCCC) cluster_analysis Analysis plant G. pentaphyllum (Powdered) mae Microwave Irradiation (Anhydrous Ethanol) plant->mae Solid:Liquid = 1:15 crude Crude Extract mae->crude 800 W, 10 min 2 cycles hsccc HSCCC Separation (n-hexane:ethyl acetate: ethanol:water) crude->hsccc fractions Fraction Collection (UV Detection) hsccc->fractions pure Purified this compound (>96% Purity) fractions->pure analysis Structural Elucidation (HPLC, MS, NMR) pure->analysis

Figure 1: Workflow for this compound Isolation and Purification

Quantitative Data Summary

The efficiency of the described protocols is summarized in the tables below, providing key quantitative metrics for both the extraction and purification stages.

Table 1: Optimized Microwave-Assisted Extraction (MAE) Conditions[6]

Parameter Optimal Value
Microwave Power 800 W
Solid-to-Liquid Ratio 1:15 (g/mL)
Irradiation Time 10 minutes

| Number of Extractions | 2 |

Table 2: this compound Purification via HSCCC[6][7]

Parameter Value
Crude Extract Loaded 210 mg
This compound Content in Crude Extract 2.16%
Yield of Purified this compound 3.9 mg

| Purity of Final Product | 96.7% |

Biological Activity and Signaling Pathways

Purified this compound exhibits significant biological activities, including antioxidant and neuroprotective properties.

Antioxidant Activity

This compound demonstrates strong free radical scavenging capabilities, specifically against 1,1-diphenyl-2-picrylhydrazyl (DPPH) and hydroxyl radicals.[6] This antioxidant potential is a key aspect of its protective cellular mechanisms.

Neuroprotective Effects

This compound has been shown to protect PC12 cells, a common model for neuronal cells, from neurotoxicity induced by L-3,4-dihydroxyphenylalanine (L-DOPA), a drug used in Parkinson's disease treatment.[8] L-DOPA can induce neuronal cell death through mechanisms involving oxidative stress and the sustained activation of specific signaling pathways.

The key findings of the study on its neuroprotective action are:[8]

  • Cell Viability : this compound (at 1, 5, and 10 µM) significantly inhibits the decrease in cell viability caused by L-DOPA.

  • MAPK Pathway Modulation : It prevents the sustained phosphorylation (activation) of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinase (JNK1/2) induced by L-DOPA.

  • Apoptosis Inhibition : It blocks the expression of cleaved-caspase-3, a key executioner enzyme in apoptosis (programmed cell death).

  • Antioxidant Enzyme Activity : It restores the activity of superoxide dismutase (SOD), a critical antioxidant enzyme, which is otherwise decreased by L-DOPA.

G Figure 2: Neuroprotective Signaling Pathway of this compound ldopa L-DOPA Induced Neurotoxicity erk Sustained ERK1/2 Phosphorylation ldopa->erk jnk Sustained JNK1/2 Phosphorylation ldopa->jnk caspase Cleaved Caspase-3 Expression erk->caspase jnk->caspase apoptosis Neuronal Apoptosis caspase->apoptosis This compound This compound This compound->erk This compound->jnk This compound->caspase

Figure 2: Neuroprotective Signaling Pathway of this compound

Conclusion

This compound is a significant flavonoid constituent of Gynostemma pentaphyllum. Modern techniques combining Microwave-Assisted Extraction and High-Speed Counter-Current Chromatography provide an efficient and rapid pathway for its isolation and purification at high purity. The demonstrated neuroprotective activities of this compound, mediated through the modulation of ERK, JNK, and caspase-3 signaling pathways, highlight its potential as a lead compound for further investigation in the context of neurodegenerative diseases. This guide provides foundational protocols and data to support further research and development efforts targeting this promising natural product.

References

Ombuoside: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombuoside, a flavonoid glycoside, has garnered attention for its potential therapeutic properties, including its antioxidant effects. This technical guide provides a comprehensive overview of the antioxidant and free radical scavenging activities of this compound, drawing from available scientific literature. The document is intended to serve as a resource for researchers, scientists, and professionals in drug development who are interested in the potential applications of this natural compound. While quantitative data on the specific antioxidant capacity of this compound is limited in publicly available literature, this guide summarizes the reported qualitative activities and provides detailed experimental protocols for key antioxidant assays to facilitate further research. Additionally, a plausible signaling pathway for its antioxidant action is proposed based on related compounds.

Data Presentation: Antioxidant and Free Radical Scavenging Activity of this compound

Specific IC50 values for this compound in various antioxidant assays are not extensively reported in the available literature. However, studies have qualitatively described its antioxidant potential. The following tables summarize these findings.

Assay Reported Activity of this compound Reference Compound(s) Source
DPPH Radical ScavengingStrong scavenging activityNot specified[1]
Hydroxyl Radical ScavengingStrong scavenging activityNot specified[1]
Reactive Oxygen Species (ROS) ScavengingThis compound has been noted to scavenge ROS.Not specified[2]
Reactive Oxygen Species (ROS) ReductionOmbuin, the aglycone of this compound, dramatically reduced the release of ROS in lipopolysaccharide (LPS)-stimulated BV-2 microglia.Not specified[3]

Table 1: Summary of Qualitative Antioxidant and Free Radical Scavenging Activity of this compound and its Aglycone, Ombuin.

Experimental Protocols

To facilitate further investigation into the antioxidant properties of this compound, detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are based on standard methods reported in the scientific literature.[4][5][6][7][8]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound sample

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions of the stock solution to various concentrations.

  • Reaction mixture: In a 96-well microplate, add a specific volume of each this compound dilution to the wells. Add the methanolic DPPH solution to each well.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only methanol and a control containing DPPH solution and methanol should also be measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 value determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentrations.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix this compound dilutions with DPPH solution DPPH_sol->Mix Sample_prep Prepare this compound dilutions in Methanol Sample_prep->Mix Incubate Incubate in dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 value Calculate->IC50

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.[5][9]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • This compound sample

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working solution preparation: Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a stock solution of this compound in methanol or ethanol. Create a series of dilutions of the stock solution.

  • Reaction mixture: In a 96-well microplate, add a small volume of each this compound dilution to the wells. Add the ABTS•+ working solution to each well.

  • Incubation: Incubate the microplate in the dark at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS•+ solution with solvent) and A_sample is the absorbance of the sample.

  • IC50 value determination: Determine the IC50 value by plotting the percentage of scavenging activity against the sample concentrations.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_stock Generate ABTS•+ (ABTS + K2S2O8) ABTS_working Dilute ABTS•+ to Absorbance of 0.7 ABTS_stock->ABTS_working Mix Mix this compound dilutions with ABTS•+ solution ABTS_working->Mix Sample_prep Prepare this compound dilutions Sample_prep->Mix Incubate Incubate in dark Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate IC50 Determine IC50 value Calculate->IC50

ABTS Assay Experimental Workflow
Hydroxyl Radical (•OH) Scavenging Assay

This assay is often based on the Fenton reaction, where hydroxyl radicals are generated and subsequently detected by their reaction with a probe, leading to a colored or fluorescent product. The scavenging activity of the sample is measured by the reduction in the signal.

Materials:

  • Phosphate buffer

  • FeSO4 or FeCl3

  • EDTA

  • H2O2

  • Deoxyribose (as a probe)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA)

  • This compound sample

  • Positive control (e.g., Mannitol)

  • Spectrophotometer

Procedure:

  • Reaction mixture preparation: In a test tube, prepare a reaction mixture containing phosphate buffer, FeSO4-EDTA complex, H2O2, and deoxyribose.

  • Sample addition: Add various concentrations of the this compound sample to the reaction mixture.

  • Initiation of reaction: The reaction is often initiated by the addition of H2O2 or a reducing agent like ascorbic acid.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

  • Stopping the reaction and color development: Add TCA and TBA to the mixture and heat it (e.g., in a boiling water bath) to stop the reaction and develop a pink chromogen from the reaction of TBA with malondialdehyde (a product of deoxyribose degradation by hydroxyl radicals).

  • Absorbance measurement: After cooling, measure the absorbance of the solution at a specific wavelength (e.g., 532 nm).

  • Calculation: The percentage of hydroxyl radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance in the presence of the sample.

  • IC50 value determination: Determine the IC50 value from the plot of percentage scavenging versus sample concentration.

Proposed Antioxidant Signaling Pathway

While the direct signaling pathways activated by this compound for its antioxidant effects are not yet fully elucidated, studies on its aglycone, ombuin, and other flavonoids provide insights into a plausible mechanism. Ombuin has been shown to suppress the production of reactive oxygen species (ROS) and inhibit the PI3K-AKT/NF-κB signaling pathway in microglia.[3] Flavonoids, in general, are known to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes.[10]

The following diagram illustrates a proposed signaling pathway for the antioxidant activity of this compound, integrating these findings.

Antioxidant_Signaling_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Direct Scavenging PI3K PI3K This compound->PI3K Inhibition Nrf2 Nrf2 This compound->Nrf2 Activation ROS->PI3K Activation AKT AKT PI3K->AKT Activation NFkB NF-κB AKT->NFkB Activation Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Upregulation AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) AntioxidantEnzymes->ROS Neutralization ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding ARE->AntioxidantEnzymes Upregulation

Proposed Antioxidant Signaling Pathway of this compound

This proposed pathway suggests that this compound may exert its antioxidant effects through a dual mechanism:

  • Direct Radical Scavenging: this compound may directly neutralize reactive oxygen species.

  • Modulation of Signaling Pathways: By potentially inhibiting the pro-oxidant PI3K/AKT/NF-κB pathway and activating the Nrf2-ARE antioxidant response pathway, this compound could reduce oxidative stress and enhance the endogenous antioxidant defense system.

Conclusion

This compound exhibits promising antioxidant and free radical scavenging properties, as indicated by qualitative in vitro studies. While there is a need for further research to quantify its antioxidant capacity through standardized assays and to fully elucidate its mechanisms of action, the available evidence suggests its potential as a valuable natural compound for applications in health and medicine. The experimental protocols and the proposed signaling pathway provided in this guide are intended to serve as a foundation for future investigations into the therapeutic potential of this compound. Drug development professionals may find this compound and its derivatives to be of interest for conditions associated with oxidative stress.

References

Ombuoside: An In-depth Technical Guide to its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombuoside, a flavonoid glycoside (7,4'-di-O-methylquercetin-3-O-β-rutinoside), has demonstrated a noteworthy spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of the current understanding of this compound's efficacy against various microorganisms, details the experimental methodologies used for its assessment, and explores its potential mechanism of action based on its chemical class. The information is presented to support further research and development of this compound as a potential antimicrobial agent.

Data Presentation: Antimicrobial Spectrum

Initial studies have qualitatively assessed the antimicrobial properties of this compound, revealing a moderate level of activity against a range of pathogenic microbes. The primary method utilized for this assessment has been the agar diffusion method.

Table 1: Qualitative Antimicrobial Activity of this compound

Test MicroorganismTypeActivity Level
Corynebacterium diphtheriaeGram-positive BacteriaModerated
Staphylococcus aureusGram-positive BacteriaModerated
Escherichia coliGram-negative BacteriaModerated
Candida albicansYeastModerated

Source: Amaro-Luis, J. M., et al. (1997). Isolation, Identification and Antimicrobial Activity of this compound from Stevia triflora.

Experimental Protocols

The antimicrobial activity of this compound has been primarily evaluated using the agar diffusion method. The following is a detailed description of a typical protocol for this method, as well as the broth microdilution method, which is a standard for determining Minimum Inhibitory Concentration (MIC).

Agar Diffusion Method

The agar diffusion method is a qualitative or semi-quantitative assay used to determine the antimicrobial susceptibility of a microorganism.[2][3][4]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. This is typically done by suspending several colonies from a fresh agar plate into a sterile broth and adjusting the turbidity to a 0.5 McFarland standard.[5]

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.[5][6]

  • Application of Test Compound: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound. These discs are then placed onto the surface of the inoculated agar plate.[4][6]

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism (typically 37°C for 18-24 hours for bacteria).[2]

  • Observation and Measurement: Following incubation, the plates are examined for zones of inhibition, which are clear areas around the discs where microbial growth has been prevented. The diameter of these zones is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Controls: Positive (microorganism in broth without the antimicrobial agent) and negative (broth only) controls are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions for the test microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

Experimental Workflow for Agar Diffusion Assay

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Mueller-Hinton Agar Plates start->prep_plates prep_discs Impregnate Sterile Discs with this compound start->prep_discs inoculate Inoculate Agar Plates (Lawn Culture) prep_inoculum->inoculate prep_plates->inoculate place_discs Place this compound Discs on Agar Surface prep_discs->place_discs inoculate->place_discs incubate Incubate Plates (e.g., 37°C, 24h) place_discs->incubate measure Measure Zones of Inhibition (mm) incubate->measure interpret Interpret Results: Susceptible/Resistant measure->interpret end_node End interpret->end_node

Caption: Workflow for determining antimicrobial susceptibility using the agar diffusion method.

Proposed Mechanism of Action for this compound

As specific mechanistic studies on this compound are limited, the following diagram illustrates the proposed antimicrobial mechanisms based on the known activities of flavonoids, the chemical class to which this compound belongs. Flavonoids are known to exert their antimicrobial effects through multiple targets.[7][8][9][10][11][12][13]

Proposed_Mechanism_of_Action cluster_cell Bacterial Cell cluster_effects Antimicrobial Effects cluster_outcome Outcome membrane Cell Membrane cytoplasm Cytoplasm dna DNA This compound This compound (Flavonoid) membrane_disruption Membrane Disruption & Increased Permeability This compound->membrane_disruption Direct Interaction enzyme_inhibition Inhibition of Cellular Enzymes (e.g., ATP Synthase) This compound->enzyme_inhibition Enzyme Binding nucleic_acid_inhibition Inhibition of Nucleic Acid Synthesis (e.g., DNA Gyrase) This compound->nucleic_acid_inhibition Enzyme Binding cell_death Bacterial Cell Death membrane_disruption->cell_death enzyme_inhibition->cell_death nucleic_acid_inhibition->cell_death

Caption: Proposed multi-target antimicrobial mechanism of action for this compound based on flavonoid activity.

Discussion of Antimicrobial Activity and Mechanism

The antimicrobial activity of flavonoids is often linked to their chemical structure, particularly the presence and position of hydroxyl groups.[10][12] The moderate activity of this compound is consistent with the structure-activity relationships observed for other flavonoids. The presence of free hydroxyl groups on the flavonoid skeleton is considered a crucial feature for their antimicrobial efficacy.

The proposed mechanism of action for this compound, as a flavonoid, is likely multifaceted. Flavonoids are known to:

  • Disrupt the Cell Membrane: They can intercalate into the bacterial cell membrane, leading to increased permeability, leakage of cellular components, and ultimately cell death.[9][11]

  • Inhibit Cellular Enzymes: Flavonoids can inhibit essential bacterial enzymes, such as those involved in energy metabolism (e.g., ATP synthase) and cell wall synthesis.[9][11]

  • Inhibit Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication and repair.[7][8][11]

The ability of flavonoids to target multiple cellular processes simultaneously may contribute to their broad-spectrum activity and potentially reduce the development of bacterial resistance.

Conclusion

This compound exhibits a moderate antimicrobial spectrum of activity against both bacteria and fungi. While further quantitative studies, such as the determination of MIC values, are necessary to fully characterize its potency, the existing data suggests its potential as a lead compound for the development of new antimicrobial agents. Its classification as a flavonoid provides a strong theoretical basis for a multi-targeted mechanism of action, which is a desirable attribute in the face of growing antimicrobial resistance. Future research should focus on elucidating the specific molecular targets of this compound and optimizing its structure to enhance its antimicrobial efficacy.

References

Ombuoside (CAS Number: 20188-85-6): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ombuoside, a flavonoid glycoside with the CAS number 20188-85-6, has garnered scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of this compound, summarizing its chemical properties, and exploring its antimicrobial, antioxidant, neuroprotective, and potential anti-inflammatory effects. This document includes detailed experimental protocols for key assays, quantitative data where available, and visualizations of implicated signaling pathways to support further research and drug development efforts.

Chemical Properties

This compound (7,4'-di-O-methylquercetin-3-O-beta-rutinoside) is a flavonoid glycoside that has been isolated from various plant species, including Stevia triflora and Gynostemma pentaphyllum.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 20188-85-6General
Molecular Formula C₂₉H₃₄O₁₆[1]
Molecular Weight 638.57 g/mol [1]
Appearance Yellow powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities in preclinical studies, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

This compound has been reported to exhibit moderate antimicrobial activity against a panel of pathogenic microorganisms.

Quantitative Data:

MicroorganismTypeReported Activity
Corynebacterium diphtheriaeGram-positive bacteriaModerated
Staphylococcus aureusGram-positive bacteriaModerated
Escherichia coliGram-negative bacteriaModerated
Candida albicansYeastModerated

Experimental Protocol: Agar Diffusion Method

The agar diffusion method is a standard procedure for evaluating the antimicrobial activity of a compound.

  • Preparation of Microbial Inoculum: Pure cultures of the test microorganisms are grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Application of this compound: Sterile paper discs are impregnated with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed onto the surface of the inoculated agar plates. A disc impregnated with the solvent alone serves as a negative control.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and 30°C for 48-72 hours for yeast).

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, and this compound is no exception. It is believed to exert its antioxidant effects by scavenging free radicals.

Quantitative Data:

Specific IC50 values for purified this compound in DPPH and ABTS radical scavenging assays were not found in the reviewed literature. However, extracts from plants known to contain this compound have demonstrated significant antioxidant activity, suggesting this compound contributes to this effect. Further studies are needed to quantify the specific antioxidant capacity of isolated this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for determining the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Assay Procedure: Different concentrations of this compound are added to the DPPH solution in a 96-well plate or cuvettes. A control containing only methanol and the DPPH solution is also prepared.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Neuroprotective Effects

This compound has shown potential neuroprotective effects, with evidence suggesting its mechanism of action involves the modulation of key signaling pathways implicated in neuronal cell death.

Signaling Pathway: ERK/JNK/Caspase-3 Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK) pathways, play crucial roles in neuronal survival and apoptosis. Dysregulation of these pathways is often associated with neurodegenerative diseases. Caspase-3 is a key executioner caspase in the apoptotic cascade.

Quantitative Data:

Specific quantitative data on the effect of this compound on the phosphorylation of ERK and JNK, and the cleavage of caspase-3 in neuronal cells is not yet available in the scientific literature. Future research utilizing techniques like Western blotting is needed to quantify these effects.

Experimental Protocol: Western Blot Analysis for Phosphorylated ERK/JNK and Cleaved Caspase-3

Western blotting is a widely used technique to detect and quantify specific proteins in a sample.

  • Cell Culture and Treatment: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured and treated with a neurotoxin (e.g., MPP+) to induce apoptosis, with or without pre-treatment with various concentrations of this compound.

  • Protein Extraction: The cells are lysed to extract total protein. The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of ERK and JNK, and the cleaved form of caspase-3. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. A chemiluminescent substrate is added, and the resulting signal is detected using an imaging system.

  • Quantification: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the total protein levels, and the level of cleaved caspase-3 is normalized to the loading control.

Signaling Pathway Visualization:

Ombuoside_Neuroprotection_Pathway This compound This compound ERK ERK This compound->ERK Promotes JNK JNK This compound->JNK Inhibits Caspase3 Caspase-3 This compound->Caspase3 Inhibits Neurotoxin Neurotoxin (e.g., MPP+) Neurotoxin->JNK Activates Neurotoxin->Caspase3 Activates Neuronal_Survival Neuronal Survival ERK->Neuronal_Survival Promotes Neuronal_Apoptosis Neuronal Apoptosis JNK->Neuronal_Apoptosis Promotes Caspase3->Neuronal_Apoptosis Executes

Caption: Proposed neuroprotective signaling pathway of this compound.

Potential Anti-inflammatory Activity

Given that many flavonoids possess anti-inflammatory properties, it is plausible that this compound may also exhibit such activity. A key mechanism of anti-inflammatory action for flavonoids is the inhibition of nitric oxide (NO) production and the modulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Quantitative Data:

Specific IC50 values for the inhibition of NO production, TNF-α, and IL-6 release by this compound are not currently available in the scientific literature. This represents a key area for future investigation.

Experimental Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured and pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further 24 hours.

  • Nitrite Measurement (Griess Assay): The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Calculation and IC50 Determination: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Experimental Workflow Visualization:

Anti_Inflammatory_Assay_Workflow Start Start Culture_Cells Culture RAW 264.7 Macrophages Start->Culture_Cells Pretreat Pre-treat with This compound Culture_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Griess_Assay Perform Griess Assay (for NO) Collect_Supernatant->Griess_Assay ELISA Perform ELISA (for TNF-α, IL-6) Collect_Supernatant->ELISA Analyze Analyze Data and Determine IC50 Griess_Assay->Analyze ELISA->Analyze

Caption: Workflow for in vitro anti-inflammatory assays.

Isolation and Purification

This compound can be isolated from plant sources using various chromatographic techniques.

Experimental Protocol: Isolation from Gynostemma pentaphyllum

A rapid and efficient method for the separation and purification of this compound from Gynostemma pentaphyllum involves microwave-assisted extraction coupled with high-speed counter-current chromatography (HSCCC).

  • Microwave-Assisted Extraction: The dried and powdered plant material is subjected to microwave-assisted extraction using an optimized solvent system (e.g., ethanol-water mixtures) and conditions (microwave power, irradiation time, solid-to-liquid ratio).

  • Crude Extract Preparation: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • High-Speed Counter-Current Chromatography (HSCCC): The crude extract is then subjected to HSCCC for purification. A suitable two-phase solvent system (e.g., n-hexane:ethyl acetate:ethanol:water) is selected based on the partition coefficient of this compound.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by High-Performance Liquid Chromatography (HPLC) to identify and pool the fractions containing pure this compound.

  • Structure Elucidation: The chemical structure of the isolated this compound is confirmed using spectroscopic methods such as UV, FT-IR, ESI-MS, ¹H NMR, and ¹³C NMR.

Conclusion and Future Directions

This compound is a promising flavonoid with a range of biological activities that warrant further investigation. While its antimicrobial, antioxidant, and neuroprotective properties have been qualitatively described, there is a clear need for more quantitative studies to determine its potency (e.g., MIC and IC50 values). Future research should focus on elucidating the precise molecular mechanisms underlying its effects, particularly in the context of neuroprotection and inflammation. In vivo studies are also essential to evaluate its efficacy, safety, and pharmacokinetic profile, which will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide on the Solubility and Stability of Ombuoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of ombuoside. It includes structured data tables, detailed experimental protocols, and visualizations of relevant workflows and biological pathways to support research and development activities.

Data Presentation

Solubility Data

This compound, a flavonoid glycoside, exhibits solubility in a range of organic solvents.[1][2] As a glycoside, its solubility in aqueous solutions is generally higher than its aglycone counterpart, ombuin.[2] The polarity of the solvent plays a significant role in the solubility of flavonoid glycosides.[3] Polar flavonoids are more soluble in alcohols and aqueous-alcohol mixtures, while less polar flavonoids dissolve better in solvents like chloroform and ethyl acetate.[2][3]

Table 1: Quantitative Solubility of this compound

SolventConcentrationConditionsSource
Dimethyl Sulfoxide (DMSO)50 mg/mL (78.30 mM)25°C, requires sonication[1][4]

Table 2: Qualitative Solubility of this compound

SolventSolubilitySource
ChloroformSoluble[2]
DichloromethaneSoluble[2]
Ethyl AcetateSoluble[2]
AcetoneSoluble[2]
Stability Profile

Currently, there is a lack of specific published stability data for this compound. However, as a flavonoid glycoside, its stability is susceptible to various environmental factors such as pH, temperature, and light. To ensure the integrity of this compound in research and pharmaceutical formulations, it is crucial to conduct forced degradation studies. These studies help in identifying potential degradation products and establishing the degradation pathways.[5][6]

Forced degradation is typically performed under more severe conditions than accelerated stability testing to generate degradation products in a shorter timeframe.[7] The goal is to achieve a target degradation of approximately 10-20%.[6]

Table 3: Recommended Conditions for Forced Degradation Studies of Flavonoid Glycosides

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl at 60°C for 30 minutesHydrolysis of the glycosidic bond
Alkaline Hydrolysis 0.1 N NaOH at 60°C for 30 minutesHydrolysis and potential rearrangement
Oxidation 0.1% to 3.0% H₂O₂ at room temperature for up to 7 daysOxidation of the phenolic hydroxyl groups
Thermal Degradation 40°C to 80°C (commonly 70°C) with controlled humidityThermally induced decomposition
Photodegradation Exposure to a combination of cool white fluorescent and UV light (e.g., 1.2 million lux hours and 200 watt-hours/m²)Photolytic cleavage or rearrangement

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (pure compound)

  • Selected solvents (e.g., DMSO, ethanol, water, ethyl acetate)

  • Shaking incubator or water bath

  • Centrifuge

  • Analytical balance

  • HPLC-UV system

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vial in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

  • Calculate the original solubility in mg/mL or mM.

Protocol for a Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound to assess its intrinsic stability and develop a stability-indicating analytical method.

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

  • This compound (pure compound)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Formic acid or other suitable buffer components

  • HPLC-UV/PDA or HPLC-MS system

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).[7]

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and dilute for analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C. Withdraw and process samples as in acid hydrolysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Monitor the degradation over time (e.g., up to 7 days).

  • Thermal Degradation: Expose the solid this compound powder to dry heat (e.g., 70°C) in an oven. Also, prepare a solution and expose it to the same temperature. Analyze samples at different time points.

  • Photodegradation: Expose both the solid powder and a solution of this compound to a calibrated light source as per ICH Q1B guidelines. Keep control samples wrapped in foil to protect from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/PDA or HPLC-MS method. The method should be capable of separating the intact this compound from all generated degradation products.[8][9]

Mandatory Visualization

Experimental Workflows

Solubility_Determination_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate in shaking incubator A->B C Centrifuge to separate solid B->C D Collect and dilute supernatant C->D E Inject sample into HPLC D->E Analyze supernatant F Quantify this compound concentration E->F G Calculate solubility F->G

Caption: Workflow for Solubility Determination.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Method Development Start This compound Sample (Solid & Solution) Acid Acid Hydrolysis Start->Acid Base Alkaline Hydrolysis Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photodegradation Start->Photo Analyze Analyze stressed samples by HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Develop Develop Stability-Indicating Method Analyze->Develop Identify Identify Degradation Products (e.g., using LC-MS) Develop->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Workflow for Forced Degradation Studies.

Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, flavonoids, in general, are known to modulate several key cellular signaling pathways.[10] These interactions are fundamental to their observed biological activities, such as antioxidant and anti-inflammatory effects.[1] The diagram below illustrates a generalized view of how a flavonoid like this compound might interact with common signaling pathways.

Flavonoid_Signaling_Pathway cluster_main Potential Signaling Pathways for this compound cluster_pro_survival Pro-survival / Anti-inflammatory cluster_pro_apoptotic Pro-apoptotic / Pro-inflammatory This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates ERK ERK/MAPK Pathway This compound->ERK Activates JNK_p38 JNK/p38 MAPK Pathway This compound->JNK_p38 Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Anti_Inflammation Anti-inflammatory Response PI3K_Akt->Anti_Inflammation ERK->Cell_Survival Apoptosis Apoptosis JNK_p38->Apoptosis Inflammation Pro-inflammatory Response NFkB->Inflammation

Caption: General Flavonoid Signaling Pathways.

References

Methodological & Application

Application Notes and Protocols for Ombuoside Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombuoside is a flavonoid glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties, including antimicrobial and antioxidant activities. This compound is naturally found in several plant species, notably Gynostemma pentaphyllum and Stevia triflora. The effective isolation and purification of this compound are crucial for its further investigation in pharmacological studies and potential drug development. These application notes provide detailed protocols for the extraction and purification of this compound from plant materials, catering to both conventional and modern laboratory settings.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₉H₃₄O₁₆PubChem
Molecular Weight 638.57 g/mol PubChem
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.ChemicalBook
CAS Number 20188-85-6ChemicalBook

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound from Gynostemma pentaphyllum

This protocol is an efficient method for extracting this compound, leveraging microwave energy to accelerate the process.

Materials and Equipment:

  • Dried and powdered Gynostemma pentaphyllum plant material

  • Anhydrous ethanol

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh 2 g of dried, powdered Gynostemma pentaphyllum.

  • Extraction:

    • Place the plant material in a suitable extraction vessel.

    • Add anhydrous ethanol at a solid-to-liquid ratio of 1:15 (w/v).

    • Set the microwave power to 800 W and the irradiation time to 10 minutes.

    • Perform the extraction.

  • Filtration: After the first extraction, filter the mixture to separate the extract from the plant residue.

  • Second Extraction: Repeat the extraction process on the plant residue under the same conditions to maximize the yield.

  • Combine and Concentrate: Combine the filtrates from both extractions. Concentrate the combined extract using a rotary evaporator to obtain the crude this compound extract. Under optimal conditions, a 90 mg crude extract can be obtained from 2 g of plant material, with an this compound content of approximately 1.72%.

Protocol 2: Conventional Solvent Extraction

This protocol outlines a standard solvent extraction method adaptable for various flavonoid glycosides, including this compound.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Stevia triflora or Gynostemma pentaphyllum)

  • Methanol or Ethanol (70-95%)

  • Reflux apparatus or shaker

  • Filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a desired amount of dried, powdered plant material.

  • Extraction:

    • Place the plant material in a flask.

    • Add the extraction solvent (e.g., 80% ethanol) at a solid-to-liquid ratio typically ranging from 1:10 to 1:20 (w/v).

    • Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 1-2 hours) or agitate at room temperature for a longer period (e.g., 24 hours).

  • Filtration: Filter the mixture to separate the extract.

  • Repeat Extraction: Re-extract the plant residue with fresh solvent to ensure complete extraction.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

Purification Protocols

Protocol 3: High-Speed Counter-Current Chromatography (HSCCC) Purification of this compound

HSCCC is a highly effective method for purifying compounds from complex mixtures.

Materials and Equipment:

  • Crude this compound extract

  • HSCCC instrument

  • HPLC system for analysis

  • Solvents: n-hexane, ethyl acetate, ethanol, and water

Procedure:

  • Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane:ethyl acetate:ethanol:water in a 5:6:5:5 volume ratio. Equilibrate the solvent mixture in a separatory funnel and separate the upper and lower phases.

  • Sample Preparation: Dissolve the crude extract (e.g., 210 mg containing approximately 2.16% this compound) in a small volume of the biphasic solvent system (1:1, v/v).

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Pump the mobile phase (lower phase) into the column at a specific flow rate.

    • Once the system reaches hydrodynamic equilibrium, inject the sample.

    • Continue the separation and collect fractions.

  • Fraction Analysis: Analyze the collected fractions using HPLC to identify those containing pure this compound.

  • Isolation and Drying: Combine the pure fractions and evaporate the solvent to obtain purified this compound. This method can yield this compound with a purity of 96.7%.

Protocol 4: Column Chromatography on Macroporous Resin

This is a widely used technique for the initial purification and enrichment of flavonoids.

Materials and Equipment:

  • Crude flavonoid extract

  • Macroporous adsorption resin (e.g., AB-8)

  • Glass column

  • Ethanol (various concentrations) and deionized water

  • Peristaltic pump

Procedure:

  • Resin Pre-treatment: Soak the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water until no alcohol remains.

  • Column Packing: Pack the pre-treated resin into a glass column.

  • Sample Loading: Dissolve the crude extract in an appropriate solvent and load it onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water to remove impurities such as sugars and salts.

  • Elution: Elute the adsorbed flavonoids with increasing concentrations of ethanol (e.g., 30%, 50%, 70%). Collect the eluate in fractions.

  • Analysis and Concentration: Analyze the fractions by TLC or HPLC to identify those containing the target compound. Combine the desired fractions and concentrate them to obtain the purified flavonoid fraction.

Quantitative Data Summary

MethodPlant SourceKey ParametersCrude Extract YieldThis compound Content in CrudeFinal Yield of this compoundPurityReference
MAE-HSCCC Gynostemma pentaphyllum800 W, 1:15 solid/liquid, 10 min, 2 cycles90 mg from 2 g1.72%3.9 mg from 210 mg crude96.7%

Visualizations

Ombuoside_Extraction_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (G. pentaphyllum) mae Microwave-Assisted Extraction (800W, 1:15, 10 min) plant_material->mae filtration1 Filtration mae->filtration1 crude_extract Crude Extract filtration1->crude_extract hsccc HSCCC (n-hexane:EtOAc:EtOH:H2O 5:6:5:5) crude_extract->hsccc fraction_collection Fraction Collection hsccc->fraction_collection hplc_analysis HPLC Analysis fraction_collection->hplc_analysis pure_this compound Pure this compound (>96% Purity) hplc_analysis->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Signaling_Pathway_Placeholder This compound This compound TargetCell Target Cell This compound->TargetCell Interacts with SignalingCascade Signaling Cascade (e.g., MAPK/ERK) TargetCell->SignalingCascade Activates/Inhibits CellularResponse Cellular Response (e.g., Antioxidant Effect) SignalingCascade->CellularResponse Leads to

Caption: Hypothetical Signaling Pathway of this compound.

Application Notes & Protocols for Ombuoside Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombuoside is a flavonoid glycoside that has been isolated from medicinal plants such as Gynostemma pentaphyllum and Stevia triflora. As a member of the flavonoid family, this compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including antimicrobial and antioxidant activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the quantification of such phytochemicals.

This document provides a detailed protocol for the quantification of this compound using a validated HPLC method. Additionally, it includes information on the known biological activities of this compound and visual representations of a key antioxidant signaling pathway potentially modulated by flavonoids like this compound, as well as a general mechanism of antimicrobial action.

Quantitative Data Summary

The following tables summarize the key quantitative data for the HPLC method for this compound analysis, based on published research.

Table 1: HPLC Method Parameters for this compound Quantification

ParameterValue
Column Reversed-phase C18 (Agilent Eclipse XDB-C18, 150 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 355 nm
Column Temperature 35°C
Injection Volume 20 µL

Table 2: Method Validation Data for this compound Quantification

ParameterResult
Linearity Range 3–800 mg/L
Correlation Coefficient (r²) 0.999
Limit of Determination 0.12 mg/L
Recovery 100.7%
Relative Standard Deviation (RSD) 1.4%

Experimental Protocols

This section outlines the detailed methodologies for the quantification of this compound by HPLC.

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (Methanol:Water, 50:50, v/v) to achieve concentrations within the linear range of the assay (e.g., 5, 10, 25, 50, 100, 250, 500, and 800 mg/L).

  • Filtration: Filter each working standard solution through a 0.45 µm syringe filter before injection into the HPLC system.

Sample Preparation (from Plant Material)
  • Extraction: A microwave-assisted extraction or other suitable extraction method can be employed. For a general approach, accurately weigh a known amount of dried and powdered plant material (e.g., 1 g of Gynostemma pentaphyllum leaves).

  • Solvent Extraction: Add a suitable extraction solvent (e.g., methanol or ethanol) to the plant material in a defined ratio (e.g., 1:20 w/v).

  • Extraction Process: Sonicate the mixture for a specified period (e.g., 30 minutes) or use another appropriate extraction technique.

  • Centrifugation and Filtration: Centrifuge the extract to pellet the solid plant material. Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the calibration curve range.

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the mobile phase (Methanol:Water, 50:50, v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 20 µL of the prepared standard solutions and sample extracts into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak area corresponding to this compound. The retention time for this compound should be consistent across all runs.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample extracts by interpolating their peak areas from the calibration curve.

Visualizations

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating a key antioxidant signaling pathway that flavonoids like this compound may influence, and the experimental workflow for HPLC quantification.

antioxidant_pathway cluster_cell Cell This compound This compound (Flavonoid) Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Inhibition Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Activation Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Upregulation Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to hplc_workflow start Start sample_prep Sample Preparation (Extraction & Filtration) start->sample_prep standard_prep Standard Preparation (Serial Dilution & Filtration) start->standard_prep hplc_analysis HPLC Analysis (Injection & Data Acquisition) sample_prep->hplc_analysis standard_prep->hplc_analysis calibration Calibration Curve Construction hplc_analysis->calibration quantification Quantification of this compound in Sample hplc_analysis->quantification calibration->quantification end End quantification->end

Ombuoside as a Positive Control in Antioxidant Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombuoside, a flavonoid glycoside isolated from plants such as Gynostemma pentaphyllum, has demonstrated notable antioxidant properties by scavenging free radicals and reactive oxygen species (ROS)[1]. These characteristics make it a candidate for use as a positive control in various in vitro antioxidant capacity assays. This document provides detailed protocols for three common antioxidant assays—DPPH, ABTS, and FRAP—and outlines the potential signaling pathways through which this compound may exert its antioxidant effects. While literature qualitatively describes the antioxidant activity of this compound as potent, specific quantitative data, such as IC50 values, are not widely available. Therefore, it is recommended to determine its activity in parallel with other well-established antioxidant standards.

Data Presentation: Antioxidant Activity of Common Positive Controls

The following table summarizes the antioxidant activity of commonly used positive controls in DPPH, ABTS, and FRAP assays. This data serves as a benchmark for researchers when evaluating the antioxidant capacity of test compounds, including this compound.

Antioxidant StandardAssayIC50 / Activity ValueUnits
Ascorbic Acid DPPH4.97 ± 0.03µg/mL
FRAP330.00 ± 0.60 (EC50)µg/mL
Trolox DPPH3.77 ± 0.08µg/mL
ABTS2.93 ± 0.03µg/mL
FRAP0.24µg/mL
BHT (Butylated Hydroxytoluene) DPPH202.35µg/mL

Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the initial free radicals. EC50 (Effective Concentration 50) in the context of the FRAP assay refers to the concentration that gives half-maximal response. These values are indicative and can vary based on specific experimental conditions.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound (or other test compounds)

  • Positive Controls (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve this compound and positive controls in the same solvent used for the DPPH solution to prepare a series of concentrations.

  • Assay:

    • Add a specific volume of the DPPH working solution (e.g., 150 µL) to each well of a 96-well plate.

    • Add a small volume of the test sample or standard at different concentrations (e.g., 50 µL) to the wells.

    • For the blank, add the solvent instead of the sample.

  • Incubation: Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate buffered saline (PBS) or ethanol

  • This compound (or other test compounds)

  • Positive Controls (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Dissolve this compound and positive controls in the appropriate solvent to prepare a series of concentrations.

  • Assay:

    • Add a large volume of the ABTS•+ working solution (e.g., 200 µL) to each well of a 96-well plate.

    • Add a small volume of the test sample or standard at different concentrations (e.g., 20 µL) to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound (or other test compounds)

  • Positive Controls (e.g., Trolox, Ascorbic Acid, FeSO₄·7H₂O)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples: Dissolve this compound and positive controls in an appropriate solvent to prepare a series of concentrations. A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • Assay:

    • Add a small volume of the test sample or standard (e.g., 25 µL) to the wells of a 96-well plate.

    • Add the FRAP reagent (e.g., 175 µL) to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-6 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µM Fe(II) equivalents or Trolox equivalents.

Signaling Pathways and Mechanisms of Action

Flavonoids, including this compound, can exert their antioxidant effects through various mechanisms. One key pathway involves the modulation of cellular signaling cascades that control the expression of antioxidant enzymes.

Inhibition of MAPK Signaling Pathway

This compound has been shown to protect neuronal cells from L-DOPA-induced neurotoxicity. This protective effect is associated with the inhibition of sustained phosphorylation of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Overactivation of these kinases can lead to oxidative stress and apoptosis. By inhibiting their phosphorylation, this compound may help to mitigate cellular damage. Furthermore, this compound has been observed to restore the activity of the endogenous antioxidant enzyme, superoxide dismutase (SOD).

Ombuoside_MAPK_Inhibition cluster_inhibition Inhibitory Effect L_DOPA L-DOPA (Oxidative Stressor) ERK1_2 p-ERK1/2 L_DOPA->ERK1_2 Activates JNK1_2 p-JNK1/2 L_DOPA->JNK1_2 Activates SOD SOD Activity L_DOPA->SOD Decreases This compound This compound This compound->ERK1_2 Inhibits This compound->JNK1_2 Inhibits This compound->SOD Restores Apoptosis Apoptosis ERK1_2->Apoptosis Promotes JNK1_2->Apoptosis Promotes Cell_Protection Neuroprotection SOD->Cell_Protection Contributes to

Caption: this compound's neuroprotective effect via inhibition of MAPK signaling.

Nrf2-ARE Signaling Pathway

A common mechanism for the antioxidant action of flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). While direct evidence for this compound's action through this pathway is still emerging, it is a plausible mechanism given its flavonoid structure.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates This compound This compound (Potential Activator) This compound->Keap1 Potentially Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocates to Nucleus ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Enzymes Induces Transcription Cellular_Defense Enhanced Cellular Defense Antioxidant_Enzymes->Cellular_Defense Leads to

Caption: Potential activation of the Nrf2-ARE pathway by this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the antioxidant assays described.

DPPH/ABTS Assay Workflow

Assay_Workflow_DPPH_ABTS Start Start Prepare_Reagents Prepare Radical Solution (DPPH or ABTS•+) Start->Prepare_Reagents Prepare_Samples Prepare Sample & Standard Dilutions (this compound, Controls) Start->Prepare_Samples Mix Mix Radical Solution with Sample/Standard in 96-well Plate Prepare_Reagents->Mix Prepare_Samples->Mix Incubate Incubate in the Dark (Room Temperature) Mix->Incubate Measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate End End Calculate->End Assay_Workflow_FRAP Start Start Prepare_Reagent Prepare Fresh FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) Start->Prepare_Reagent Prepare_Samples Prepare Sample & Standard Dilutions (this compound, FeSO₄) Start->Prepare_Samples Mix Add FRAP Reagent to Sample/Standard in 96-well Plate Prepare_Reagent->Mix Prepare_Samples->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance (593 nm) Incubate->Measure Calculate Calculate Ferric Reducing Ability (e.g., in Trolox Equivalents) Measure->Calculate End End Calculate->End

References

Ombuoside Formulation for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombuoside is a flavonoid glycoside that has demonstrated a range of biological activities, including antimicrobial and neuroprotective effects. As a naturally derived compound, it holds potential for further investigation in various experimental models. These application notes provide detailed protocols for the preparation and experimental use of this compound formulations, intended to guide researchers in their in vitro and in vivo studies. The information compiled herein is based on existing literature regarding this compound, its aglycone (ombuin), and general practices for similar flavonoid compounds.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented below. It is important to note that comprehensive data on aqueous solubility and stability at various pH and temperature ranges are limited. Researchers are advised to perform their own validation for specific experimental conditions.

PropertyValue/DescriptionCitation
Molecular Formula C₂₉H₃₄O₁₆
Molecular Weight 638.57 g/mol
Appearance Yellow powder
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1] Limited aqueous solubility is expected, a common characteristic of flavonoid glycosides.[2][3][4]
Storage Store desiccated at -20°C.[1]

Formulation for In Vitro Use

Stock Solution Preparation (10 mM in DMSO)

For most cell-based assays, a concentrated stock solution in dimethyl sulfoxide (DMSO) is recommended.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Sonicator

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this would be 6.39 mg of this compound for 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder.

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution.

  • Sterilization (Optional): While DMSO at high concentrations is generally considered self-sterilizing, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO if required for sensitive applications. However, this may lead to some loss of the compound due to filter binding.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Preparation of Working Solutions

Working solutions are prepared by diluting the 10 mM stock solution in the appropriate cell culture medium.

Protocol:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically ≤ 0.1%).

  • Mixing: Gently mix the working solutions before adding them to the cell cultures.

Formulation for In Vivo Use (Oral Gavage)

For oral administration in rodent models, a suspension or solution in a vehicle that enhances solubility and is well-tolerated is necessary. The following is a general protocol that may require optimization.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Sonicator

Vehicle Composition (Example):

A commonly used vehicle for oral gavage of poorly water-soluble compounds in mice consists of:

  • 10% DMSO

  • 40% PEG400

  • 5% Tween 80

  • 45% Saline

Protocol:

  • Initial Dissolution: Dissolve the required amount of this compound in DMSO.

  • Addition of Co-solvents: Add PEG400 and Tween 80 to the this compound-DMSO solution and vortex thoroughly.

  • Addition of Saline: Slowly add the saline to the mixture while continuously vortexing to form a homogenous suspension or solution. Brief sonication may be necessary to ensure uniformity.

  • Administration: Administer the formulation to the animals via oral gavage using an appropriately sized feeding needle. The volume administered should be based on the animal's body weight (e.g., 5-10 mL/kg for mice).

Experimental Protocols

In Vitro Anti-Neuroinflammatory Assay

This protocol is based on the methodology used to study the anti-inflammatory effects of ombuin, the aglycone of this compound, in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells.

Cell Culture and Treatment:

  • Cell Seeding: Seed BV-2 microglial cells in appropriate culture plates at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10, 30, 50 µM) for a specified period (e.g., 1-2 hours).

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

  • Incubation: Incubate the cells for a designated time (e.g., 24 hours).

Analysis of Inflammatory Markers:

  • Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Pro-inflammatory Cytokine Levels (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the culture supernatant using ELISA kits.

  • Western Blot Analysis: Analyze the protein expression levels of key signaling molecules in the Src/PI3K-AKT/NF-κB pathway in cell lysates.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed BV-2 Cells B Overnight Adhesion A->B C Pre-treat with this compound B->C D Stimulate with LPS C->D E Incubate D->E F Measure NO Production E->F G Quantify Cytokines (ELISA) E->G H Western Blot for Signaling Proteins E->H

In Vitro Anti-Neuroinflammatory Experimental Workflow.
In Vivo Neuroprotective Assay

This protocol is adapted from a study investigating the neuroprotective effects of an this compound-containing extract in a rat model of Alzheimer's disease.

Animal Model and Treatment:

  • Animal Model: Induce a model of neurodegeneration in rats (e.g., using D-galactose and Aβ₂₅₋₃₅).

  • Treatment Groups: Include a control group, a model group, a positive control group (e.g., Aricept), and experimental groups receiving different doses of the this compound formulation.

  • Administration: Administer the this compound formulation or vehicle daily via oral gavage for a specified duration. A study on an this compound-containing extract used low, medium, and high doses, which can serve as a starting point for dose-ranging studies.[5]

  • Behavioral Testing: Perform behavioral tests such as the Morris water maze to assess cognitive function.

Biochemical and Histological Analysis:

  • Tissue Collection: At the end of the treatment period, collect brain tissue (hippocampus and cortex).

  • Antioxidant Enzyme Activity: Measure the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in brain homogenates.

  • Lipid Peroxidation: Measure the levels of malondialdehyde (MDA) as an indicator of oxidative stress.

  • Neurotransmitter Levels: Analyze the levels of neurotransmitters such as acetylcholine.

  • Histopathology: Perform histological staining of brain sections to assess neuronal damage.

In_Vivo_Workflow A Induce Neurodegeneration in Rats B Group Allocation A->B C Daily Oral Gavage with this compound Formulation B->C D Behavioral Testing C->D E Tissue Collection (Brain) D->E F Biochemical Analysis E->F G Histological Analysis E->G

In Vivo Neuroprotective Experimental Workflow.

Signaling Pathway Analysis

Studies on ombuin, the aglycone of this compound, have elucidated its role in modulating key signaling pathways involved in inflammation. Ombuin has been shown to exert its anti-neuroinflammatory effects by directly targeting Src kinase.[6][7] Inhibition of Src phosphorylation by ombuin subsequently suppresses the downstream PI3K-AKT and NF-κB signaling pathways.[6][7] This leads to a reduction in the production of pro-inflammatory mediators. Given that this compound is a glycoside of ombuin, it is plausible that it may exert similar effects, potentially after being metabolized to its aglycone form in vivo.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Src Src TLR4->Src Ombuin Ombuin Ombuin->Src inhibition PI3K PI3K Src->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK IkB IκBα IKK->IkB p NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Inflammation

Proposed Signaling Pathway of Ombuin in LPS-stimulated Microglia.

Data Tables

In Vitro Ombuin Anti-Inflammatory Concentrations
ParameterConcentrationCell LineCitation
Inhibition of NO production10, 30, 50 µMBV-2[6]
Reduction of IL-6, IL-1β, TNF-α10, 30, 50 µMBV-2[6]
In Vivo this compound (as "OMO extract") Neuroprotective Dosage in Rats
Dose LevelDosageAnimal ModelCitation
LowNot specifiedD-galactose and Aβ₂₅₋₃₅-induced[5]
MediumNot specifiedD-galactose and Aβ₂₅₋₃₅-induced[5]
HighNot specifiedD-galactose and Aβ₂₅₋₃₅-induced[5]

Note: The exact concentration of this compound in the "OMO extract" was not provided in the cited study. Researchers should perform dose-response studies to determine the optimal dosage for their specific model.

References

Analytical Standards for Ombuoside: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ombuoside, a flavonoid glycoside identified as 7,4'-di-O-methylquercetin-3-O-beta-rutinoside, is a natural compound that has garnered interest for its potential biological activities, including antimicrobial and antioxidant properties.[1][2] For researchers in drug discovery and natural product chemistry, accurate and reliable analytical methods are paramount for the quantification and characterization of this compound in various samples. This document provides detailed application notes and protocols for the analytical standardization of this compound, targeting researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods.

PropertyValueSource
CAS Number20188-85-6BioCrick
Molecular FormulaC₂₉H₃₄O₁₆BioCrick
Molecular Weight638.6 g/mol BioCrick
AppearanceYellow powderBioCrick
Purity (commercially available)≥98% (HPLC)NatureStandard, BioCrick
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneBioCrick

Analytical Standards and Where to Find Them

Certified analytical standards are crucial for accurate quantification. This compound analytical standards are commercially available from various suppliers.

Verified Suppliers:

  • NatureStandard: Offers this compound with a purity of ≥98% as determined by HPLC.[3]

  • BioCrick: Provides high-purity this compound and offers a Certificate of Analysis (COA), HPLC, MS, and NMR data.[4]

It is recommended to obtain a Certificate of Analysis from the supplier, which provides detailed information on the purity and characterization of the standard.

Application Note 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To provide a robust method for the quantification of this compound in a sample matrix using reversed-phase HPLC with UV detection. This method is applicable for purity assessment of analytical standards and quantification in extracts.

Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or acetic acid (analytical grade).

  • This compound analytical standard (≥98% purity).

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B5-25 min: 10-50% B25-30 min: 50-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 365 nm
Injection Volume 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The preparation of the sample will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Workflow for HPLC Quantification

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Weigh this compound Standard HPLC HPLC Injection Standard->HPLC Sample Prepare Sample Extract Sample->HPLC Detector UV Detection (365 nm) HPLC->Detector Calibration Generate Calibration Curve Detector->Calibration Quantification Quantify this compound in Sample Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC.

Application Note 2: Structural Confirmation of this compound by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide a protocol for the structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy. This is essential for the verification of the identity of the analytical standard and for the characterization of isolated compounds.

Experimental Protocol

1. Instrumentation and Materials:

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • This compound analytical standard or isolated compound.

2. Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete structural elucidation.

4. Data Analysis:

  • Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Compare the obtained chemical shifts (δ) and coupling constants (J) with published data for this compound to confirm its identity.

Expected ¹H NMR Data (Illustrative)
ProtonExpected Chemical Shift (ppm)Multiplicity
H-2'~7.5d
H-6'~7.6dd
H-5'~7.0d
H-6~6.4d
H-8~6.8d
OCH₃ (C-7)~3.8s
OCH₃ (C-4')~3.9s
Anomeric (Rha)~4.5d
Anomeric (Glc)~5.4d

Note: This is an illustrative table. Actual chemical shifts may vary depending on the solvent and instrument used.

Logical Relationship for NMR-based Structural Confirmation

NMR_Logic Sample This compound Sample NMR_Acquisition 1D & 2D NMR Data Acquisition Sample->NMR_Acquisition Spectral_Data Chemical Shifts (δ) Coupling Constants (J) Correlations NMR_Acquisition->Spectral_Data Comparison Data Comparison Spectral_Data->Comparison Literature_Data Published this compound NMR Data Literature_Data->Comparison Confirmation Structural Confirmation Comparison->Confirmation

Caption: Logic for NMR-based structural confirmation.

Application Note 3: High-Sensitivity Quantification of this compound by LC-MS/MS

Objective: To provide a highly sensitive and selective method for the quantification of this compound in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

1. Instrumentation and Materials:

  • Liquid Chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound analytical standard.

  • Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the sample).

2. LC-MS/MS Conditions:

ParameterRecommended Condition
Column C18 reversed-phase (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution Optimized for separation from matrix components (a fast gradient is often used)
Flow Rate 0.3 mL/min
Ionization Mode Negative Electrospray Ionization (ESI-)
Data Acquisition Multiple Reaction Monitoring (MRM)
MRM Transitions Precursor Ion [M-H]⁻ → Product Ion 1Precursor Ion [M-H]⁻ → Product Ion 2

3. Standard and Sample Preparation:

  • Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a fixed amount of the IS into the same matrix as the unknown samples.

  • Perform protein precipitation (for plasma/serum) or liquid-liquid/solid-phase extraction (for tissues/extracts) to remove interferences.

  • Evaporate the solvent and reconstitute in the initial mobile phase.

4. Data Analysis:

  • Integrate the peak areas for this compound and the IS.

  • Calculate the peak area ratio (this compound/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.

  • Quantify this compound in the samples using the calibration curve.

Workflow for LC-MS/MS Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Spike Sample with This compound & IS Extraction Extraction Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Application Note 4: Assessment of Biological Activity

Antioxidant Activity - DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare a series of dilutions of this compound in methanol (e.g., 10-100 µg/mL).

  • In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution.

  • As a control, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • Determine the IC₅₀ value (the concentration of this compound that scavenges 50% of the DPPH radicals).

Antimicrobial Activity - Broth Microdilution Assay

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Add the microbial inoculum to each well.

  • Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[5]

Signaling Pathway (Illustrative for Antioxidant Action)

Antioxidant_Pathway ROS Reactive Oxygen Species (ROS) (e.g., DPPH radical) Neutralization Neutralization of ROS ROS->Neutralization This compound This compound Donation Donates H atom or electron This compound->Donation Donation->Neutralization Stable_Products Stable, Non-reactive Products Neutralization->Stable_Products

Caption: Antioxidant action of this compound.

Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and instrumentation. It is essential to validate all analytical methods according to the relevant guidelines (e.g., ICH, FDA).

References

Application Notes and Protocols for Pure Ombuoside

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the biological activities of pure Ombuoside (CAS: 20188-85-6), a flavonoid glycoside. This document includes information on commercial suppliers, summaries of key biological activities with available quantitative data, detailed experimental protocols for assessing these activities, and diagrams of relevant signaling pathways.

Commercial Suppliers of Pure this compound

Pure this compound is available from various chemical suppliers specializing in natural products and research chemicals. Researchers can obtain quotations and technical datasheets from the following companies:

  • BioCrick [1]

  • DC Chemicals [2][3]

It is recommended to request a certificate of analysis from the supplier to ensure the purity and identity of the compound.

Biological Activity of this compound

This compound has been reported to exhibit several biological activities, primarily antimicrobial and antioxidant properties.

Antimicrobial Activity

This compound has demonstrated moderate antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[4][5] The primary method cited for evaluating this activity is the agar diffusion method.

Table 1: Summary of Antimicrobial Activity of this compound

Test OrganismActivity LevelMethodReference
Corynebacterium diphtheriaModerateAgar Diffusion[4][5]
Staphylococcus aureusModerateAgar Diffusion[4][5]
Escherichia coliModerateAgar Diffusion[4][5]
Candida albicansModerateAgar Diffusion[4][5]

Note: Specific quantitative data such as zone of inhibition diameters or Minimum Inhibitory Concentration (MIC) values for pure this compound are not detailed in the readily available literature. The activity is described as "moderate."

Antioxidant Activity

This compound has been noted for its antioxidant effects, specifically its ability to scavenge free radicals.[2][3] The primary assays mentioned in the literature are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging assays.

Table 2: Summary of Antioxidant Activity of this compound

AssayActivityQuantitative Data (IC50)Reference
DPPH Radical ScavengingReportedNot specified in available literature[2][3]
Hydroxyl Radical ScavengingReportedNot specified in available literature[2][3]

Experimental Protocols

The following are detailed protocols for the key experiments cited, which can be adapted for the evaluation of pure this compound.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is suitable for assessing the antimicrobial activity of this compound against various bacteria and fungi.[6][7][8][9]

Materials:

  • Pure this compound

  • Solvent for this compound (e.g., DMSO)

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate growth media (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for yeast)

  • Sterile Petri dishes

  • Sterile cork borer or pipette tips

  • Incubator

  • Positive control (e.g., standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Prepare sterile agar plates with the appropriate growth medium.

  • Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

  • Allow the inoculum to dry.

  • Using a sterile cork borer, create wells (typically 6-8 mm in diameter) in the agar.

  • Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions to desired concentrations.

  • Add a fixed volume (e.g., 100 µL) of the this compound solution to the wells.

  • Add the positive and negative controls to separate wells.

  • Allow the plates to stand for a period to permit diffusion of the substance into the agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for yeast).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Experimental Workflow for Agar Well Diffusion Assay

G prep_plates Prepare and Inoculate Agar Plates create_wells Create Wells in Agar prep_plates->create_wells add_solutions Add Solutions to Wells create_wells->add_solutions prep_this compound Prepare this compound Solutions and Controls prep_this compound->add_solutions incubate Incubate Plates add_solutions->incubate measure Measure Zones of Inhibition incubate->measure

Caption: Workflow for the agar well diffusion antimicrobial assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common method to determine the free radical scavenging activity of a compound.[10][11][12][13][14]

Materials:

  • Pure this compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Spectrophotometer

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare a stock solution of this compound in methanol at various concentrations.

  • In a series of test tubes, add a fixed volume of the DPPH solution (e.g., 2 mL).

  • Add varying volumes of the this compound solutions to the test tubes.

  • Prepare a blank containing only methanol and a control containing the DPPH solution and methanol.

  • Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • The scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Experimental Workflow for DPPH Assay

G prep_dpph Prepare DPPH Solution mix Mix DPPH with Samples prep_dpph->mix prep_samples Prepare this compound and Control Solutions prep_samples->mix incubate Incubate in Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

Antioxidant Activity: Hydroxyl Radical Scavenging Assay

This assay measures the ability of a compound to scavenge hydroxyl radicals, which are highly reactive oxygen species.[15][16][17][18][19]

Materials:

  • Pure this compound

  • Phosphate buffer

  • FeSO4 solution

  • H2O2 solution

  • Salicylic acid solution

  • Spectrophotometer

  • Positive control (e.g., Mannitol)

Procedure:

  • Prepare stock solutions of this compound at various concentrations.

  • In test tubes, mix the this compound solution, phosphate buffer, FeSO4, and salicylic acid.

  • Initiate the reaction by adding H2O2.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the resulting solution at a specific wavelength (e.g., 510 nm). The hydroxyl radicals generated react with salicylic acid to form a colored product.

  • The scavenging of hydroxyl radicals by this compound will decrease the absorbance.

  • The scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value.

Potential Signaling Pathways Modulated by Flavonoids

While specific studies on the signaling pathways modulated by this compound are limited, flavonoids as a class are known to interact with various intracellular signaling cascades, including the PI3K/Akt and MAPK pathways.[20][21][22][23][24][25] These pathways are crucial in regulating cell proliferation, survival, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and growth.[20][21][22][23][24][25] Some flavonoids have been shown to inhibit this pathway, which can contribute to their anti-cancer and anti-inflammatory effects.

Potential Interaction of Flavonoids with the PI3K/Akt Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Response Cell Survival, Proliferation, Inhibition of Apoptosis Downstream->Response Flavonoid Flavonoid (e.g., this compound) Flavonoid->PI3K inhibits Flavonoid->Akt inhibits

Caption: Potential inhibitory effect of flavonoids on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.[25][26][27][28] Flavonoids can modulate this pathway, often leading to anti-inflammatory and anti-proliferative outcomes.

Potential Interaction of Flavonoids with the MAPK Pathway

G Stimulus External Stimulus (e.g., Cytokine, Stress) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) MAPK->TranscriptionFactors Response Inflammation, Proliferation, Apoptosis TranscriptionFactors->Response Flavonoid Flavonoid (e.g., this compound) Flavonoid->MAPKK inhibits Flavonoid->MAPK inhibits

Caption: Potential modulatory effects of flavonoids on the MAPK signaling cascade.

These application notes are intended to serve as a starting point for researchers interested in the biological activities of pure this compound. Further experimental validation is necessary to confirm and quantify these activities and to elucidate the specific molecular mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Improving Ombuoside Yield from Plant Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of ombuoside from plant sources. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and insights into the compound's potential biological mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a flavonoid glycoside, specifically 7,4'-di-O-methylquercetin-3-O-β-rutinoside. It has garnered scientific interest due to its potential biological activities, including antimicrobial and antioxidant properties.[1] Its structural similarity to other well-studied flavonoids like quercetin suggests it may have a broader range of therapeutic applications.

Q2: Which plant sources are known to contain this compound?

A2: this compound has been isolated from several plant species, most notably from the aerial parts of Stevia triflora DC and Gynostemma pentaphyllum.[1][2] Researchers looking to extract this compound should consider these plants as primary sources.

Q3: What are the main challenges in extracting this compound?

A3: Like many glycosides, challenges in this compound extraction include its relatively low concentration in plant material, potential for degradation under harsh conditions (e.g., high heat or extreme pH), and the presence of structurally similar compounds that can complicate purification.[3] Selecting an appropriate solvent and extraction method is critical to maximize yield and purity.

Q4: Which solvents are most effective for this compound extraction?

A4: this compound is soluble in polar organic solvents. Methanol, ethanol, and mixtures of these with water are commonly used.[4] The choice of solvent can significantly impact extraction efficiency and should be optimized for the specific plant matrix being used.

Troubleshooting Guide: Common Issues in this compound Extraction

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient Extraction Method: Maceration or percolation may not be effective for complete extraction. 2. Inappropriate Solvent: The solvent may not have the optimal polarity to solubilize this compound effectively. 3. Degradation: Exposure to high temperatures, prolonged extraction times, or acidic conditions can hydrolyze the glycosidic bond. 4. Improper Plant Material Preparation: Insufficient grinding of the plant material reduces the surface area available for solvent penetration.1. Switch to a more advanced technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time.[3][5] 2. Experiment with different solvent systems, such as varying the ratio of ethanol or methanol to water. An 80:20 (v/v) mixture of methanol and water has been shown to be effective for similar glycosides. 3. For thermal methods, carefully control the temperature and shorten the duration. For modern techniques like MAE, use pulsed heating to avoid overheating. 4. Ensure the plant material is dried and ground to a fine, consistent powder (e.g., 40-60 mesh).
Co-extraction of Impurities 1. Solvent Non-selectivity: The chosen solvent may also be effective at extracting other compounds like chlorophyll, lipids, or other flavonoids. 2. Complex Plant Matrix: The source plant naturally contains a wide variety of secondary metabolites.1. Perform a pre-extraction (defatting) step with a non-polar solvent like hexane to remove lipids and some pigments. 2. Implement a multi-step purification process after initial extraction, such as liquid-liquid partitioning or column chromatography.
Difficulty in Purification 1. Presence of Structurally Similar Compounds: Other flavonoid glycosides with similar polarities can co-elute during chromatography. 2. Inadequate Chromatographic Conditions: The stationary or mobile phase may not be optimal for separating this compound from closely related impurities.1. Utilize advanced purification techniques like High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used for this compound purification.[2] 2. Optimize the HPLC or column chromatography method. For HPLC, experiment with different gradients, mobile phase compositions (e.g., acetonitrile vs. methanol, different pH buffers), and column types (e.g., C18, Phenyl-Hexyl).
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Lack of Method Validation: The extraction and analytical methods may not be sufficiently robust or validated.1. Source plant material from a consistent supplier or harvest under standardized conditions. Always use a standardized batch of powdered material for a series of experiments. 2. Validate your analytical method (e.g., HPLC) for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[2][6]

Data Presentation: Comparison of Extraction Methods

Extraction Method Typical Yield Range (relative) Extraction Time Solvent Consumption Advantages Disadvantages
Maceration Low24 - 72 hoursHighSimple, no special equipment neededTime-consuming, inefficient, high solvent use
Soxhlet Extraction Medium6 - 24 hoursMediumContinuous extraction, more efficient than macerationPotential for thermal degradation of compounds
Ultrasound-Assisted Extraction (UAE) High20 - 60 minutesLow-MediumFast, efficient, reduced solvent and energy useCan generate heat, potential for radical formation
Microwave-Assisted Extraction (MAE) Very High1 - 10 minutesLowExtremely fast, highly efficient, low solvent use[7][8]Requires specialized equipment, potential for localized overheating

Note: The relative yield is an approximation based on the general efficiency of these methods for flavonoid glycosides. Actual yields will depend on the plant source, solvent, and specific optimized parameters.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of this compound

This protocol is adapted from methodologies used for extracting glycosides from Stevia and flavonoids from Gynostemma.[7][8]

1. Preparation of Plant Material:

  • Dry the aerial parts of Gynostemma pentaphyllum or Stevia triflora at 50°C until constant weight.

  • Grind the dried material into a fine powder (40-60 mesh).

2. Extraction Procedure:

  • Place 1.0 g of the powdered plant material into a microwave extraction vessel.

  • Add 20 mL of 80% methanol in water (v/v).

  • Secure the vessel in a microwave extractor.

  • Set the extraction parameters:

    • Microwave Power: 500 W (or optimize based on instrument)

    • Temperature: 60°C (use a ramp to avoid overheating)

    • Extraction Time: 5 minutes

    • Stirring: On (if available)

3. Sample Processing:

  • After extraction, allow the vessel to cool to room temperature.

  • Filter the mixture through Whatman No. 1 filter paper.

  • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

  • Redissolve the crude extract in methanol for HPLC analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on general procedures for flavonoid extraction using ultrasonication.[1]

1. Preparation of Plant Material:

  • Prepare dried, powdered plant material as described in Protocol 1.

2. Extraction Procedure:

  • Place 1.0 g of the powdered plant material into a 50 mL Erlenmeyer flask.

  • Add 25 mL of 70% ethanol in water (v/v).

  • Place the flask in an ultrasonic bath.

  • Set the extraction parameters:

    • Frequency: 40 kHz

    • Power: 100 W

    • Temperature: 45°C

    • Extraction Time: 30 minutes

3. Sample Processing:

  • After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Wash the residue with an additional 5 mL of the extraction solvent.

  • Combine the filtrates and evaporate the solvent using a rotary evaporator at 45°C.

  • Redissolve the crude extract in methanol for subsequent analysis.

Protocol 3: HPLC-UV Quantification of this compound

This is a validated method adapted from the analysis of similar steviol glycosides.[2][4][6]

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis detector, autosampler, and C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and 10 mM Sodium Phosphate Buffer (pH 2.6) in a 32:68 (v/v) ratio.[2][4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2. Preparation of Standards and Samples:

  • Standard Stock Solution: Accurately weigh and dissolve pure this compound standard in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL) to construct a calibration curve.

  • Sample Preparation: Redissolve the crude extract in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis and Quantification:

  • Inject the standards and samples into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the linear regression equation derived from the standard calibration curve.

  • Express the final yield as mg of this compound per gram of dry plant material.

Mandatory Visualizations: Workflows and Signaling Pathways

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from plant material preparation to the final quantification of this compound.

Ombuoside_Extraction_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_process 3. Post-Extraction Processing cluster_analysis 4. Purification & Analysis Plant Plant Material (e.g., G. pentaphyllum) Dry Drying (50°C) Plant->Dry Grind Grinding (40-60 mesh) Dry->Grind MAE Microwave-Assisted Extraction (MAE) Grind->MAE UAE Ultrasound-Assisted Extraction (UAE) Grind->UAE Maceration Maceration (Conventional) Grind->Maceration Filter Filtration MAE->Filter UAE->Filter Maceration->Filter Evap Solvent Evaporation (Rotary Evaporator) Filter->Evap Crude Crude Extract Evap->Crude Purify Purification (Optional) (e.g., HSCCC) Crude->Purify HPLC HPLC-UV Quantification Purify->HPLC Result This compound Yield (mg/g) HPLC->Result

Caption: General workflow for the extraction and quantification of this compound.

Putative Signaling Pathways Modulated by this compound

While direct evidence for this compound is limited, flavonoids with similar structures (methylated quercetin derivatives) are known to modulate key cellular signaling pathways involved in antioxidant and anti-inflammatory responses. The following diagrams illustrate these putative mechanisms.

1. Nrf2-Mediated Antioxidant Response

Flavonoids can protect cells from oxidative stress by activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Inhibits Ub Ubiquitination & Degradation Nrf2->Ub Leads to ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates & Binds Antioxidant Antioxidant Proteins (e.g., HO-1, NQO1) ARE->Antioxidant Promotes Transcription Protection Cellular Protection Antioxidant->Protection

Caption: Putative activation of the Nrf2 antioxidant pathway by this compound.

2. Modulation of the MAPK/p38 Inflammatory Pathway

Chronic inflammation is often mediated by the p38 MAPK pathway. Many flavonoids exert anti-inflammatory effects by inhibiting the phosphorylation (activation) of p38.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., ASK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates p_p38 Phospho-p38 (Active) TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors Activates Cytokines Pro-inflammatory Genes (e.g., TNF-α, IL-6) TranscriptionFactors->Cytokines Upregulates This compound This compound This compound->p_p38 Inhibits Phosphorylation

Caption: Putative inhibition of the p38 MAPK inflammatory pathway by this compound.

References

Technical Support Center: Ombuoside Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ombuoside. The information is designed to address common challenges related to its degradation and storage, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, solid this compound powder should be stored at -20°C. If dissolved in a solvent, it is recommended to store the solution at -80°C.[1] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Q2: What are the known incompatibilities of this compound?

This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances can lead to rapid degradation.

Q3: My this compound solution appears to have changed color. What could be the cause?

A change in color can be an indicator of degradation. This could be triggered by exposure to light, elevated temperatures, or incompatible substances. It is advisable to prepare fresh solutions and ensure proper storage conditions are maintained.

Q4: I am observing unexpected peaks in my HPLC analysis of an aged this compound sample. What are they?

Unexpected peaks likely represent degradation products. The primary degradation pathway for flavonoid glycosides like this compound is the hydrolysis of the glycosidic bond, which would result in the formation of its aglycone, ombuin, and the corresponding sugars (rutinose). Other potential degradation products may arise from oxidative processes. To confirm the identity of these peaks, techniques like LC-MS or NMR are recommended.

Q5: How can I minimize the degradation of this compound during my experiments?

To minimize degradation, it is recommended to:

  • Prepare solutions fresh whenever possible.

  • Use high-purity solvents and reagents.

  • Protect solutions from light by using amber vials or covering them with aluminum foil.

  • Maintain a controlled temperature, avoiding excessive heat.

  • Ensure the pH of the solution is within a stable range, avoiding strongly acidic or basic conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of Potency/Activity Degradation of this compound due to improper storage or handling.Verify storage conditions (-20°C for powder, -80°C for solutions).[1] Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.
Inconsistent Experimental Results Variability in the integrity of the this compound sample.Use a fresh, properly stored vial of this compound. Qualify the purity of the current stock using a validated analytical method like HPLC.
Precipitate Formation in Solution Poor solubility in the chosen solvent or degradation leading to less soluble products.Ensure the solvent is appropriate for this compound. Gentle warming or sonication may aid dissolution. If a precipitate forms in a previously clear solution, it may be a sign of degradation.
pH Instability of the Formulation This compound degradation can alter the pH of unbuffered solutions.Use buffered solutions appropriate for the experimental pH range to maintain stability.

Quantitative Data on Flavonoid Glycoside Stability

While specific quantitative degradation data for this compound is limited in publicly available literature, studies on structurally similar flavonoid glycosides, such as those from Ginkgo biloba, provide valuable insights. The degradation of these compounds generally follows first-order kinetics.

Table 1: Degradation of Structurally Similar Flavonol Aglycones under Forced Conditions

CompoundStress ConditionDegradation Rate Constant (k)Half-life (t½)
Quercetin0.1 M HCl-More stable
0.1 M NaOH-Less stable
70°C--
0.03% H₂O₂--
Kaempferol0.1 M HCl-More stable
0.1 M NaOH-Less stable
70°C--
0.03% H₂O₂--
Isorhamnetin0.1 M HCl-More stable
0.1 M NaOH-Less stable
70°C--
0.03% H₂O₂--

Data extrapolated from studies on Ginkgo flavonol aglycones, indicating general stability trends for flavonoid structures under acidic and basic conditions.[2][3] Flavonoid glycosides are generally more stable under acidic conditions compared to basic conditions.[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) and incubate at room temperature for 2 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the solid this compound powder at 80°C for 48 hours.

  • Photodegradation: Expose the this compound solution to a calibrated light source (e.g., UV lamp at 254 nm) for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acid and base-hydrolyzed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Characterize the degradation products using LC-MS and/or NMR.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound (typically around 254 nm or 350 nm for flavonoids).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify this compound in the presence of its degradation products.

Visualizations

Ombuoside_Degradation_Pathway This compound This compound Ombuin Ombuin (Aglycone) This compound->Ombuin Hydrolysis (Acid/Base/Enzymatic) Rutinose Rutinose This compound->Rutinose Hydrolysis (Acid/Base/Enzymatic) Oxidized_Products Oxidized Degradation Products This compound->Oxidized_Products Oxidation

Caption: Potential degradation pathways of this compound.

Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photodegradation Photo->Stressed_Samples Ombuoside_Sample This compound Sample Ombuoside_Sample->Acid Ombuoside_Sample->Base Ombuoside_Sample->Oxidation Ombuoside_Sample->Thermal Ombuoside_Sample->Photo Analysis HPLC / LC-MS Analysis Stressed_Samples->Analysis Data Identify Degradation Products & Determine Pathways Analysis->Data

References

Overcoming poor Ombuoside solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ombuoside, focusing on overcoming its poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a flavonoid glycoside, specifically 7,4'-di-O-methylquercetin-3-O-beta-rutinoside.[1] Like many flavonoids, it exhibits low aqueous solubility, which can present significant challenges for its use in biological assays and preclinical studies. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and reduced bioavailability, ultimately affecting experimental reproducibility and the assessment of its therapeutic potential.

Q2: What is the known solubility of this compound?

Q3: What are the initial signs of solubility issues in my experiment?

A3: Signs of poor this compound solubility in your aqueous experimental setup can include:

  • Visible precipitation: You may observe a film, crystals, or cloudiness in your solution after adding the this compound stock solution.

  • Inconsistent results: Poor solubility can lead to variability between replicate experiments.

  • Lower than expected biological activity: If the compound is not fully dissolved, the effective concentration will be lower than the nominal concentration.

Q4: What are the general strategies to improve the solubility of this compound in aqueous solutions?

A4: Several techniques can be employed to enhance the solubility of poorly water-soluble flavonoids like this compound. These can be broadly categorized as physical and chemical modifications. Common approaches include:

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) can increase solubility.

  • pH adjustment: The solubility of flavonoids can be pH-dependent. Adjusting the pH of the buffer may improve solubility, though the stability of the compound at different pH values should be considered.

  • Use of cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like this compound, increasing their aqueous solubility.

  • Solid dispersions: Dispersing this compound in a hydrophilic carrier at a solid state can enhance its dissolution rate.

  • Nanonization: Reducing the particle size to the nanometer range can increase the surface area and, consequently, the dissolution rate.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer/media. The final concentration of this compound exceeds its aqueous solubility limit. The final percentage of DMSO is too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the final DMSO concentration. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to determine the specific tolerance of your cell line. Always include a vehicle control (media with the same final DMSO concentration) in your experiments. 3. Prepare the final dilution immediately before use and ensure thorough mixing. 4. Consider using a different solubilizing agent, such as cyclodextrins.
Inconsistent results between experiments. Incomplete dissolution of this compound, leading to variations in the effective concentration. Degradation of this compound in the stock solution or experimental medium.1. Ensure complete dissolution of the this compound stock in DMSO. Gentle warming or sonication may be necessary. 2. Prepare fresh dilutions for each experiment. 3. Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Low or no biological activity observed. The actual concentration of dissolved this compound is much lower than the intended concentration due to precipitation. The compound may have degraded.1. Visually inspect for any signs of precipitation. If observed, refer to the troubleshooting steps for precipitation. 2. Confirm the purity and integrity of your this compound sample. 3. Increase the final DMSO concentration (within tolerable limits for your cells) to enhance solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a general method for preparing a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a concentration of 50 mg/mL.[2]

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Solubilization of this compound for Cell-Based Assays (Example from a Neuroprotection Study)

This protocol is adapted from a study demonstrating the neuroprotective effects of this compound on PC12 cells.[1][3][4]

Objective: To prepare working solutions of this compound for treating PC12 cells.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Appropriate cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, and 10 µM).[3]

  • Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed the tolerance level of the cells (typically ≤ 0.5%). For example, to achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required, resulting in a final DMSO concentration of 0.1%.

  • Prepare a vehicle control with the same final concentration of DMSO in the cell culture medium.

  • Add the prepared this compound working solutions and the vehicle control to the cells immediately after preparation.

Signaling Pathway and Experimental Workflow

Signaling Pathway: Neuroprotective Effect of this compound Against L-DOPA-Induced Toxicity

This compound has been shown to protect PC12 cells from L-DOPA-induced neurotoxicity by modulating key signaling pathways involved in cell stress and apoptosis.[3][4] The diagram below illustrates the proposed mechanism of action.

Ombuoside_Neuroprotection cluster_extracellular Extracellular cluster_intracellular Intracellular LDOPA L-DOPA ERK Sustained ERK1/2 Phosphorylation LDOPA->ERK JNK Sustained JNK1/2 Phosphorylation LDOPA->JNK SOD SOD Activity LDOPA->SOD Neurotoxicity Neurotoxicity ERK->Neurotoxicity Caspase3 Caspase-3 Expression JNK->Caspase3 Caspase3->Neurotoxicity SOD->Neurotoxicity This compound This compound This compound->ERK This compound->JNK This compound->Caspase3 This compound->SOD Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Working Solutions (Dilute Stock in Media) A->C B Culture PC12 Cells D Treat Cells with this compound and/or L-DOPA B->D C->D E Cell Viability Assay (e.g., MTT) D->E F Western Blot for (p-ERK, p-JNK, Caspase-3) D->F G SOD Activity Assay D->G

References

Technical Support Center: Optimizing HPLC Parameters for Ombuoside Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Ombuoside.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and other flavonoid glycosides.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary Interactions: Silanol groups on the column interacting with the analyte.- Use a mobile phase with a lower pH (e.g., adding 0.1% formic or acetic acid) to suppress silanol activity. - Employ an end-capped C18 column. - Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.
Column Overload: Injecting too much sample.- Reduce the injection volume or dilute the sample.[1]
Inappropriate Injection Solvent: Sample solvent is stronger than the mobile phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.
Inconsistent Retention Times Mobile Phase Composition: Inaccurate preparation or degradation of the mobile phase.- Prepare fresh mobile phase daily. - Ensure accurate measurement of all components. - Degas the mobile phase thoroughly before and during use.[2]
Column Temperature Fluctuations: Inconsistent oven temperature.- Use a column oven to maintain a stable temperature.[2]
Pump Issues: Leaks or air bubbles in the pump.- Check for leaks in the system and tighten fittings. - Purge the pump to remove any air bubbles.[2]
High Backpressure Column or Frit Blockage: Particulate matter from the sample or mobile phase.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter. - Use a guard column to protect the analytical column. - If a blockage is suspected, reverse-flush the column (without connecting it to the detector).
Precipitation in the System: Buffer precipitation due to high organic solvent concentration.- Ensure the buffer is soluble in the highest concentration of organic solvent used in the gradient.
Baseline Noise or Drift Contaminated Mobile Phase: Impurities in the solvents or additives.- Use HPLC-grade solvents and high-purity additives.[3] - Prepare fresh mobile phase.
Detector Lamp Issue: Lamp is nearing the end of its life.- Check the lamp's energy output and replace if necessary.[2]
Air Bubbles in the Detector: Inadequate degassing of the mobile phase.- Degas the mobile phase and purge the system.[2]
Ghost Peaks Sample Carryover: Residual sample from a previous injection.- Implement a robust needle wash protocol in the autosampler. - Inject a blank solvent run to check for carryover.
Contamination in the Mobile Phase: Impurities in the "A" solvent of a gradient.- Prepare fresh mobile phase, paying close attention to the purity of the aqueous component.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound analysis?

A1: A good starting point for this compound analysis is a reversed-phase HPLC method. Based on the analysis of structurally similar flavonoid glycosides, the following parameters can be used as a starting point.[4][5][6]

Parameter Recommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B (e.g., 10-20%) and gradually increase to elute this compound.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength Diode Array Detector (DAD) or UV detector set at ~280 nm and ~350 nm for flavonoids.
Injection Volume 10-20 µL

Q2: How can I improve the resolution between this compound and other closely eluting peaks?

A2: To improve resolution, you can:

  • Optimize the Mobile Phase: Adjust the pH of the aqueous phase or try a different organic solvent (e.g., methanol instead of acetonitrile, or vice versa). The choice of organic solvent can alter the selectivity of the separation.

  • Modify the Gradient: A shallower gradient (slower increase in the organic solvent concentration) can improve the separation of closely eluting compounds.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different selectivity, such as a phenyl-hexyl or a C8 column.[7]

  • Adjust the Temperature: Lowering the temperature can sometimes increase resolution, although it will also increase retention times and backpressure.

Q3: What is the best way to prepare a plant extract sample for this compound analysis?

A3: A common method for extracting flavonoids like this compound from plant material involves:

  • Extraction: Use a solvent such as methanol, ethanol, or a mixture of methanol/water.[8] Ultrasound-assisted or microwave-assisted extraction can improve efficiency.

  • Filtration: After extraction, filter the sample through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC system.

  • Dilution: Dilute the filtered extract with the initial mobile phase to an appropriate concentration for injection.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: Peak identification can be confirmed by:

  • Comparison with a Standard: The most reliable method is to inject a pure this compound standard and compare its retention time with the peak in your sample chromatogram.

  • Spiking: Add a small amount of the this compound standard to your sample and inject it. The peak corresponding to this compound should increase in area.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight of the compound in the peak, providing strong evidence for its identity.[9]

  • Diode Array Detector (DAD): A DAD can provide the UV spectrum of the peak, which can be compared to the known UV spectrum of this compound or other flavonoids.[7]

Q5: My this compound peak is showing signs of degradation. What are the likely causes and how can I prevent it?

A5: Flavonoid glycosides can be susceptible to degradation under certain conditions.

  • pH: Extreme pH values in the mobile phase or sample solvent can cause hydrolysis of the glycosidic bond. It is generally recommended to use a slightly acidic mobile phase (pH 2.5-4) for flavonoid analysis.

  • Temperature: High temperatures can accelerate degradation. Avoid excessive heat during sample preparation and analysis.

  • Light and Air: Some flavonoids are sensitive to light and oxidation. Store samples and standards in amber vials and away from direct light. Prepare fresh solutions regularly.

Experimental Protocols

Protocol 1: Standard HPLC Method for this compound Quantification

This protocol provides a general reversed-phase HPLC method suitable for the quantification of this compound in plant extracts.

  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 15% B

      • 5-25 min: 15% to 40% B

      • 25-30 min: 40% to 80% B

      • 30-35 min: 80% B

      • 35-40 min: Return to 15% B

      • 40-45 min: Equilibration at 15% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh 1 g of powdered plant material.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.45 µm syringe filter.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Plant Material Extraction Extraction (e.g., 80% MeOH) Sample->Extraction Standard This compound Standard Dilution Dilution Standard->Dilution Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->Dilution Autosampler Autosampler Dilution->Autosampler Column C18 Column Autosampler->Column Pump Pump (Mobile Phase) Pump->Autosampler Detector DAD/UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound.

Troubleshooting_Logic cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues start HPLC Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? start->retention_time pressure High Backpressure? start->pressure check_overload Reduce Sample Concentration peak_shape->check_overload Yes check_solvent Match Injection Solvent to Mobile Phase check_overload->check_solvent change_ph Adjust Mobile Phase pH check_solvent->change_ph end Problem Resolved change_ph->end check_mobile_phase Prepare Fresh Mobile Phase retention_time->check_mobile_phase Yes check_temp Stabilize Column Temperature check_mobile_phase->check_temp check_pump Check for Leaks/ Purge Pump check_temp->check_pump check_pump->end filter_samples Filter Samples & Mobile Phase pressure->filter_samples Yes use_guard Use Guard Column filter_samples->use_guard flush_column Reverse-Flush Column use_guard->flush_column flush_column->end

Caption: A logical approach to troubleshooting common HPLC issues.

References

Technical Support Center: Troubleshooting Ombuoside Instability in Cell Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering instability issues with ombuoside in cell culture media. The following information is designed to help you identify and resolve common problems to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changes color after being added to the cell culture medium. What does this indicate?

A color change in the medium upon addition of this compound can be an initial indicator of compound instability. Flavonoids, the class of compounds this compound belongs to, are susceptible to oxidative degradation, which can result in the formation of colored byproducts. This degradation can be influenced by factors such as the pH of the medium, exposure to light, and the presence of oxidizing agents.

Q2: I'm observing inconsistent results in my cell-based assays with different batches of this compound-containing media. Could this be related to instability?

Yes, inconsistent experimental outcomes are a common consequence of compound instability. The degradation of this compound can lead to a decrease in its effective concentration, and the resulting degradation products may have different biological activities, or even cytotoxic effects, leading to variability in your results.

Q3: How can I prepare my this compound stock solution to maximize its stability?

To maximize stability, it is recommended to prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO.[1] Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles. When preparing your working solution, dilute the stock solution directly into the cell culture medium immediately before use.

Q4: What concentration of DMSO is safe for my cells when preparing the final this compound solution?

It is crucial to keep the final concentration of DMSO in the cell culture medium low, typically below 0.5%, to avoid solvent-induced cytotoxicity. It is good practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to this compound instability in your cell culture experiments.

Problem Potential Cause Recommended Solution
Unexpected Cell Toxicity This compound degradation products may be cytotoxic.1. Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using HPLC-UV. 2. If degradation is confirmed, try to minimize it by preparing fresh solutions for each experiment and reducing the incubation time if possible. 3. Consider adding antioxidants like ascorbic acid to the medium, but first, verify their compatibility with your cell line and experimental goals.
Loss of Biological Activity This compound is degrading, leading to a lower effective concentration.1. Confirm the concentration of intact this compound at the beginning and end of your experiment using a validated HPLC-UV method. 2. Prepare fresh working solutions immediately before each experiment from a frozen stock. 3. Protect your solutions from light by using amber tubes and covering the cell culture plates with foil.
Precipitation in Media The concentration of this compound exceeds its solubility in the cell culture medium.1. Visually inspect the medium for any precipitate after adding the this compound stock solution. 2. Determine the maximum soluble concentration of this compound in your specific cell culture medium. 3. If a higher concentration is required, consider using a solubilizing agent, but validate its compatibility with your experimental system first.
Variability Between Experiments Inconsistent preparation of this compound solutions or degradation during storage.1. Standardize your protocol for preparing this compound stock and working solutions. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Always use a fresh aliquot of the stock solution for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.

  • Dissolve the this compound powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Assessment of this compound Stability by HPLC-UV

This protocol provides a general method for assessing the stability of this compound in cell culture medium using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Materials:

  • Cell culture medium (the same type used in your experiments)

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Formic acid, HPLC grade

  • Sterile, amber vials

Procedure:

  • Sample Preparation:

    • Prepare a working solution of this compound in the cell culture medium at the final concentration used in your experiments.

    • Immediately after preparation (t=0), take an aliquot of the solution, and transfer it to an amber HPLC vial.

    • Incubate the remaining working solution under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2).

    • At various time points (e.g., 2, 4, 8, 24 hours), collect additional aliquots and place them in amber HPLC vials.

    • Store all samples at -80°C until analysis.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Prepare a mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized for this compound.

    • Set the UV detector to a wavelength appropriate for this compound (this can be determined by a UV scan of the pure compound).

    • Inject the samples onto the HPLC system.

    • Integrate the peak area corresponding to intact this compound in each chromatogram.

  • Data Analysis:

    • Plot the peak area of this compound as a function of time.

    • A decrease in the peak area over time indicates degradation of the compound. The appearance of new peaks suggests the formation of degradation products.

Protocol 3: Identification of Degradation Products by LC-MS

This protocol describes a general approach for identifying potential degradation products of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Degraded this compound samples (from Protocol 2)

  • LC-MS system

  • C18 reverse-phase HPLC column

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

Procedure:

  • LC-MS Analysis:

    • Inject the degraded this compound samples into the LC-MS system.

    • Use a similar chromatographic method as in the HPLC-UV analysis to separate the components.

    • Acquire mass spectra for all eluting peaks.

  • Data Analysis:

    • Compare the mass spectra of the peaks in the degraded samples to the mass spectrum of the intact this compound.

    • New peaks with different mass-to-charge ratios (m/z) represent potential degradation products.

    • The fragmentation patterns of these new peaks can be used to propose potential structures for the degradation products.

Signaling Pathways and Logical Relationships

Understanding the potential signaling pathways affected by this compound and the logical workflow for troubleshooting can aid in experimental design and data interpretation.

Caption: A logical workflow for troubleshooting this compound instability.

Flavonoids have been reported to modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. While the specific pathways targeted by this compound require further investigation, researchers should be aware of the potential for interaction with the following:

signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway This compound This compound PI3K PI3K This compound->PI3K Modulates Ras Ras This compound->Ras Modulates IKK IKK This compound->IKK Modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Response Cellular Responses (Proliferation, Apoptosis, Inflammation) mTOR->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response NFkB NF-κB IKK->NFkB NFkB->Cell_Response

Caption: Potential signaling pathways modulated by flavonoids like this compound.

By following these guidelines and protocols, researchers can better control for the potential instability of this compound, leading to more reproducible and reliable experimental data.

References

Ombuoside Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ombuoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound in common biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a flavonol glycoside, specifically 7,4'-di-O-methylquercetin-3-O-beta-rutinoside.[1] It is known for its antimicrobial and significant antioxidant properties, attributed to its ability to scavenge free radicals and reactive oxygen species (ROS).[2][3][4] this compound is soluble in solvents like DMSO, acetone, chloroform, and ethyl acetate.[2][5]

Q2: Can this compound interfere with my biochemical assays?

Yes, due to its chemical structure and properties as a flavonoid and an antioxidant, this compound has the potential to interfere with a variety of biochemical assays. This interference can lead to either falsely elevated or falsely low results, depending on the assay principle.

Q3: Which assays are most likely to be affected by this compound interference?

Assays that are susceptible to interference by reducing agents, colored compounds, or fluorescent molecules are most at risk. This includes:

  • Cytotoxicity Assays: Particularly those based on the reduction of tetrazolium salts (e.g., MTT, XTT, MTS).

  • Enzyme Activity Assays: Especially those with colorimetric or fluorometric readouts, or those susceptible to non-specific inhibition.

  • Protein Quantification Assays: Such as the Bicinchoninic acid (BCA) and Lowry assays.

  • Fluorescence-Based Assays: Due to potential autofluorescence or quenching effects.

Troubleshooting Guides

Issue 1: Inaccurate Results in Cell Viability/Cytotoxicity Assays

Symptom: You are observing unexpectedly high cell viability or a lack of dose-dependent toxicity when treating cells with this compound in an MTT or similar tetrazolium-based assay.

Cause: this compound, as a potent antioxidant, can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product in a cell-free environment.[6][7][8] This leads to a color change that is independent of cellular metabolic activity, thus masking true cytotoxicity and giving a false positive signal for cell viability.[6] This effect is common for flavonoids and other antioxidant compounds.[6][7][8]

Troubleshooting Protocol:

  • Perform a Cell-Free Control Experiment:

    • Prepare a multi-well plate with your standard cell culture medium, but without any cells.

    • Add this compound at the same concentrations used in your cell-based experiment.

    • Add the MTT reagent and incubate for the standard duration.

    • Add the solubilizing agent and measure the absorbance.

    • If you observe a color change and an increase in absorbance with increasing concentrations of this compound, this confirms direct reduction of the tetrazolium salt.

  • Recommended Alternative Assay: Sulforhodamine B (SRB) Assay

    • The SRB assay is based on the binding of the dye to cellular proteins and is not dependent on the redox state of the cell or the tested compound.[6] It is a more reliable method for assessing cytotoxicity of compounds with antioxidant properties.[6]

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Plate cells in a 96-well plate and treat with this compound for the desired duration.

  • Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Wash the plate five times with slow-running tap water and allow to air dry completely.

  • Stain the cells by adding 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Solubilize the bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Measure the absorbance at 510 nm on a plate reader.

Data Presentation: Potential Interference in Cytotoxicity Assays

Assay TypeCompound ClassMechanism of InterferencePotential OutcomeRecommended Action
MTT, XTT, MTSFlavonoids/AntioxidantsDirect reduction of tetrazolium saltFalse positive (increased viability)Use SRB or Crystal Violet assay
Neutral RedPolyphenolsPrecipitation of the dyeInaccurate resultsValidate with alternative assays
LDH Release--Generally compatible-
ATP-based (e.g., CellTiter-Glo)--Generally compatible-
Issue 2: Suspected Enzyme Inhibition or Activation

Symptom: You observe a significant change in enzyme activity in the presence of this compound that may not be due to specific binding to the active site.

Cause: Flavonoids are known to inhibit a variety of enzymes.[9][10][11] This can occur through specific interactions with the enzyme's active site or through non-specific mechanisms. For example, flavonoids can interfere with peroxidase-based coupled assays, leading to an apparent decrease in the activity of the primary enzyme being studied.[12][13][14]

Troubleshooting Protocol:

  • Assess Interference with Coupled Assay Components:

    • If using a coupled assay (where the product of the first reaction is a substrate for a second, signal-producing enzyme), run the assay in the absence of the primary enzyme but in the presence of this compound and the coupled enzyme system.

    • Any change in signal will indicate that this compound is directly affecting the reporter enzyme (e.g., horseradish peroxidase).

  • Vary Substrate Concentration:

    • Perform kinetic studies by measuring enzyme activity at various substrate concentrations in the presence and absence of this compound.

    • Plot the data using Lineweaver-Burk or Michaelis-Menten kinetics to help determine the mode of inhibition (e.g., competitive, non-competitive).

  • Control for Non-Specific Binding:

    • Include a denatured enzyme control to assess if this compound is binding to the denatured protein and causing a change in the assay signal.

Experimental Protocol: Control for Peroxidase-Based Assay Interference

  • Set up reaction wells containing the assay buffer, the chromogenic substrate for the peroxidase, and horseradish peroxidase.

  • Add this compound at various concentrations.

  • Initiate the reaction with H₂O₂ (the substrate for peroxidase).

  • Monitor the change in absorbance over time. A decrease in the rate of color development in the presence of this compound indicates direct inhibition of the peroxidase.

Data Presentation: Known Enzyme Inhibitory Activities of Flavonoids (Examples)

EnzymeFlavonoid ExampleType of InhibitionIC₅₀ Range
Xanthine OxidaseQuercetin, ApigeninCompetitive/MixedMicromolar
Monoamine Oxidase (MAO)VariousCompetitiveMicromolar
Cytochrome P450s (e.g., CYP3A4)Acacetin, ApigeninReversible/IrreversibleMicromolar
Metallopeptidases (e.g., ACE, NEP)Myricetin, Quercetin-42 µM (Myricetin for NEP)[15]
PeroxidasesVarious-Concentration-dependent
Issue 3: Overestimation in Protein Quantification Assays

Symptom: You are getting higher than expected protein concentrations in your samples containing this compound when using the BCA or Lowry assay.

Cause: The BCA and Lowry protein assays are based on the reduction of Cu²⁺ to Cu¹⁺ by proteins, followed by colorimetric detection of Cu¹⁺. Flavonoids, including this compound, are reducing agents and can directly reduce Cu²⁺ to Cu¹⁺, thereby interfering with the assay and leading to an overestimation of the protein concentration.[16][17][18] This interference is more pronounced at higher flavonoid concentrations and lower protein concentrations.[17]

Troubleshooting Protocol:

  • Perform a "Sample Blank" Control:

    • Prepare a blank solution containing the same concentration of this compound as in your sample, but without any protein.

    • Follow the standard procedure for your protein assay with this blank.

    • Subtract the absorbance of the "sample blank" from the absorbance of your actual sample to correct for the interference.

  • Use an Alternative Protein Assay:

    • The Bradford protein assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins and is less susceptible to interference by reducing agents. However, it can still be affected by flavonoids, so validation is recommended.

    • A tri-nitro-benzene sulfonic acid (TNBSA)-based assay, which measures primary amines, can be a suitable alternative.

Experimental Protocol: Acetone Precipitation to Remove Interfering Compounds

  • To your protein sample containing this compound, add four volumes of ice-cold acetone.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant which contains the this compound.

  • Allow the protein pellet to air dry.

  • Resuspend the protein pellet in a suitable buffer for your protein assay.

Issue 4: Anomalous Results in Fluorescence-Based Assays

Symptom: You observe unexpected fluorescence signals or a decrease in the expected signal in a fluorescence-based assay in the presence of this compound.

Cause: Flavonoids can be intrinsically fluorescent (autofluorescence) or can quench the fluorescence of other molecules.[19][20] If this compound's excitation and emission spectra overlap with those of your fluorescent probe, it can lead to false-positive signals.[19] Conversely, this compound could absorb the excitation or emission light of your probe, leading to a false-negative result (quenching).

Troubleshooting Protocol:

  • Measure the Autofluorescence of this compound:

    • In a plate reader or fluorometer, measure the fluorescence of this compound in your assay buffer at the excitation and emission wavelengths used for your probe.

    • If a significant signal is detected, this indicates autofluorescence.

  • Perform a Quenching Control Experiment:

    • In a cell-free system, mix your fluorescent probe with different concentrations of this compound.

    • Measure the fluorescence. A concentration-dependent decrease in the fluorescence signal indicates quenching.

  • Select a Probe with Different Spectral Properties:

    • If interference is confirmed, consider using a fluorescent probe with excitation and emission wavelengths that do not overlap with the spectral properties of this compound.

Visualizations

TroubleshootingWorkflow General Workflow for Troubleshooting this compound Interference A Unexpected Assay Result (e.g., high viability, low enzyme activity) B Hypothesize Interference (e.g., direct reduction, autofluorescence) A->B C Design Control Experiment (Cell-free/Compound-only) B->C D Run Control Experiment C->D E Interference Confirmed? D->E F Analyze and Report Data with appropriate controls E->F No G Select Alternative Assay (e.g., SRB instead of MTT) E->G Yes H Modify Protocol (e.g., sample cleanup, background subtraction) E->H Yes I Validate New Assay/Protocol G->I H->I J Proceed with Experiment I->J

Caption: General workflow for troubleshooting this compound interference.

MTT_Interference Mechanism of this compound Interference in MTT Assay cluster_0 Standard MTT Assay cluster_1 Interference by this compound A Living Cells (Metabolically Active) C Formazan (Purple, Insoluble) A->C Cellular Reductases B MTT (Yellow, Soluble) B->C D This compound (Antioxidant) F Formazan (Purple, Insoluble) D->F Direct Chemical Reduction E MTT (Yellow, Soluble) E->F G False Positive Signal (Apparent High Viability) F->G

Caption: Mechanism of this compound interference in the MTT assay.

AssaySelection Decision Tree for Assay Selection with this compound A Start: Planning an experiment with this compound B What is being measured? A->B C Cell Viability B->C Viability D Enzyme Activity B->D Enzyme E Protein Concentration B->E Protein F Is the assay based on redox chemistry? C->F I Is it a coupled assay using peroxidase? D->I K Is the assay BCA or Lowry? E->K G Avoid MTT, XTT, MTS. Use SRB, Crystal Violet, or ATP-based assays. F->G Yes H Proceed with caution. Run controls. F->H No I->H No J Run controls for peroxidase inhibition. I->J Yes K->H No L Use Bradford with controls or acetone precipitation. K->L Yes

Caption: Decision tree for selecting assays when working with this compound.

References

Technical Support Center: Ombuoside Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of their Ombuoside samples.

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography

Q: My this compound purity is only 80% after silica gel column chromatography. How can I improve this?

A: Low purity after silica gel chromatography can be due to several factors. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: A slight adjustment in the solvent polarity can significantly improve separation. If your this compound is co-eluting with more polar impurities, decrease the polarity of your mobile phase. Conversely, if it's co-eluting with less polar impurities, a slight increase in polarity might help.

  • Check for Compound Degradation: this compound, like many flavonoids, can be sensitive to acidic conditions. Standard silica gel is slightly acidic, which may cause degradation. Consider using deactivated silica gel by treating it with a base like triethylamine or using neutral alumina as the stationary phase.

  • Sample Loading Technique: Overloading the column is a common cause of poor separation. Ensure your crude sample is concentrated and loaded onto the column in a narrow band using a minimal amount of solvent. Dry loading, where the sample is adsorbed onto a small amount of silica before being added to the column, can also improve resolution.

  • Flow Rate: A slower flow rate generally allows for better equilibrium and improved separation. Try reducing the flow rate to see if it enhances the resolution between this compound and its impurities.

Issue 2: Low Yield After Recrystallization

Q: I'm losing a significant amount of my this compound sample during recrystallization. What can I do to improve the yield?

A: Low recovery is a common challenge in recrystallization. Here are some tips to maximize your yield:

  • Solvent Selection is Key: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. If the solubility is too high at low temperatures, you will lose a significant portion of your product in the mother liquor. You may need to experiment with different solvents or solvent mixtures. For flavonoids, ethanol, methanol, or mixtures with water are often good starting points.

  • Use a Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation and low yield. Add the hot solvent in small portions until the this compound just dissolves.

  • Slow Cooling: Rapid cooling can trap impurities and lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.

  • Minimize Transfers: Each transfer of the solution or crystals can result in product loss. Plan your steps to minimize the number of transfers.

  • Wash Crystals with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of your product.

Issue 3: Suspected Degradation of this compound During Purification

Q: I suspect my this compound is degrading during purification, as I'm seeing multiple spots on my TLC and a decrease in the desired product. How can I prevent this?

A: Flavonoids can be susceptible to degradation under certain conditions. Here's how to mitigate this:

  • Avoid Extreme pH: Both strongly acidic and basic conditions can lead to the degradation of flavonoids. If using silica gel, consider the deactivation methods mentioned previously. When using aqueous solutions, maintain a pH close to neutral.

  • Limit Heat Exposure: Prolonged exposure to high temperatures can cause degradation. During extractions and solvent removal, use the lowest effective temperature. Use techniques like rotary evaporation under reduced pressure to remove solvents at lower temperatures.

  • Protect from Light: Some flavonoids are light-sensitive. It is good practice to protect your samples from direct light by using amber glassware or covering your flasks with aluminum foil.

  • Work Under an Inert Atmosphere: If you suspect oxidative degradation, performing purification steps under an inert atmosphere of nitrogen or argon can be beneficial.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound samples?

A1: Crude extracts containing this compound from plant sources like Stevia triflora or Gynostemma pentaphyllum typically contain a variety of other compounds. These can include:

  • Other Flavonoids: Structurally similar flavonoids are often co-extracted.

  • Phenolic Acids: These are common secondary metabolites in plants.

  • Sugars and Polysaccharides: These highly polar compounds are often present in plant extracts.

  • Pigments: Chlorophylls and carotenoids can be present, especially in leaf extracts.

  • Lipids and Waxes: Less polar compounds that may be co-extracted depending on the initial extraction solvent.

Q2: Which purification technique generally gives the highest purity for this compound?

A2: High-Speed Counter-Current Chromatography (HSCCC) has been shown to be a highly effective method for purifying this compound, often achieving high purity in a single step.[1] It avoids the use of solid stationary phases, which can cause irreversible adsorption and degradation of the sample.[1] However, the optimal technique depends on the scale of purification and the available equipment. Column chromatography and recrystallization can also yield high-purity this compound when properly optimized.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to determine the purity of your this compound sample:

  • High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods for purity assessment. By using a suitable column and mobile phase, you can separate this compound from its impurities and quantify its purity based on the peak area.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to confirm the identity of your purified compound and any remaining impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can also be used for quantitative analysis (qNMR) to determine purity against a certified standard.[2]

  • Melting Point Determination: A sharp melting point range that is close to the literature value is a good indicator of high purity for crystalline solids.

Q4: What is a good starting point for a solvent system in column chromatography for this compound purification?

A4: For flavonoids like this compound, a good starting point for normal-phase column chromatography (e.g., silica gel) is a solvent system consisting of a non-polar solvent and a moderately polar solvent. A mixture of chloroform and methanol, or ethyl acetate and hexane, is often effective. You can start with a low polarity mixture and gradually increase the polarity (gradient elution) to elute compounds of increasing polarity. The optimal ratio will need to be determined empirically using thin-layer chromatography (TLC).

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodStationary/Solvent SystemPurity AchievedYieldReference
High-Speed Counter-Current Chromatography (HSCCC) n-hexane:ethyl acetate:ethanol:water (5:6:5:5, v/v)96.7%3.9 mg from 210 mg crude extract[1]
Silica Gel Column Chromatography Chloroform:Methanol (gradient)>95% (achievable with optimization)VariableGeneral flavonoid purification
Recrystallization Ethanol/Water>98% (achievable with optimization)VariableGeneral flavonoid purification

Experimental Protocols

Protocol 1: High-Speed Counter-Current Chromatography (HSCCC) for this compound Purification
  • Preparation of Two-Phase Solvent System: Prepare a mixture of n-hexane, ethyl acetate, ethanol, and water in a volume ratio of 5:6:5:5. Shake the mixture vigorously in a separatory funnel and allow the layers to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

  • HSCCC Instrument Setup: Fill the HSCCC column with the stationary phase (upper phase). Set the rotational speed and temperature as recommended for your instrument.

  • Sample Preparation: Dissolve the crude this compound extract in a small volume of the mobile phase (lower phase).

  • Injection and Elution: Inject the sample solution into the HSCCC column. Pump the mobile phase through the column at a constant flow rate.

  • Fraction Collection: Collect fractions of the eluent.

  • Analysis: Analyze the collected fractions using TLC or HPLC to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your impure this compound in various solvents (e.g., ethanol, methanol, acetone, water, and mixtures thereof) at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) while stirring until the solid dissolves completely. If necessary, add more solvent dropwise until a clear solution is obtained.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Mandatory Visualizations

Experimental_Workflow_for_Ombuoside_Purification cluster_extraction Crude Extract Preparation cluster_purification Purification Strategies cluster_analysis Purity Assessment Plant_Material Plant Material (e.g., Stevia triflora) Crude_Extract Crude this compound Extract Plant_Material->Crude_Extract Extraction Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography HSCCC High-Speed Counter-Current Chromatography (HSCCC) Crude_Extract->HSCCC Recrystallization Recrystallization Column_Chromatography->Recrystallization Further Purification Purity_Analysis Purity Analysis (HPLC, LC-MS, NMR) HSCCC->Purity_Analysis Recrystallization->Purity_Analysis Pure_this compound High-Purity This compound Purity_Analysis->Pure_this compound >95% Purity

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Low_Purity_in_Column_Chromatography Start Low Purity after Column Chromatography Check_TLC Review TLC Separation Start->Check_TLC Optimize_Solvent Optimize Mobile Phase (Adjust Polarity) Check_TLC->Optimize_Solvent Consider_Degradation Suspect Degradation? Optimize_Solvent->Consider_Degradation Use_Deactivated_Silica Use Deactivated Silica or Alumina Consider_Degradation->Use_Deactivated_Silica Yes Check_Loading Column Overloaded? Consider_Degradation->Check_Loading No Use_Deactivated_Silica->Check_Loading Dry_Load_Sample Use Dry Loading Technique Check_Loading->Dry_Load_Sample Yes Adjust_Flow_Rate Reduce Flow Rate Check_Loading->Adjust_Flow_Rate No Dry_Load_Sample->Adjust_Flow_Rate End Improved Purity Adjust_Flow_Rate->End

Caption: Troubleshooting flowchart for low purity in column chromatography.

References

Preventing Ombuoside precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Ombuoside in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a flavonoid glycoside that has demonstrated notable antimicrobial and antioxidant properties. In laboratory settings, it is often investigated for its potential therapeutic effects, including its ability to combat various strains of bacteria and fungi and to mitigate cellular damage caused by oxidative stress.

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is soluble in several organic solvents. The most commonly used solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[1][2] Other solvents in which this compound is soluble include chloroform, dichloromethane, ethyl acetate, and acetone.[1][2]

Q3: What is the recommended storage procedure for this compound powder and stock solutions?

For long-term stability, this compound in its powdered form should be stored at -20°C. Once dissolved, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[3][4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3][4]

Q4: Why does my this compound stock solution precipitate?

Precipitation of compounds in DMSO stock solutions is a common issue that can be triggered by several factors. One of the primary causes is the absorption of water by DMSO, which is highly hygroscopic.[3][5] This increased water content can significantly decrease the solubility of the compound, leading to precipitation, especially when combined with freeze-thaw cycles.[5] Higher concentrations of the compound also increase the likelihood of precipitation.[1]

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

This guide provides step-by-step instructions to address the precipitation of this compound in stock solutions.

Issue 1: this compound has precipitated out of the DMSO stock solution.

  • Possible Cause 1: Water Contamination in DMSO.

    • Solution: Use anhydrous (dry) DMSO to prepare your stock solution. To minimize water absorption, work in a low-humidity environment and keep the DMSO container tightly sealed when not in use. Consider using a desiccator for storage of DMSO.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles.

    • Solution: When preparing a fresh stock solution, immediately aliquot it into smaller volumes that are appropriate for single experiments. This practice minimizes the number of times the main stock is subjected to temperature changes.

  • Possible Cause 3: High Concentration.

    • Solution: If precipitation is a persistent issue, consider preparing the stock solution at a slightly lower concentration. Always ensure the concentration used is within the known solubility limits for this compound in DMSO. A reported solubility is 50 mg/mL (78.30 mM), which may require sonication to achieve.

  • Resolving Existing Precipitate:

    • Gentle Warming: Warm the stock solution vial in a 37°C water bath for a short period.

    • Sonication: After warming, place the vial in an ultrasonic bath for a few minutes to aid in redissolving the precipitate.

    • Vortexing: Gently vortex the solution to ensure it is homogenous.

    • Visual Inspection: Before use, always visually inspect the solution to ensure all precipitate has dissolved.

Issue 2: How can I prepare a stable this compound stock solution?

Follow this best-practice experimental protocol to prepare a stable this compound stock solution.

Experimental Protocol: Preparation of a Stable this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Pre-warming: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation and water absorption.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

  • Dissolution:

    • Vortex the tube for 1-2 minutes to initiate dissolution.

    • If the this compound does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes.

    • Follow this with sonication in an ultrasonic water bath for 10-15 minutes.

  • Homogenization and Inspection: Vortex the solution again to ensure it is fully homogenous. Visually inspect the solution against a light source to confirm that no undissolved particles remain.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in sterile, tightly sealed cryovials.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Quantitative Data Summary
ParameterValueReference
This compound Molecular Weight 638.57 g/mol [2]
Solubility in DMSO 50 mg/mL (78.30 mM)
Powder Storage Temperature -20°C[6]
Stock Solution Storage (-80°C) Up to 6 months[3][4]
Stock Solution Storage (-20°C) Up to 1 month[3][4]

Visualizing a Potential Antioxidant Signaling Pathway for this compound

Flavonoids like this compound are known to exert antioxidant effects by modulating cellular signaling pathways. One such pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. The following diagram illustrates a potential mechanism.

Ombuoside_Antioxidant_Pathway cluster_nucleus Nuclear Translocation This compound This compound Keap1 Keap1 This compound->Keap1 may interact with ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Cul3 Cul3-Rbx1 Ubiquitin Ligase Nrf2->Cul3 ubiquitination Proteasome Proteasomal Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n dissociates and translocates Cul3->Proteasome targeting for Nucleus Nucleus ARE ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to Nrf2_n->ARE binds to

Figure 1. Proposed antioxidant signaling pathway of this compound via Nrf2 activation.

Visualizing a Potential Antimicrobial Mechanism of this compound

The antimicrobial activity of flavonoids like this compound can involve multiple mechanisms, including the disruption of the bacterial cell membrane and inhibition of key cellular processes.

Ombuoside_Antimicrobial_Mechanism cluster_cell Bacterial Cell Interior This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Disrupts membrane integrity & permeability DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits nucleic acid synthesis Energy_Metabolism Energy Metabolism (e.g., ATP Synthase) This compound->Energy_Metabolism Inhibits energy metabolism Protein_Synthesis Protein Synthesis (Ribosomes) This compound->Protein_Synthesis Inhibits protein synthesis Bacterial_Cell Bacterial Cell

Figure 2. Potential antimicrobial mechanisms of action for this compound.

References

Ombuoside Dose-Response Curve Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ombuoside dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell-based assays?

A1: Based on available data, a starting concentration range of 1 µM to 100 µM is recommended for initial cell-based assays with this compound.[1] For specific applications, such as cytoprotection, a narrower range of 5 µM to 40 µM has been shown to be effective, with a 30 µM dose demonstrating a significant protective effect in HEI-OC1 auditory cells against cisplatin-induced toxicity.[1]

Q2: What is the known mechanism of action for this compound?

A2: this compound, a flavonoid glycoside, exhibits multiple biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[2] A key mechanism of action for the related compound ombuin involves the inhibition of the Src-mediated PI3K-AKT/NF-κB signaling pathway, leading to a reduction in pro-inflammatory mediators.[2] It has also been noted to mitigate cytotoxicity in dopaminergic neurons.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).[3][4] To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a high concentration (e.g., 10 mM). It is crucial to ensure complete dissolution. For cell culture experiments, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3]

Q4: What are the common challenges when working with flavonoids like this compound in cell culture?

A4: A primary challenge is the potential for precipitation of the compound when the DMSO stock solution is diluted into aqueous cell culture media.[5][6] To mitigate this, it is recommended to add the DMSO stock directly to the media with vigorous mixing.[6][7] Another consideration is the potential for flavonoids to have a biphasic or U-shaped dose-response, where low and high concentrations may elicit opposite effects.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in culture medium - Poor solubility of this compound in aqueous solutions.- High final concentration of the compound.- Improper dilution technique.- Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically ≤0.5%).[3]- Prepare serial dilutions of the this compound stock in 100% DMSO before adding to the medium.[7]- Add the final DMSO-Ombuoside solution to the culture medium while vortexing or swirling to ensure rapid and even dispersion.[6]- Consider using a solubilizing agent, though this should be validated for non-interference with the assay.
High variability between replicate wells - Inconsistent cell seeding density.- Uneven distribution of this compound after addition.- Edge effects in the microplate.- Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently but thoroughly after adding this compound.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or medium to maintain humidity.
No observable dose-response effect - Concentration range is too low or too high.- The chosen assay is not sensitive to the biological activity of this compound.- Insufficient incubation time.- Perform a broad-range dose-finding study (e.g., 0.1 µM to 100 µM) to identify the active concentration window.- Select an assay that aligns with the known biological activities of this compound (e.g., antioxidant, anti-inflammatory, or neuroprotection assays).- Optimize the incubation time based on the specific cell line and endpoint being measured.
Unexpected U-shaped or biphasic dose-response curve - This can be a real biological effect for some flavonoids and antioxidants.[8]- At high concentrations, pro-oxidant effects may counteract antioxidant effects.- Carefully document the observed trend and consider if it aligns with existing literature on flavonoids.- Investigate potential off-target effects at higher concentrations.- Focus on the therapeutic window where the desired effect is observed.

Data Presentation

Table 1: this compound Cytoprotective Effect on HEI-OC1 Cells

This compound Concentration (µM)Cell Survival Rate (%) vs. Cisplatin Control
052.85 ± 0.55
557.19 ± 0.90
1058.52 ± 0.85
2059.73 ± 1.01
3065.25 ± 2.09
4062.28 ± 0.92

Data synthesized from a study on the protective effects of this compound against cisplatin-induced ototoxicity.[1] The results show a dose-dependent increase in cell viability, with the 30 µM concentration providing the most significant protection.

Experimental Protocols

Cell Viability (MTT) Assay Protocol

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[9][10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[9]

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stocks in the appropriate cell culture medium to achieve the final desired concentrations, ensuring the final DMSO concentration is below 0.5%.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if applicable.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Antioxidant (DPPH) Assay Protocol

This protocol measures the free radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each this compound concentration and 150 µL of the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock This compound Stock (in DMSO) treatment This compound Treatment (Dose-Response) stock->treatment cells Cell Culture seeding Cell Seeding (96-well plate) cells->seeding seeding->treatment incubation Incubation treatment->incubation assay Viability/Activity Assay incubation->assay readout Data Acquisition (e.g., Absorbance) assay->readout analysis Dose-Response Curve & IC50 Calculation readout->analysis

Caption: Experimental workflow for determining the dose-response of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates This compound This compound Src Src This compound->Src Inhibits TLR4->Src Activates PI3K PI3K Src->PI3K Phosphorylates AKT AKT PI3K->AKT Activates IKK IKK AKT->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates (Degradation) NFκB NF-κB IκBα->NFκB Inhibits NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Genes Pro-inflammatory Gene Expression NFκB_nuc->Genes Induces

Caption: Proposed anti-inflammatory signaling pathway of this compound.

References

Technical Support Center: Large-Scale Ombuoside Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale synthesis of Ombuoside.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound and what are its core components?

This compound is a flavonoid glycoside, specifically 7,4'-di-O-methylquercetin-3-O-beta-rutinoside.[1][2] Its structure consists of two main parts:

  • Aglycone: 7,4'-di-O-methylquercetin

  • Glycosyl group: Rutinose, which is a disaccharide composed of rhamnose and glucose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose).[3]

Q2: What are the main challenges in the chemical synthesis of this compound?

The large-scale synthesis of this compound, like other flavonoid glycosides, presents several challenges:

  • Regioselectivity: The aglycone, 7,4'-di-O-methylquercetin, has multiple hydroxyl groups. Directing the glycosylation specifically to the 3-OH position can be difficult.[4][5] The general reactivity of hydroxyl groups in flavonoids is 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH.[4][5]

  • Stereoselectivity: Formation of the correct anomeric linkage (β-glycosidic bond) is crucial and can be influenced by the choice of glycosyl donor, promoter, and reaction conditions.[6][7]

  • Low Yield: Side reactions, incomplete reactions, and degradation of the product can lead to low overall yields.[5]

  • Purification: Separating the desired product from unreacted starting materials, byproducts, and isomers can be complex, especially at a large scale.[8][9]

  • Protecting Group Strategy: The numerous hydroxyl groups on both the aglycone and the rutinose donor require a robust protecting group strategy to ensure regioselectivity and avoid unwanted side reactions.[10][11][12]

Q3: Are there alternatives to chemical synthesis for producing this compound?

Yes, enzymatic and biocatalytic methods are emerging as promising alternatives. These methods can offer high regioselectivity and stereoselectivity, often without the need for complex protecting group manipulations.[6][13][14] Glycosyltransferases, for example, can specifically glycosylate the 3-OH position of flavonols.[6]

Troubleshooting Guides

Problem 1: Low Yield of Glycosylation Reaction

Possible Causes & Solutions

CauseRecommended Action
Poor activity of glycosyl donor Use a freshly prepared and activated glycosyl donor (e.g., glycosyl bromide or trichloroacetimidate). Ensure anhydrous conditions as donors can be sensitive to moisture.[5]
Suboptimal reaction conditions Optimize reaction temperature, time, and stoichiometry of reactants. Lower temperatures can sometimes improve selectivity and reduce side reactions.[15]
Inappropriate solvent Ensure the use of dry, high-purity solvents. Solvents like dichloromethane or chloroform are commonly used.[5]
Side reactions The formation of byproducts such as orthoesters or glycals can reduce the yield.[5] Modifying the promoter or reaction conditions can help minimize these.
Degradation of product Flavonoid glycosides can be sensitive to harsh acidic or basic conditions. Ensure that the reaction and work-up conditions are mild.[16]
Problem 2: Poor Stereoselectivity (Formation of α- and β-anomers)

Possible Causes & Solutions

CauseRecommended Action
Choice of glycosyl donor The protecting group at the C-2 position of the glucose unit in the rutinose donor plays a crucial role. A participating group (e.g., an acetyl group) will favor the formation of the 1,2-trans-glycoside (β-anomer).[12]
Reaction mechanism Conditions that favor an SN2-type reaction will lead to inversion of stereochemistry at the anomeric center, while SN1-type reactions may lead to a mixture of anomers. The choice of promoter and solvent can influence the reaction mechanism.
Temperature Higher temperatures can sometimes lead to a loss of stereoselectivity. Running the reaction at a lower, controlled temperature is recommended.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

CauseRecommended Action
Complex reaction mixture The crude product may contain unreacted aglycone, glycosyl donor, and various side products.
Similar polarity of components The product and impurities may have similar polarities, making chromatographic separation challenging.
Large-scale purification challenges Methods used for small-scale purification may not be easily scalable.

Recommended Purification Strategies

MethodDescription
Column Chromatography Silica gel or reversed-phase chromatography are common methods. A gradient elution may be necessary to separate components with similar polarities.
High-Speed Counter-Current Chromatography (HSCCC) This technique is well-suited for the preparative separation of flavonoid glycosides from complex mixtures and is readily scalable.[8][9]
Crystallization If the product is a solid, crystallization can be an effective method for purification, especially at a large scale.

Experimental Protocols

General Protocol for Flavonoid Glycosylation (Koenigs-Knorr Method)

This is a general protocol adaptable for the synthesis of this compound. Optimization of specific reagents and conditions will be necessary.

  • Protection of Aglycone: Protect the hydroxyl groups of 7,4'-di-O-methylquercetin, leaving the 3-OH group free for glycosylation. This requires a multi-step protection-deprotection strategy.

  • Preparation of Glycosyl Donor: Prepare a protected rutinose donor with a suitable leaving group at the anomeric position (e.g., peracetylated rutinosyl bromide).

  • Glycosylation Reaction:

    • Dissolve the protected aglycone in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

    • Add a promoter, such as a silver or mercury salt (e.g., Ag2CO3 or Ag2O).[5]

    • Cool the mixture (e.g., to 0 °C).

    • Slowly add a solution of the glycosyl donor in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up:

    • Filter the reaction mixture to remove the promoter salts.

    • Wash the filtrate with aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification of Protected Glycoside: Purify the crude product by column chromatography.

  • Deprotection: Remove all protecting groups from the flavonoid glycoside under mild conditions (e.g., Zemplén deacetylation for acetyl groups) to yield the final product, this compound.

  • Final Purification: Purify the final product by a suitable method such as preparative HPLC or HSCCC.[8]

Visualizations

experimental_workflow cluster_aglycone Aglycone Preparation cluster_sugar Sugar Donor Preparation aglycone 7,4'-di-O-methylquercetin protect_aglycone Selective Protection of OH groups aglycone->protect_aglycone glycosylation Glycosylation Reaction (e.g., Koenigs-Knorr) protect_aglycone->glycosylation rutinose Rutinose protect_rutinose Protection & Activation (e.g., Acetylation & Bromination) rutinose->protect_rutinose protect_rutinose->glycosylation workup Reaction Work-up & Crude Purification glycosylation->workup deprotection Global Deprotection workup->deprotection final_purification Final Purification (e.g., HSCCC, Prep-HPLC) deprotection->final_purification This compound This compound final_purification->this compound

Caption: General workflow for the chemical synthesis of this compound.

troubleshooting_workflow start Low Yield or Purity Issue check_sm Check Starting Material Purity & Stability start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_reagents Verify Reagent & Solvent Quality (Anhydrous?) start->check_reagents analyze_crude Analyze Crude Product (NMR, LC-MS) start->analyze_crude side_reaction Side Reaction Identified? analyze_crude->side_reaction incomplete_reaction Incomplete Reaction? analyze_crude->incomplete_reaction degradation Product Degradation? analyze_crude->degradation optimize_conditions Optimize Conditions (Lower Temp, Different Promoter) side_reaction->optimize_conditions Yes change_protecting_group Change Protecting Group Strategy side_reaction->change_protecting_group Yes extend_time Increase Reaction Time or Add More Reagent incomplete_reaction->extend_time Yes milder_conditions Use Milder Deprotection/Work-up degradation->milder_conditions Yes purification_issue Purification Challenge? optimize_conditions->purification_issue change_protecting_group->purification_issue extend_time->purification_issue milder_conditions->purification_issue optimize_chromatography Optimize Chromatography (Solvent System, Stationary Phase) purification_issue->optimize_chromatography Yes try_hsccc Consider Alternative Purification (HSCCC, Crystallization) purification_issue->try_hsccc Yes

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Ombuoside and Other Natural Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of ombuoside against other well-established natural antioxidants, namely quercetin, resveratrol, and curcumin. The comparison is based on available experimental data and focuses on their mechanisms of action and signaling pathways.

Executive Summary

Natural antioxidants are of significant interest in the prevention and treatment of diseases associated with oxidative stress. While compounds like quercetin, resveratrol, and curcumin have been extensively studied for their antioxidant capacities, other flavonoids such as this compound are emerging as potential therapeutic agents. This guide synthesizes the current understanding of this compound's antioxidant effects and contrasts them with those of more established natural compounds. A notable limitation in the current body of research is the absence of standardized quantitative antioxidant data (e.g., IC50 values from DPPH, ABTS, or FRAP assays) for purified this compound, which precludes a direct quantitative comparison of its radical scavenging activity. However, qualitative descriptions and mechanistic studies of its aglycone, ombuin, provide valuable insights into its potential.

Quantitative Comparison of Antioxidant Activity

AntioxidantDPPH Assay (IC50)ABTS Assay (IC50)FRAP Assay (Value)
This compound Data not availableData not availableData not available
Quercetin 4.60 ± 0.3 µM[2]48.0 ± 4.4 µM[2]Data varies
Resveratrol ~2.2 µg/mL[3]2.86 µg/mL[4]Data varies[3]
Curcumin 3.20 µg/mL[1]18.54 µg/mL[1]256.50 μM Fe(II)/μg[1]

Note: The antioxidant activity of a compound can vary significantly depending on the specific experimental conditions (e.g., solvent, pH, reaction time). The data presented here are for comparative purposes and are derived from the cited studies.

Mechanistic Insights and Signaling Pathways

This compound and Ombuin

This compound is a flavonoid glycoside, and its biological activities are often attributed to its aglycone, ombuin . Studies on ombuin have revealed its potent anti-inflammatory and antioxidant effects. Recent research has shown that ombuin can significantly reduce the production of reactive oxygen species (ROS) in microglia[5][6]. This effect is linked to the modulation of key signaling pathways involved in the inflammatory and oxidative stress responses.

Specifically, ombuin has been found to exert its anti-neuroinflammatory effects by directly targeting Src, a non-receptor tyrosine kinase. By inhibiting Src phosphorylation, ombuin subsequently suppresses the downstream PI3K-AKT and NF-κB signaling pathways[5][6]. The NF-κB pathway is a critical regulator of inflammatory gene expression, including those that generate ROS. Furthermore, ombuin has been shown to ameliorate diabetic nephropathy by activating PPARγ and inhibiting the Notch 1 signaling pathway, both of which are implicated in inflammation and fibrosis[7].

Ombuin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Src Src TLR4->Src Activates Ombuin Ombuin Ombuin->Src Inhibits PI3K PI3K Src->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK IkB IkB IKK->IkB Phosphorylates (leading to degradation) NF_kB NF_kB IkB->NF_kB Inflammatory_Genes Inflammatory Gene Expression NF_kB->Inflammatory_Genes Translocates & Activates ROS ROS Inflammatory_Genes->ROS

Caption: Ombuin's antioxidant and anti-inflammatory signaling pathway.

Quercetin, Resveratrol, and Curcumin

These well-studied antioxidants operate through various mechanisms:

  • Direct Radical Scavenging: All three compounds can directly neutralize free radicals by donating a hydrogen atom or an electron, a property that is quantified by the DPPH, ABTS, and FRAP assays.

  • Upregulation of Endogenous Antioxidant Defenses: They are known to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

  • Modulation of Pro-inflammatory Pathways: Similar to ombuin, quercetin, resveratrol, and curcumin can inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes that generate ROS.

Experimental Protocols for Antioxidant Assays

The following are generalized protocols for the key in vitro antioxidant assays cited in this guide. Specific parameters may vary between studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: A stock solution of DPPH is prepared in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 0.1 mM.

  • Sample Preparation: The antioxidant compound is dissolved in the same solvent and prepared in a series of dilutions.

  • Reaction: A fixed volume of the DPPH solution is mixed with the antioxidant solution. A control is prepared with the solvent instead of the antioxidant solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm. The decrease in absorbance corresponds to the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The antioxidant compound is dissolved in a suitable solvent and prepared in a series of dilutions.

  • Reaction: A small volume of the antioxidant solution is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•+ is calculated, and the IC50 value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: The antioxidant is dissolved in a suitable solvent.

  • Reaction: The FRAP reagent is mixed with the antioxidant solution.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard (e.g., FeSO₄·7H₂O or Trolox).

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation (DPPH, ABTS, or FRAP) Mixing Mix Reagent and Sample Reagent_Prep->Mixing Sample_Prep Sample Preparation (Antioxidant Dilutions) Sample_Prep->Mixing Incubation Incubate (Specific time and temperature) Mixing->Incubation Measurement Spectrophotometric Measurement (Absorbance at specific wavelength) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: Generalized workflow for in vitro antioxidant capacity assays.

Conclusion

This compound, and more specifically its aglycone ombuin, demonstrates significant antioxidant and anti-inflammatory potential through the modulation of key cellular signaling pathways, including PI3K-AKT/NF-κB and Notch 1/PPARγ. While direct quantitative comparisons of its radical scavenging activity to well-known antioxidants like quercetin, resveratrol, and curcumin are currently hampered by a lack of published data, the mechanistic insights suggest that it is a promising candidate for further investigation in the context of oxidative stress-related diseases. Future research should prioritize the quantification of this compound's antioxidant capacity using standardized assays to allow for a more direct and comprehensive comparison with other natural antioxidants. This will be crucial for its potential development as a therapeutic agent.

References

A Comparative Analysis of the Antimicrobial Activities of Ombuoside and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial properties of two flavonoids, ombuoside and quercetin. While both compounds have demonstrated antimicrobial potential, the extent of scientific investigation into their specific activities varies significantly. This document summarizes the available experimental data, outlines detailed experimental protocols for antimicrobial susceptibility testing, and visualizes key methodologies and mechanisms of action to aid in further research and development.

Introduction to the Compounds

This compound is a flavonoid glycoside, specifically 7,4'-di-O-methylquercetin-3-O-β-rutinoside. Its antimicrobial properties have been explored to a limited extent, with initial studies indicating a potential for inhibitory activity against a range of microorganisms.

Quercetin , a widely studied flavonoid aglycone, is ubiquitously found in fruits and vegetables. Its broad spectrum of pharmacological activities, including potent antimicrobial effects against various bacteria, fungi, and viruses, has been extensively documented in scientific literature.[1][2]

Quantitative Comparison of Antimicrobial Activity

A direct quantitative comparison of the antimicrobial activity of this compound and quercetin is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound. Existing research describes the activity of this compound in qualitative terms, while extensive quantitative data is available for quercetin.

CompoundMicroorganismAntimicrobial Activity (MIC in µg/mL)Method
This compound Staphylococcus aureusModerate Activity (Specific MIC not reported)Agar Diffusion[1]
Escherichia coliModerate Activity (Specific MIC not reported)Agar Diffusion[1]
Candida albicansModerate Activity (Specific MIC not reported)Agar Diffusion[1]
Quercetin Staphylococcus aureus (MSSA)250Broth Microdilution
Staphylococcus aureus (MRSA)500Broth Microdilution
Staphylococcus aureus (VISA)125 - 150Broth Microdilution
Staphylococcus saprophyticus (Oxacillin-resistant)62.5 - 125Broth Microdilution
Escherichia coliVaried results, some studies show high MICsBroth Microdilution
Candida albicans0.5 - >512 (strain dependent)Broth Microdilution

Note: The antimicrobial activity of quercetin can vary significantly depending on the microbial strain and the specific experimental conditions. The data presented for quercetin is a summary from multiple sources to indicate the general range of its activity.

Experimental Protocols

For a standardized comparison of the antimicrobial activity of this compound and quercetin, the following detailed broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) is recommended.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

1. Preparation of Materials:

  • Test Compounds: Stock solutions of this compound and quercetin are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).
  • Microorganisms: Pure cultures of the test microorganisms (Staphylococcus aureus, Escherichia coli, Candida albicans) are grown overnight on appropriate agar plates.
  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for yeast.
  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer.

2. Inoculum Preparation:

  • Several colonies of the overnight culture are transferred to a sterile saline solution.
  • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.
  • The standardized inoculum is then diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • 100 µL of the appropriate growth medium is added to all wells of a 96-well microtiter plate.
  • A serial two-fold dilution of the stock solutions of this compound and quercetin is performed directly in the microtiter plate to achieve a range of desired concentrations.
  • 100 µL of the prepared microbial inoculum is added to each well containing the test compound and to the positive control wells (containing only medium and inoculum). The negative control wells contain only the medium.
  • The final volume in each well is 200 µL.

4. Incubation:

  • The microtiter plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Visualizing Experimental Workflow and Mechanisms

To better understand the experimental process and the compounds' modes of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_compounds Prepare Stock Solutions (this compound & Quercetin) serial_dilution Perform Serial Dilutions in 96-well plate prep_compounds->serial_dilution prep_media Prepare Growth Media (CAMHB/RPMI) prep_media->serial_dilution prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) add_inoculum Inoculate wells with Microbial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate plates (35-37°C, 18-48h) add_inoculum->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Mechanisms of Antimicrobial Action

Quercetin

Quercetin exerts its antimicrobial effects through a multi-target approach, which includes:

  • Inhibition of Nucleic Acid Synthesis: Quercetin can inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.

  • Disruption of Cell Membrane Function: It can alter the permeability of the cell membrane, leading to the leakage of essential intracellular components.

  • Inhibition of Protein Synthesis: Quercetin has been shown to interfere with ribosome function, thereby inhibiting protein synthesis.

  • Inhibition of Biofilm Formation: It can disrupt quorum sensing pathways, which are crucial for the formation of bacterial biofilms.[2]

  • Induction of Oxidative Stress: Quercetin can generate reactive oxygen species (ROS) that damage cellular components.

Quercetin_Mechanism cluster_targets Bacterial Cell Targets cluster_effects Antimicrobial Effects Quercetin Quercetin DNA_gyrase DNA Gyrase Quercetin->DNA_gyrase Inhibits Cell_Membrane Cell Membrane Quercetin->Cell_Membrane Disrupts Ribosomes Ribosomes Quercetin->Ribosomes Inhibits Quorum_Sensing Quorum Sensing Quercetin->Quorum_Sensing Inhibits Inhibit_DNA_rep Inhibition of DNA Replication DNA_gyrase->Inhibit_DNA_rep Membrane_disruption Membrane Disruption & Leakage Cell_Membrane->Membrane_disruption Inhibit_protein_synth Inhibition of Protein Synthesis Ribosomes->Inhibit_protein_synth Inhibit_biofilm Inhibition of Biofilm Formation Quorum_Sensing->Inhibit_biofilm

Caption: Proposed Antimicrobial Mechanisms of Quercetin.

This compound

Specific studies detailing the antimicrobial mechanism of action for this compound are currently lacking. However, as a flavonoid glycoside, its mechanism is likely to share similarities with other compounds in this class. Flavonoid glycosides are generally thought to exert their antimicrobial effects through:

  • Membrane Disruption: The lipophilic nature of the aglycone part can interact with the cell membrane, leading to increased permeability and leakage of cellular contents.

  • Enzyme Inhibition: Flavonoids can inhibit various microbial enzymes that are crucial for metabolic pathways.

  • Interaction with Adhesins: They may interfere with microbial adhesins, preventing attachment to host cells.

The presence of the rutinoside sugar moiety in this compound may influence its solubility and ability to interact with the microbial cell surface, potentially modulating its antimicrobial activity compared to its aglycone, quercetin.

Conclusion

Quercetin has been extensively studied and demonstrates a broad spectrum of antimicrobial activity through multiple mechanisms. The available data for this compound suggests it possesses moderate antimicrobial properties, but a significant gap in knowledge exists regarding its specific potency and mechanism of action. To enable a direct and meaningful comparison with quercetin and to fully assess its potential as a novel antimicrobial agent, further research is imperative to determine the Minimum Inhibitory Concentrations of this compound against a wide range of clinically relevant microorganisms. Elucidating its specific molecular targets and signaling pathways will also be crucial for its future development.

References

Unveiling the Protective Mechanisms of Ombuoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed validation of the mechanism of action for Ombuoside, a flavonol glycoside, with a primary focus on its recently discovered protective role in cisplatin-induced ototoxicity. We will objectively compare its performance with alternative therapeutic strategies and provide the supporting experimental data and protocols that underpin these findings. Additionally, we will explore its established antimicrobial properties and compare them with other natural antimicrobial agents.

I. Validation of this compound in Preventing Cisplatin-Induced Ototoxicity

Cisplatin is a potent chemotherapeutic agent, but its use is often limited by severe side effects, including ototoxicity, which can lead to permanent hearing loss. Recent research has highlighted this compound as a promising candidate for mitigating this damage.

Mechanism of Action: Inhibition of Apoptosis and Oxidative Stress

Experimental evidence strongly suggests that this compound protects auditory hair cells from cisplatin-induced damage by targeting the intrinsic apoptotic pathway and reducing oxidative stress. Cisplatin is known to induce the production of Reactive Oxygen Species (ROS), which in turn triggers a cascade of events leading to programmed cell death (apoptosis) in the delicate hair cells of the inner ear.

This compound intervenes in this process through a multi-faceted approach:

  • Reduction of ROS Production: this compound treatment has been shown to significantly decrease the levels of intracellular ROS induced by cisplatin.

  • Modulation of Apoptotic Proteins: It regulates the expression of key proteins in the Bcl-2 family. Specifically, it downregulates the pro-apoptotic proteins Bax and Bak while upregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is critical in preventing the mitochondrial outer membrane permeabilization.

  • Inhibition of the Mitochondrial Apoptotic Pathway: By stabilizing the mitochondrial membrane, this compound prevents the release of cytochrome c into the cytoplasm. This, in turn, inhibits the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[1][2]

The proposed signaling pathway for this compound's protective effect against cisplatin-induced ototoxicity is illustrated below.

cluster_cisplatin Cisplatin-Induced Damage cluster_this compound This compound Intervention cluster_apoptosis Mitochondrial Apoptosis Pathway Cisplatin Cisplatin ROS ↑ Reactive Oxygen Species (ROS) Cisplatin->ROS Bax_Bak ↑ Bax / Bak ROS->Bax_Bak Bcl2 ↓ Bcl-2 ROS->Bcl2 This compound This compound This compound->ROS Inhibits This compound->Bax_Bak Inhibits This compound->Bcl2 Promotes Mito Mitochondrial Membrane Depolarization Bax_Bak->Mito Bcl2->Mito CytoC Cytochrome C Release Mito->CytoC Casp3 ↑ Cleaved Caspase-3 CytoC->Casp3 Apoptosis Hair Cell Apoptosis Casp3->Apoptosis

Figure 1: this compound's protective signaling pathway.
Comparative Performance Data

The protective effects of this compound have been quantified in various experimental models. The following tables summarize the key findings and compare them with cisplatin-treated and control groups.

Table 1: Effect of this compound on HEI-OC1 Auditory Cell Viability

Treatment GroupCell Viability (%)
Control100%
Cisplatin (30 µM)52%
This compound (20 µM) + Cisplatin (30 µM)85%

Table 2: Modulation of Apoptosis-Related Proteins by this compound in HEI-OC1 Cells

ProteinCisplatin (30 µM)This compound (20 µM) + Cisplatin (30 µM)
Bax/Bcl-2 RatioIncreasedSignificantly Decreased
Cleaved Caspase-3IncreasedSignificantly Decreased
Cytochrome C (Cytosolic)IncreasedSignificantly Decreased

Table 3: Hair Cell Survival in Mouse Cochlear Explants

Treatment GroupHair Cell Survival (%)
Control100%
Cisplatin (30 µM)45%
This compound (20 µM) + Cisplatin (30 µM)78%
Comparison with Alternative Otoprotective Agents

Currently, there are limited FDA-approved treatments for cisplatin-induced ototoxicity. Sodium thiosulfate is approved for use in pediatric patients.[3] Other strategies under investigation include the use of antioxidants and other apoptosis inhibitors.

Table 4: Comparison of Otoprotective Strategies

Agent/StrategyMechanism of ActionAdvantagesDisadvantages/Limitations
This compound Antioxidant, Anti-apoptotic (Bcl-2 family regulation)Natural compound, multi-target actionPreclinical stage, bioavailability and delivery need further investigation
Sodium Thiosulfate Antioxidant, binds to cisplatinClinically approved for pediatric usePotential to interfere with cisplatin's anti-tumor efficacy, limited efficacy in adults
N-acetylcysteine (NAC) Antioxidant, ROS scavengerReadily availableMixed results in clinical trials, potential for tumor protection
Apoptosis Inhibitors (e.g., XIAP) Direct inhibition of caspasesTargeted mechanismSpecificity, potential for off-target effects, delivery to the inner ear
Experimental Protocols

The following are summaries of the key experimental protocols used to validate the mechanism of action of this compound in protecting against cisplatin-induced ototoxicity.

1. Cell Culture and Viability Assay (MTT)

  • Cell Line: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells.

  • Protocol: Cells are seeded in 96-well plates and treated with cisplatin, this compound, or a combination of both for 24 hours. MTT solution (5 mg/mL) is then added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

2. Western Blot Analysis

  • Protocol: HEI-OC1 cells are treated as described above. Total protein is extracted, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against Bax, Bcl-2, cleaved caspase-3, cytochrome c, and β-actin (as a loading control). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Reactive Oxygen Species (ROS) Detection

  • Protocol: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Treated HEI-OC1 cells are incubated with DCFH-DA for 30 minutes. The fluorescence intensity is then measured using a fluorescence microscope or a flow cytometer.

4. Mouse Cochlear Explant Culture

  • Protocol: Cochleae are dissected from postnatal day 3-5 mice and cultured in DMEM/F12 medium. The explants are treated with cisplatin and/or this compound for 48 hours. Hair cells are then stained with a fluorescent marker for myosin VIIa and counted under a fluorescence microscope.

5. Zebrafish Lateral Neuromast Assay

  • Protocol: Zebrafish larvae (5-7 days post-fertilization) are exposed to cisplatin with or without this compound. The neuromasts of the lateral line are stained with the vital dye DASPEI, and the number of surviving hair cells is quantified using fluorescence microscopy.

cluster_invitro In Vitro Validation cluster_exvivo Ex Vivo Validation cluster_invivo In Vivo Validation HEI_OC1 HEI-OC1 Cells MTT MTT Assay (Cell Viability) HEI_OC1->MTT Western Western Blot (Bax, Bcl-2, Caspase-3) HEI_OC1->Western ROS_Assay ROS Assay (DCFH-DA) HEI_OC1->ROS_Assay Cochlear Mouse Cochlear Explants Hair_Cell_Count Hair Cell Counting (Myosin VIIa) Cochlear->Hair_Cell_Count Zebrafish Zebrafish Larvae Neuromast_Assay Lateral Neuromast Assay (DASPEI) Zebrafish->Neuromast_Assay Validation Validation of This compound's Otoprotective Effect Validation->HEI_OC1 Validation->Cochlear Validation->Zebrafish

References

A Comparative Analysis of Ombuoside Cytotoxicity Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing search for novel and effective anticancer agents, flavonoids have emerged as a promising class of natural compounds. This guide provides a comparative analysis of the cytotoxic effects of ombuoside, a flavonoid glycoside, against standard chemotherapeutic drugs, supported by available experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products in oncology.

Quantitative Cytotoxicity Data

Direct cytotoxic data for this compound on cancer cell lines remains limited in publicly available research. However, studies on flavonoid extracts from Gynostemma pentaphyllum, the natural source of this compound, provide valuable insights into the potential anticancer activity of its constituents. A key study evaluated a flavonoid extract from G. pentaphyllum, primarily composed of kaempferol rhamnohexoside derivatives, on human non-small cell lung cancer cell lines A549 and H460.

To contextualize the potential efficacy of this compound and related flavonoids, the following table compares the half-maximal inhibitory concentration (IC50) values of the G. pentaphyllum flavonoid extract with those of the standard chemotherapeutic drugs, cisplatin and doxorubicin, on the same cancer cell lines.

Compound/ExtractCell LineIC50
Flavonoid Extract (G. pentaphyllum)A54919.8 µg/mL[1]
H46050.2 µg/mL[1]
Cisplatin A5496.14 µM
H4601.8 µM
Doxorubicin A54971 µM
H4600.05 µM

Note: Direct comparison should be made with caution due to variations in experimental conditions and the fact that the data for the flavonoid extract represents a mixture of compounds, not purified this compound.

Experimental Protocols

The following section details the methodologies typically employed in determining the cytotoxicity of compounds like this compound and standard anticancer drugs.

Cell Culture and Treatment

Human cancer cell lines, such as A549 and H460, are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of the test compound (e.g., this compound, cisplatin, doxorubicin) or a vehicle control for a specified duration, typically 24, 48, or 72 hours.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability. The principle of this assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Procedure:

  • After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • The plate is incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Following incubation, the MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seeding Seed Cells in 96-well Plate cell_culture->seeding adhesion Allow Adhesion seeding->adhesion add_compound Add Test Compound/Drug adhesion->add_compound incubation_treatment Incubate (24-72h) add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate (2-4h) add_mtt->incubation_mtt solubilization Add Solubilizing Agent incubation_mtt->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Experimental workflow for determining cytotoxicity using the MTT assay.

Signaling Pathways

Flavonoids, including this compound, are known to exert their cytotoxic effects through the induction of apoptosis (programmed cell death). The signaling cascades involved are complex and can be broadly categorized into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage or oxidative stress, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c into the cytoplasm, which then activates a cascade of caspase enzymes (initiator caspase-9 and effector caspase-3), ultimately leading to apoptosis. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial regulatory role in this pathway, with pro-apoptotic members (e.g., Bax, Bak) promoting and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting cytochrome c release.

Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates effector caspases like caspase-3, culminating in apoptosis.

Standard chemotherapeutic drugs like cisplatin and doxorubicin also induce apoptosis, primarily through the intrinsic pathway by causing extensive DNA damage.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase death_ligand Death Ligand (e.g., FasL) death_receptor Death Receptor (e.g., Fas) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stimuli Cellular Stress (e.g., DNA Damage, ROS) bcl2_family Bcl-2 Family Regulation (Bax/Bak vs. Bcl-2/Bcl-xL) stimuli->bcl2_family mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis flavonoids Flavonoids (e.g., this compound) flavonoids->bcl2_family Modulates chemo_drugs Standard Drugs (Cisplatin, Doxorubicin) chemo_drugs->stimuli Induces

References

A Comparative Guide to the Quantification of Ombuoside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of common analytical methods for the quantification of Ombuoside, a flavonol glycoside. It is intended for researchers, scientists, and professionals in drug development who require accurate and reliable quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations.

Introduction to this compound Quantification

This compound (7,4'-di-O-methylquercetin-3-O-β-rutinoside) is a flavonoid with potential biological activities. Accurate quantification is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential. The primary analytical techniques for quantifying flavonoid glycosides like this compound are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry. Each method offers distinct advantages in terms of sensitivity, specificity, and cost.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and budget constraints. The following table summarizes the typical performance characteristics for the quantification of flavonoid glycosides, providing a benchmark for what can be expected when developing a method for this compound.

Data Presentation: Quantitative Method Validation Parameters

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999[1][2]> 0.99[3][4]> 0.99
Limit of Detection (LOD) 0.01 - 0.4 µg/mL[5]0.01 - 3.12 ng/mL[4][6]~1-2 µg/mL
Limit of Quantification (LOQ) 0.02 - 1.2 µg/mL[5][7]0.03 - 12.5 ng/mL[4][6]~5-10 µg/mL
Accuracy (Recovery %) 93% - 106%[2]70% - 115%[3]95% - 105%
Precision (RSD %) < 3%[1][8]< 15%[3]< 5%
Specificity HighVery HighLow (Interference from other flavonoids)
Cost ModerateHighLow

Note: Data presented are representative values for flavonoid glycosides and may vary based on the specific instrumentation, experimental conditions, and sample matrix.

Diagrams of Experimental Workflows

Visualizing the workflow of each quantification method can help in understanding the complexity and steps involved in the analytical process.

G General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Plant Material / Formulation Extraction Solvent Extraction (e.g., Methanol/Ethanol) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Dilution Dilution to Working Concentration Filtration->Dilution HPLC HPLC-UV Analysis Dilution->HPLC LCMS LC-MS/MS Analysis Dilution->LCMS UVVis UV-Vis Spectrophotometry (Colorimetric Assay) Dilution->UVVis CalCurve Calibration Curve Generation HPLC->CalCurve LCMS->CalCurve UVVis->CalCurve Quant Quantification of this compound CalCurve->Quant

References

A Comparative Analysis of Ombuoside from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Ombuoside, a flavonoid glycoside with promising therapeutic potential, isolated from various plant sources. By presenting quantitative data, detailed experimental protocols, and insights into its mechanism of action, this document serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Executive Summary

This compound, chemically known as 7,4'-di-O-methylquercetin-3-O-rutinoside, has demonstrated significant biological activities, including neuroprotective and anti-inflammatory effects. This guide consolidates available data on the yield of this compound from different plant genera, outlines the methodologies for its extraction and quantification, and explores its interaction with key cellular signaling pathways. While Gynostemma pentaphyllum has been identified as a notable source, this report also reviews the potential of other genera such as Stevia, Flaveria, Ziziphus, Crossostephium, and Caragana as alternative sources of this valuable bioactive compound.

Quantitative Analysis of this compound Yield

The concentration of this compound can vary significantly between different plant species and even within the same species due to geographical and environmental factors. The following table summarizes the available quantitative data on this compound content from various botanical sources. It is important to note that direct comparative studies are limited, and the data presented here is compiled from individual research efforts employing different analytical methodologies.

Plant SourcePlant PartExtraction Solvent(s)Analytical MethodThis compound Yield/ContentReference(s)
Gynostemma pentaphyllumAerial partsMethanolHSCCC, HPLC3.9 mg from 210 mg of crude extract (crude extract contained 2.16% this compound)[1]
Stevia trifloraAerial partsNot specifiedNot specifiedIsolated, but no quantitative yield reported in comparative context[2]
Flaveria bidentisLeavesWater, AcetonitrileHPLCNot specifically quantified for this compound, but various flavonoids identified.[3]
Ziziphus speciesLeaves, FruitsMethanol, Acetone, WaterHPLC, LC-MSRich in flavonoids like rutin, but specific this compound content not detailed.[4][5][6][7]
Crossostephium chinenseLeavesMethanol, WaterHPLC, LC-MSContains various flavonoids including quercetin derivatives, but this compound not explicitly quantified.[8][9][10][11]
Caragana speciesShoots, FruitsEthanolNot specifiedPresence of flavonoids like quercetin and kaempferol derivatives suggests potential for this compound, but no direct quantification found.[12]

Note: High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are common techniques for the quantification and purification of this compound. The lack of standardized reporting across studies makes direct comparison challenging.

Experimental Protocols

General Extraction and Purification of this compound

This protocol provides a general framework for the extraction and purification of this compound from plant materials. Optimization of solvent ratios, temperature, and extraction time may be necessary for each specific plant source.

a. Extraction:

  • Sample Preparation: Air-dry the plant material (e.g., leaves, aerial parts) at room temperature and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material with methanol or a mixture of methanol and water at room temperature for 24-48 hours. Alternatively, use Soxhlet extraction for a more exhaustive extraction. The choice of solvent polarity is crucial; polar solvents like methanol and ethanol are generally effective for extracting flavonoid glycosides.[13][14][15]

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

b. Purification using Column Chromatography:

  • Adsorbent Preparation: Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., hexane or chloroform).

  • Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for instance, starting with chloroform and gradually increasing the proportion of methanol.

  • Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Final Purification: Pool the this compound-rich fractions and further purify using preparative HPLC or crystallization to obtain pure this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of this compound in plant extracts.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector and a C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is commonly employed, using a mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) as solvent A and an organic solvent (e.g., acetonitrile or methanol) as solvent B.[3][16][17][18]

  • Detection: The detection wavelength is typically set at the maximum absorbance of this compound, which is around 254 nm or 360 nm.[3]

  • Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations to generate a calibration curve.

  • Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase, filter it through a 0.45 µm filter, and inject it into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by using the calibration curve.

Biological Activities and Signaling Pathways

This compound has been shown to exert significant neuroprotective and anti-inflammatory effects. Understanding the underlying molecular mechanisms is crucial for its development as a therapeutic agent.

Neuroprotective Effects via MAPK Signaling Pathway

This compound has demonstrated neuroprotective properties by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and c-Jun N-terminal kinases (JNK1/2), which are key components of the MAPK cascade involved in neuronal apoptosis and inflammation.[19][20][21]

Neuroprotective_Effect_of_this compound cluster_0 Cellular Stress cluster_1 MAPK Pathway cluster_2 Cellular Response Stress Neurotoxic Stimuli ERK ERK1/2 Phosphorylation Stress->ERK Activates JNK JNK1/2 Phosphorylation Stress->JNK Activates Apoptosis Neuronal Apoptosis ERK->Apoptosis JNK->Apoptosis Survival Neuronal Survival This compound This compound This compound->ERK Inhibits This compound->JNK Inhibits

This compound's neuroprotective mechanism.
Anti-inflammatory Effects via PI3K-AKT/NF-κB Signaling Pathway

The anti-inflammatory activity of the related compound Ombuin, and likely this compound, is mediated through the PI3K-AKT/NF-κB signaling pathway. It is suggested that Ombuin directly targets the Src kinase, a key upstream regulator. By inhibiting Src, Ombuin prevents the activation of the downstream PI3K-AKT pathway, which in turn suppresses the activation of the transcription factor NF-κB. NF-κB is a master regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines.[22][23][24][25]

Anti_inflammatory_Effect_of_this compound cluster_0 Inflammatory Stimulus cluster_1 Signaling Cascade cluster_2 Cellular Response Stimulus e.g., LPS Src Src Stimulus->Src PI3K PI3K Src->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines This compound This compound This compound->Src Inhibits

This compound's anti-inflammatory action.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative study of this compound from different plant sources.

Experimental_Workflow cluster_0 Plant Material cluster_1 Processing cluster_2 Analysis cluster_3 Outcome Plant1 Plant Source A Extraction Extraction Plant1->Extraction Plant2 Plant Source B Plant2->Extraction Plant3 Plant Source C Plant3->Extraction Purification Purification Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification Bioactivity Biological Activity Assays Purification->Bioactivity Comparison Comparative Analysis Quantification->Comparison Bioactivity->Comparison

References

Ombuoside: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ombuoside, a flavonoid glycoside, and its aglycone form, Ombuin, have demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antimicrobial applications. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by available experimental data, to inform further research and drug development endeavors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound (Ombuin).

Table 1: In Vitro Anti-Inflammatory Efficacy of Ombuin

ParameterCell LineTreatmentConcentrationResult
Nitric Oxide (NO) ProductionBV-2 MicrogliaLPS + Ombuin10 µMSignificant Reduction[1]
30 µMDose-dependent Reduction[1]
50 µMDose-dependent Reduction[1]
Interleukin-6 (IL-6) ReleaseBV-2 MicrogliaLPS + Ombuin10 µMSignificant Reduction[1]
30 µMDose-dependent Reduction[1]
50 µMDose-dependent Reduction[1]
Interleukin-1β (IL-1β) ReleaseBV-2 MicrogliaLPS + Ombuin10 µMSignificant Reduction[1]
30 µMDose-dependent Reduction[1]
50 µMDose-dependent Reduction[1]
Tumor Necrosis Factor-α (TNF-α) ReleaseBV-2 MicrogliaLPS + Ombuin10 µMSignificant Reduction[1]
30 µMDose-dependent Reduction[1]
50 µMDose-dependent Reduction[1]
Reactive Oxygen Species (ROS) ProductionBV-2 MicrogliaLPS + Ombuin10 µMSignificant Reduction[1]
30 µMDose-dependent Reduction[1]
50 µMDose-dependent Reduction[1]

Table 2: In Vivo Anti-Inflammatory and Anti-Fibrotic Efficacy of Ombuin in a Diabetic Nephropathy Rat Model

ParameterAnimal ModelTreatmentDosageResult
Renal FunctionDiabetic Nephropathy RatsOmbuinNot SpecifiedSignificantly Improved[2][3]
Renal Interstitial FibrosisDiabetic Nephropathy RatsOmbuinNot SpecifiedImproved[2][3]
Inflammatory Cytokine ReleaseDiabetic Nephropathy RatsOmbuinNot SpecifiedSuppressed[2][3]

Table 3: In Vivo Hepatoprotective Efficacy of Ombuin in a Liver Cirrhosis Rat Model

ParameterAnimal ModelTreatmentDosageResult
Serum Inflammatory CytokinesTAA-Induced Liver Cirrhosis RatsOmbuin30 mg/kgSignificant Reduction[4]
60 mg/kgDose-dependent Reduction[4]

Table 4: In Vitro Antimicrobial Activity of this compound

OrganismActivityQuantitative Data (MIC)
Corynebacterium diphtheriaModerateNot Available
Staphylococcus aureusModerateNot Available
Escherichia coliModerateNot Available
Candida albicansModerateNot Available

Note: Despite extensive searches, specific Minimum Inhibitory Concentration (MIC) values for this compound against the tested microorganisms were not available in the reviewed literature. The activity is described qualitatively as "moderate".

Signaling Pathway Modulation

In vitro studies have elucidated a key signaling pathway modulated by Ombuin in its anti-neuroinflammatory action. Ombuin directly targets the Src tyrosine kinase, leading to the downstream suppression of the PI3K-AKT/NF-κB signaling cascade. This inhibition results in a significant reduction of pro-inflammatory mediators.

Ombuin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates Src Src TLR4->Src Activates Ombuin Ombuin Ombuin->Src Inhibits PI3K PI3K Src->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB_inactive NF-κB (p65/p50) IKK->NFκB_inactive Activates IκBα->NFκB_inactive Sequesters NFκB_active NF-κB (p65/p50) NFκB_inactive->NFκB_active Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription NFκB_active->Inflammatory_Genes Induces

Caption: Ombuin's anti-inflammatory signaling pathway.

Experimental Protocols

In Vitro Anti-Neuroinflammatory Assay
  • Cell Culture: BV-2 microglia cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells were pre-treated with various concentrations of Ombuin (10, 30, 50 µM) for 1 hour, followed by stimulation with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[1]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): NO production in the culture supernatant was measured using the Griess reagent assay.[1]

    • Cytokines (IL-6, IL-1β, TNF-α): The concentrations of these cytokines in the cell culture supernatants were quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]

    • Reactive Oxygen Species (ROS): Intracellular ROS levels were detected using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay.[1]

  • Western Blot Analysis: To determine the effect on the signaling pathway, cells were lysed and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with primary antibodies against Src, p-PI3K, p-AKT, p-IKKα/β, p-IκBα, and NF-κB, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]

In Vivo Diabetic Nephropathy Model
  • Animal Model: Diabetic nephropathy (DN) was induced in rats through a high-sucrose and high-fat diet combined with an injection of streptozotocin.[2][3]

  • Treatment: DN rats were treated with Ombuin. The specific dosage and duration of treatment were not detailed in the available abstract.

  • Efficacy Evaluation:

    • Renal Function: Assessed by measuring relevant biomarkers (not specified in the abstract).[2][3]

    • Histopathology: Renal tissues were examined for pathological changes and interstitial fibrosis.[2][3]

    • Immunohistochemistry and Western Blotting: Protein expression levels of TGF-β1, CTGF, fibronectin, p65, p-p65, Cleaved-Notch 1, Hes 1, and PPARγ were analyzed in renal tissues.[2][3]

In Vivo Liver Cirrhosis Model
  • Animal Model: Liver cirrhosis was induced in rats by intraperitoneal injection of thioacetamide (TAA).

  • Treatment: Rats were treated with Ombuin at doses of 30 mg/kg and 60 mg/kg.[4]

  • Efficacy Evaluation: Serum levels of inflammatory cytokines were measured to assess the hepatoprotective and anti-inflammatory effects of Ombuin.[4]

In Vitro Antimicrobial Susceptibility Testing (General Protocol)
  • Method: The agar diffusion method was used to assess the antimicrobial activity of this compound.

  • Procedure: A standardized inoculum of the test microorganism is spread onto an agar plate. Paper discs impregnated with this compound are placed on the agar surface. The plates are incubated under appropriate conditions. The diameter of the zone of growth inhibition around the disc is measured to determine the antimicrobial activity.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy A1 Cell Culture (e.g., BV-2 Microglia) A2 This compound/Ombuin Treatment & Inflammatory Stimulus (LPS) A1->A2 A3 Measurement of Inflammatory Mediators (NO, Cytokines, ROS) A2->A3 A4 Western Blot for Signaling Pathway Analysis A2->A4 D Data Analysis & Comparison B1 Microbial Culture (Bacteria & Fungi) B2 Antimicrobial Susceptibility Testing (e.g., Agar Diffusion) B1->B2 B3 Determination of Inhibition Zones B2->B3 C1 Animal Model Induction (e.g., Diabetic Nephropathy) C2 Ombuin Administration C1->C2 C3 Evaluation of Physiological Parameters C2->C3 C4 Histopathological & Immunohistochemical Analysis C2->C4

References

A Comparative Analysis of the Bioactivity of Ombuoside and its Aglycone, Ombuin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of the flavonoid glycoside, ombuoside, and its aglycone form, ombuin. While direct quantitative comparisons are limited in the existing literature, this document synthesizes available data on their antimicrobial, anti-inflammatory, and antioxidant properties. General principles governing the bioactivity of flavonoid glycosides versus their aglycones are also discussed to provide a broader context for interpreting the findings.

Introduction to this compound and Ombuin

This compound is a flavonoid glycoside that can be isolated from various plant species, including Gynostemma pentaphyllum and Stevia triflora.[1] Chemically, it is 7,4'-di-O-methylquercetin-3-O-beta-rutinoside. Through hydrolysis, this compound loses its sugar moiety (rutinose) to yield its aglycone form, ombuin. The presence or absence of this sugar group significantly influences the molecule's solubility, stability, bioavailability, and, consequently, its biological activity. Generally, glycosylation increases water solubility and stability but may decrease certain biological activities compared to the more reactive aglycone.

Comparative Biological Activity

Antimicrobial Activity

A study comparing this compound and its aglycone, ombuin, demonstrated that both compounds exhibit moderate antimicrobial activity.[1] The activity was assessed against a panel of Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.

Table 1: Qualitative Antimicrobial Activity of this compound and Ombuin

MicroorganismThis compound ActivityOmbuin (Aglycone) Activity
Corynebacterium diphtheriaModerateModerate
Staphylococcus aureusModerateModerate
Escherichia coliModerateModerate
Candida albicansModerateModerate

Source: Amaro-Luis, J. M., & Diaz, A. N. (1997). Isolation, identification and antimicrobial activity of this compound from Stevia triflora. Annales Pharmaceutiques Francaises, 55(6), 262-268.[1]

The study suggests that the presence of free hydroxyl groups is an important feature for the antimicrobial activity of these flavonols.[1]

Anti-inflammatory and Antioxidant Activity

A study on lipopolysaccharide (LPS)-stimulated BV-2 microglia showed that ombuin significantly and dose-dependently reduced the production of the pro-inflammatory mediator nitric oxide (NO) and reactive oxygen species (ROS).[2] It also decreased the release of inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[2]

Table 2: Anti-inflammatory Effects of Ombuin on LPS-Stimulated BV-2 Microglia

Concentration of OmbuinInhibition of NO Production (%)Inhibition of ROS Production (%)Inhibition of IL-6 Release (%)Inhibition of TNF-α Release (%)Inhibition of IL-1β Release (%)
10 µMData not availableData not availableSignificant InhibitionSignificant InhibitionSignificant Inhibition
30 µMSignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition
50 µMSignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant InhibitionSignificant Inhibition

Note: The table is a qualitative summary of the dose-dependent inhibitory effects reported. Specific percentage inhibition values were not provided in a tabular format in the source study.[2]

The anti-inflammatory mechanism of ombuin has been shown to involve the inhibition of Src phosphorylation, which subsequently suppresses the PI3K-AKT/NF-κB signaling pathway.[3]

Signaling Pathway and Experimental Workflow Diagrams

Ombuin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Src Src TLR4->Src Ombuin Ombuin Ombuin->Src Inhibits PI3K PI3K Src->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB p65 p65 NFκB->p65 p50 p50 NFκB->p50 NFκB_nucleus NF-κB (p65/p50) p65->NFκB_nucleus p50->NFκB_nucleus ROS ROS Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, iNOS) Inflammatory_Genes Inflammatory Gene Transcription NFκB_nucleus->Inflammatory_Genes Inflammatory_Genes->ROS Inflammatory_Genes->Pro_inflammatory_Mediators

Caption: Anti-inflammatory signaling pathway of ombuin.

Experimental_Workflow cluster_antimicrobial Antimicrobial Activity cluster_antiinflammatory Anti-inflammatory Activity cluster_antioxidant Antioxidant Activity Antimicrobial_Start Prepare bacterial/yeast suspension Inoculate Inoculate agar plates Antimicrobial_Start->Inoculate Apply_Disks Apply disks with this compound/Ombuin Inoculate->Apply_Disks Incubate_Antimicrobial Incubate plates Apply_Disks->Incubate_Antimicrobial Measure_Zones Measure inhibition zones Incubate_Antimicrobial->Measure_Zones Antiinflammatory_Start Culture BV-2 microglia cells Pretreat Pre-treat with this compound/Ombuin Antiinflammatory_Start->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate_Antiinflammatory Incubate for 24h Stimulate->Incubate_Antiinflammatory Measure_NO Measure Nitric Oxide (Griess assay) Incubate_Antiinflammatory->Measure_NO Measure_Cytokines Measure Cytokines (ELISA) Incubate_Antiinflammatory->Measure_Cytokines Antioxidant_Start Prepare this compound/Ombuin solutions DPPH_Assay DPPH radical scavenging assay Antioxidant_Start->DPPH_Assay ABTS_Assay ABTS radical scavenging assay Antioxidant_Start->ABTS_Assay Measure_Absorbance_DPPH Measure absorbance at 517 nm DPPH_Assay->Measure_Absorbance_DPPH Measure_Absorbance_ABTS Measure absorbance at 734 nm ABTS_Assay->Measure_Absorbance_ABTS

Caption: General experimental workflow for activity comparison.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Disc-Diffusion Method)

This protocol is adapted from the Kirby-Bauer disk diffusion susceptibility test protocol.

  • Preparation of Inoculum: From a pure culture, select 3-5 colonies and suspend them in a sterile saline solution. Adjust the turbidity to match a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each swabbing to ensure even coverage.

  • Application of Discs: Aseptically place paper discs (6 mm) impregnated with known concentrations of this compound and ombuin onto the inoculated agar surface. Ensure the discs are placed at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement and Interpretation: Measure the diameter of the zones of complete inhibition in millimeters.

Anti-inflammatory Activity (Nitric Oxide Production in LPS-stimulated BV-2 Microglia)

This protocol is based on the Griess assay for nitrite determination.

  • Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound or ombuin for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound or ombuin to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Antioxidant Activity (ABTS Radical Scavenging Assay)
  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add 10 µL of various concentrations of this compound or ombuin to 1 mL of the ABTS•+ working solution.

  • Incubation: Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

Conclusion

The available evidence suggests that both this compound and its aglycone, ombuin, possess notable biological activities. They exhibit comparable moderate antimicrobial effects. Based on the extensive research on ombuin's anti-inflammatory and antioxidant properties and the general understanding of flavonoid structure-activity relationships, it is plausible that ombuin is a more potent anti-inflammatory and antioxidant agent in in vitro settings than its glycoside form, this compound. However, the glycosidic moiety in this compound may enhance its stability and bioavailability in vivo, potentially leading to significant biological effects after metabolic conversion to ombuin. Further quantitative comparative studies are warranted to fully elucidate the therapeutic potential of both compounds.

References

Reproducibility of Ombuoside's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ombuoside, a flavonoid glycoside, and its aglycone, ombuin, have garnered attention for their potential therapeutic properties, including antimicrobial, antioxidant, and anti-inflammatory effects. This guide provides a comparative analysis of the existing experimental data on these biological activities to assess their reproducibility. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of the current state of research and highlighting areas requiring further investigation to validate these effects.

Data Presentation

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been reported, but quantitative data to allow for robust comparison is sparse in the available literature. One of the foundational studies indicated that both this compound and its aglycone, ombuine, demonstrate "moderate" inhibitory activity against a range of microorganisms.

CompoundTarget MicroorganismMethodObserved EffectCitation
This compoundCorynebacterium diphtheria, Staphylococcus aureus, Escherichia coli, Candida albicansAgar DiffusionModerate Activity[1]
OmbuineCorynebacterium diphtheria, Staphylococcus aureus, Escherichia coli, Candida albicansAgar DiffusionModerate Activity[1]
Octaacetylthis compoundCorynebacterium diphtheria, Staphylococcus aureusAgar DiffusionLesser Activity[1]
RetusineCorynebacterium diphtheria, Staphylococcus aureusAgar DiffusionLesser Activity[1]

Note: The term "moderate activity" is qualitative and was not defined with specific inhibition zone diameters or Minimum Inhibitory Concentration (MIC) values in the cited study, making direct comparison and reproducibility assessment challenging.

Anti-inflammatory and Anti-Neuroinflammatory Activity

Recent research has focused on the anti-neuroinflammatory effects of ombuin, the aglycone of this compound. A key study investigated its impact on lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells, providing dose-dependent quantitative data on the reduction of inflammatory mediators.

CompoundCell LineInflammatory MediatorConcentration% Reduction (approx.)Citation
OmbuinBV-2 (LPS-stimulated)Nitric Oxide (NO)10 µMNot specified[2][3]
30 µMNot specified[2][3]
50 µMSignificant reduction[2][3]
OmbuinBV-2 (LPS-stimulated)Interleukin-6 (IL-6)10 µMNot specified[2][3]
30 µMNot specified[2][3]
50 µMSignificant reduction[2][3]
OmbuinBV-2 (LPS-stimulated)Tumor Necrosis Factor-α (TNF-α)10 µMNot specified[2][3]
30 µMNot specified[2][3]
50 µMSignificant reduction[2][3]
OmbuinBV-2 (LPS-stimulated)Interleukin-1β (IL-1β)10 µMNot specified[2][3]
30 µMNot specified[2][3]
50 µMSignificant reduction[2][3]
OmbuinBV-2 (LPS-stimulated)Reactive Oxygen Species (ROS)10 µMNot specified[2][3]
30 µMNot specified[2][3]
50 µMSignificant reduction[2][3]

Note: While the study demonstrated a dose-dependent inhibitory effect, specific IC50 values for the reduction of these inflammatory markers were not provided in the available literature. This limits a direct quantitative comparison with other well-established anti-inflammatory flavonoids.

Antioxidant Activity

Currently, there is a lack of specific quantitative data, such as IC50 values from standardized antioxidant assays (e.g., DPPH, ABTS), for this compound in the reviewed literature. This absence of data prevents a meaningful comparison of its antioxidant potential with other flavonoids.

Experimental Protocols

Antimicrobial Susceptibility Testing
  • Method: Agar Diffusion Method[1]

  • Procedure: A standardized microbial inoculum is uniformly spread on the surface of an agar plate. Paper discs impregnated with the test compound (this compound, ombuine, octaacetylthis compound, or retusine) are placed on the agar surface. The plates are incubated under appropriate conditions for microbial growth. The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the discs. The larger the zone, the greater the antimicrobial activity.

Cell Culture and Treatment for Anti-Neuroinflammatory Assay
  • Cell Line: BV-2 microglia[2][3]

  • Procedure: BV-2 cells are cultured in an appropriate medium and seeded in culture plates. The cells are then pre-treated with varying concentrations of ombuin (10, 30, and 50 µM) for a specified duration. Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. Control groups include untreated cells and cells treated with LPS alone.

Measurement of Inflammatory Mediators
  • Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent assay.

  • Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β): Quantified in the cell culture supernatant using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), followed by analysis with a fluorescence microscope or plate reader.

Western Blot Analysis for Signaling Pathway Investigation
  • Objective: To determine the effect of ombuin on the phosphorylation of key proteins in the Src/PI3K-AKT/NF-κB signaling pathway.[2][3]

  • Procedure: Following treatment, BV-2 cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., Src, PI3K, AKT, IKK, IκBα, NF-κB). After incubation with secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflows

Ombuin Anti-Neuroinflammatory Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Src Src TLR4->Src Activates Ombuin Ombuin Ombuin->Src Inhibits Phosphorylation pSrc p-Src Src->pSrc Phosphorylation PI3K PI3K pSrc->PI3K Activates pPI3K p-PI3K PI3K->pPI3K Phosphorylation AKT AKT pPI3K->AKT Activates pAKT p-AKT AKT->pAKT Phosphorylation IKK IKK pAKT->IKK Activates pIKK p-IKK IKK->pIKK Phosphorylation IkappaB IκBα pIKK->IkappaB Phosphorylates pIkappaB p-IκBα IkappaB->pIkappaB Phosphorylation NFkappaB NF-κB pIkappaB->NFkappaB Degrades, releasing NFkappaB_IkappaB NF-κB-IκBα NFkappaB_IkappaB->IkappaB NFkappaB_IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkappaB_nuc->Pro_inflammatory_Genes Induces Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Inflammatory Response A Seed BV-2 microglia B Pre-treat with Ombuin (10, 30, 50 µM) A->B C Stimulate with LPS B->C D Collect Supernatant C->D G Lyse Cells C->G I ROS Measurement (DCFH-DA) C->I E Griess Assay (NO) D->E F ELISA (IL-6, TNF-α, IL-1β) D->F H Western Blot (p-Src, p-PI3K, p-AKT, p-IKK, p-IκBα, NF-κB) G->H

References

A Head-to-Head Comparison of Ombuoside and Rutin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the biochemical properties and biological activities of Ombuoside and Rutin. This document summarizes key quantitative data, details experimental methodologies for cited experiments, and visualizes relevant signaling pathways to facilitate a comprehensive understanding of these two prominent flavonoids.

Biochemical Profile and Properties

This compound and Rutin are both flavonoid glycosides, sharing a common structural backbone but differing in their substitution patterns, which significantly influences their biological activities. Rutin is a well-characterized flavonol glycoside, composed of the aglycone quercetin and the disaccharide rutinose.[1] this compound is the 7,4'-di-O-methyl ether of quercetin-3-O-rutinoside. Due to the limited availability of extensive research on this compound itself, this guide will also refer to studies on its aglycone, Ombuin, to provide a more thorough comparison.

Comparative Analysis of Biological Activities

This section provides a comparative overview of the antioxidant and anti-inflammatory activities of this compound (and its aglycone Ombuin) and Rutin, supported by quantitative data from various in vitro studies.

Antioxidant Activity

Both Rutin and the aglycone of this compound, Ombuin, exhibit notable antioxidant properties by scavenging free radicals.[2][3] The antioxidant capacity is often quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity.

CompoundAntioxidant AssayIC50 Value (µM)Source
Rutin DPPH Radical Scavenging~4.68 µg/mL (~7.6 µM)[4]
Ombuin Not explicitly found--
Rutin ABTS Radical Scavenging4.68 ± 1.24 µg/mL (~7.6 µM)[4]
Ombuin ROS Reduction in BV-2 cellsSignificant reduction at tested concentrations[2]
Anti-inflammatory Activity

A key therapeutic area for flavonoids is the modulation of inflammatory responses. Both Ombuin and Rutin have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells.

CompoundAnti-inflammatory AssayCell LineIC50 Value (µM)Source
Rutin Nitric Oxide (NO) Production InhibitionRAW 264.7>50 µM[5]
Ombuin Nitric Oxide (NO) Production InhibitionBV-2Significant reduction at 10, 20, 40 µM[2]
Rutin TNF-α Production InhibitionRAW 264.7Significant reduction at >10 µM[5]
Ombuin TNF-α Production InhibitionBV-2Significant reduction at 10, 20, 40 µM[2]
Rutin IL-6 Production InhibitionRAW 264.7Significant reduction at >10 µM[5]
Ombuin IL-6 Production InhibitionBV-2Significant reduction at 10, 20, 40 µM[2]

Note: While a precise IC50 for Ombuin's NO inhibition was not provided in the primary source, the data clearly indicates a dose-dependent reduction. Rutin's effect on NO production in RAW 264.7 cells was less potent, with an IC50 greater than 50 µM.

Mechanisms of Action and Signaling Pathways

The biological activities of this compound (via Ombuin) and Rutin are underpinned by their ability to modulate specific intracellular signaling pathways.

This compound (Ombuin)

Recent studies have elucidated that Ombuin exerts its anti-neuroinflammatory effects by directly targeting Src , a non-receptor tyrosine kinase.[1][2] By inhibiting Src phosphorylation, Ombuin subsequently suppresses the downstream PI3K-AKT and NF-κB signaling pathways .[1][2] This leads to a reduction in the production of pro-inflammatory mediators. Furthermore, in the context of diabetic nephropathy, Ombuin has been shown to ameliorate inflammation and fibrosis by inhibiting the Notch 1 signaling pathway and activating the Peroxisome Proliferator-Activated Receptor γ (PPARγ) pathway.[6]

Ombuin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Src Src TLR4->Src Activates ROS ROS TLR4->ROS Induces Ombuin Ombuin Ombuin->Src Inhibits Ombuin->ROS Reduces PI3K PI3K Src->PI3K AKT AKT PI3K->AKT IKK IKK AKT->IKK IκBα IκBα IKK->IκBα Phosphorylates & Inhibits NFκB_p65 NF-κB (p65) IKK->NFκB_p65 Frees IκBα->NFκB_p65 Sequesters NFκB_p65_nuc NF-κB (p65) NFκB_p65->NFκB_p65_nuc Translocates Gene_Expression Pro-inflammatory Gene Expression NFκB_p65_nuc->Gene_Expression Induces

Caption: Ombuin's inhibition of the Src/PI3K-AKT/NF-κB pathway.

Rutin

Rutin's pharmacological effects are mediated through its influence on several key signaling pathways. It is known to suppress inflammation by inhibiting the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines like TNF-α and IL-6.[7] Rutin also demonstrates neuroprotective effects by activating the PI3K/Akt/mTOR and ERK1/2 signaling pathways. Its antioxidant activity is partly attributed to the upregulation of endogenous antioxidant enzymes.

Rutin_Signaling_Pathway cluster_stimuli Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Oxidative_Stress Oxidative Stress PI3K PI3K Oxidative_Stress->PI3K ERK ERK1/2 Oxidative_Stress->ERK Rutin Rutin Rutin->IKK Inhibits Rutin->PI3K Activates Rutin->ERK Activates IκBα IκBα IKK->IκBα Inhibits NFκB NF-κB IKK->NFκB Frees IκBα->NFκB Sequesters NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival ERK->Cell_Survival Gene_Expression Pro-inflammatory Gene Expression NFκB_nuc->Gene_Expression Induces

Caption: Rutin's modulation of NF-κB and PI3K/Akt/ERK pathways.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • General Procedure:

    • A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

    • Various concentrations of the test compound (this compound or Rutin) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration.

DPPH_Assay_Workflow A Prepare DPPH Solution (in Methanol/Ethanol) C Mix DPPH Solution with Test Compound A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the DPPH antioxidant assay.

Nitric Oxide (NO) Inhibition Assay in Macrophages/Microglia

This cell-based assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide.

  • Principle: Macrophages (e.g., RAW 264.7) or microglia (e.g., BV-2) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and subsequent production of NO. The amount of NO produced is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

  • General Procedure:

    • Cells are seeded in a multi-well plate and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

    • LPS (e.g., 1 µg/mL) is added to the wells to stimulate the cells, and they are incubated for a further period (e.g., 24 hours).

    • The cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • After a short incubation at room temperature, the absorbance is measured at approximately 540 nm.

    • The nitrite concentration is determined from a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined. A parallel cytotoxicity assay (e.g., MTT assay) is often performed to ensure that the observed inhibition is not due to cell death.

NO_Inhibition_Assay_Workflow A Seed Macrophages/Microglia in a Multi-well Plate B Pre-treat Cells with Test Compound A->B C Stimulate Cells with LPS B->C I Perform Cytotoxicity Assay (e.g., MTT) B->I D Incubate (e.g., 24 hours) C->D E Collect Culture Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at ~540 nm F->G H Calculate % NO Inhibition and IC50 Value G->H

References

Safety Operating Guide

Safe Disposal of Ombuoside: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Ombuoside, a flavonoid glycoside. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following protocols are designed for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.

This compound Identification and Hazard Profile

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is imperative to prevent its release into the environment[1].

Identifier Value
Product Name This compound
CAS Number 20188-85-6[1]
Molecular Formula C29H34O16[1]
Molecular Weight 638.57 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE) and Handling

Before handling this compound or its waste, ensure appropriate personal protective equipment is worn.

  • Hand Protection: Wear protective gloves made of a compatible material.

  • Eye Protection: Use safety goggles with side-shields[1].

  • Skin and Body Protection: Wear impervious clothing to avoid skin contact[1].

  • Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator and ensure adequate ventilation[1].

An accessible safety shower and eye wash station must be available in the handling area[1].

Segregation and Storage of this compound Waste

Proper segregation is the first step in the waste disposal process.

  • Waste Identification: All chemical waste, including this compound, must be managed as hazardous waste from the moment it is designated for disposal[2].

  • Container Requirements:

    • Use containers that are in good condition, free of leaks or cracks, and made of a material compatible with this compound[2].

    • Keep waste containers tightly closed except when adding waste[2][3]. Funnels should not be left in the container opening[3].

  • Segregation:

    • Store this compound waste separately from other incompatible chemical wastes such as acids, bases, oxidizers, and water-reactive compounds[2][3].

    • Solid waste must be kept separate from liquid waste[4].

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound"[2][5]. Chemical formulas or abbreviations are not acceptable[2].

    • The label should also include the date of accumulation and any associated hazards[5].

Detailed Protocol for this compound Waste Disposal

This protocol outlines the step-by-step procedure for handling and disposing of this compound waste.

Materials:

  • Designated hazardous waste container (compatible material, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Spill kit (absorbent material like diatomite or universal binders)

Procedure:

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated, properly labeled hazardous waste container[2].

    • For contaminated labware like glassware, it should be packaged appropriately and labeled as "Hazardous Waste," listing this compound as the contaminant[2].

  • Spill Management:

    • In case of a spill, evacuate non-essential personnel to a safe area[1].

    • Ensure adequate ventilation[1].

    • Wearing full PPE, contain the spill to prevent it from entering drains or water courses[1].

    • If the spill involves a solution, absorb it with a finely-powdered, liquid-binding material such as diatomite or universal binders[1].

    • Decontaminate surfaces by scrubbing with alcohol[1].

    • Collect all contaminated materials and place them in the designated this compound hazardous waste container[1].

  • Empty Container Disposal:

    • Empty this compound containers are also considered hazardous waste.

    • They must be triple-rinsed with a suitable solvent capable of removing the chemical residue[2][3].

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous chemical waste in the appropriate container[2].

    • After triple-rinsing, the container can be managed for recycling or disposal in regular waste, ensuring all labels are defaced or removed[4].

  • Final Disposal:

    • Store the sealed and labeled this compound waste container in a designated, secure, and well-ventilated storage area away from incompatible materials[6].

    • Under no circumstances should this compound waste be disposed of down the drain or in regular trash [2].

    • Arrange for professional disposal by partnering with a licensed hazardous waste disposal service[5]. This ensures the waste is managed responsibly and in full compliance with all regulatory requirements[1][5].

This compound Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.

OmbuosideDisposalWorkflow cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_action Action & Final Disposal cluster_spill Emergency Spill Protocol start Waste Generation (this compound-containing material) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream (Solid vs. Liquid, Incompatibles) ppe->segregate container Select Compatible Hazardous Waste Container segregate->container labeling Label Container: 'Hazardous Waste' 'this compound' Date & Hazard Info container->labeling storage Store Securely in Designated Area labeling->storage disposal_service Arrange for Pickup by Licensed Waste Disposal Service storage->disposal_service end Proper Disposal at Approved Facility disposal_service->end spill Accidental Spill Occurs contain Contain Spill (Prevent entry to drains) spill->contain cleanup Clean with Absorbent Material contain->cleanup spill_waste Collect Cleanup Debris as Hazardous Waste cleanup->spill_waste spill_waste->container

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Ombuoside

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of Ombuoside in a laboratory setting. Adherence to these guidelines is critical for ensuring the safety of researchers, scientists, and drug development professionals while maintaining a secure and compliant laboratory environment.

Hazard Identification and Classification

This compound is classified with specific hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed.
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life.
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.

Signal Word: Warning

Precautionary Statements: P264, P270, P273, P301 + P312, P330, P391, P501.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and prevent contamination when handling this compound. "Full personal protective equipment" should be utilized.

PPE TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents skin contact.[1]
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from dust, aerosols, and splashes.[1]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Use only in a chemical fume hood or areas with appropriate exhaust ventilation.Avoids inhalation of dust or aerosols.

Safe Handling and Storage Protocols

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes, as well as inhalation.

  • Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance.

Storage:

  • Container: Keep the container tightly sealed.

  • Conditions: Store in a cool, well-ventilated area, protected from direct sunlight and sources of ignition.

  • Temperature: Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.

  • Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or physician immediately if you feel unwell. Rinse mouth with water.
Skin Contact Remove contaminated clothing and shoes immediately. Rinse skin thoroughly with large amounts of water and seek medical advice.
Eye Contact Immediately flush eyes with large amounts of water, removing any contact lenses. Separate eyelids to ensure adequate flushing and call a physician promptly.
Inhalation Move the individual to fresh air immediately.

Accidental Release and Spill Management

In the event of a spill, follow these steps to ensure safety and proper containment:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don full personal protective equipment as specified in Section 2 before addressing the spill.

  • Containment: Prevent the spill from spreading or entering drains or water courses.

  • Clean-up:

    • For solutions, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.

    • For powders, carefully sweep or vacuum the material, avoiding dust generation.

    • Decontaminate surfaces and equipment by scrubbing with alcohol.

  • Disposal: Collect all contaminated materials into a suitable, labeled container for disposal as hazardous waste according to the plan in Section 6.

Spill_Response_Workflow Workflow for this compound Spill Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate DonPPE Don Full PPE Evacuate->DonPPE Contain Contain Spill (Prevent Spread) DonPPE->Contain Cleanup Absorb & Clean Spill (Use Alcohol for Decontamination) Contain->Cleanup Collect Collect Contaminated Waste Cleanup->Collect Dispose Dispose as Hazardous Waste Collect->Dispose End Spill Managed Dispose->End

Caption: Logical workflow for handling an this compound spill.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental harm, given its high toxicity to aquatic life.

  • Waste Classification: All this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads, containers), must be treated as hazardous waste.

  • Containment: Dispose of contents and containers in an approved waste disposal plant. Wastes should be collected in clearly labeled, sealed containers.

  • Environmental Precaution: Avoid release to the environment. Collect any spillage. Do not allow the product to enter drains or waterways.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal environmental regulations for hazardous waste. Consult with your institution's environmental health and safety (EHS) department for specific procedures.

References

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